L-2-Aminoadipic Acid
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-aminohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFNHCXNCRBQI-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017096 | |
| Record name | L-alpha-Aminoadipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aminoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.2 mg/mL | |
| Record name | Aminoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1118-90-7 | |
| Record name | L-α-Aminoadipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-alpha-Aminoadipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-alpha-Aminoadipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINOADIPIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZH74L7SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aminoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 198 °C | |
| Record name | Aminoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to L-2-Aminoadipic Acid Biosynthesis in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-aminoadipic acid (L-2-AAA), a non-proteinogenic amino acid, is a key intermediate in the mammalian catabolism of the essential amino acid L-lysine. Its biosynthesis is intricately linked to two primary pathways: the saccharopine pathway, which is predominant in the liver and other peripheral tissues, and the pipecolate pathway, which is more active in the brain.[1][2][3] The convergence of these pathways on L-2-AAA underscores its importance in systemic lysine (B10760008) homeostasis.
Recent advances in metabolomics have propelled L-2-AAA into the spotlight, not merely as a metabolic intermediate but as a potential biomarker and modulator of various physiological and pathological states.[4][5] Elevated levels of L-2-AAA have been strongly associated with an increased risk of developing type 2 diabetes, highlighting its potential role in metabolic dysregulation.[6][7][8][9][10] Furthermore, genetic disorders affecting the enzymes in its biosynthetic pathway, such as alpha-aminoadipic and alpha-ketoadipic aciduria, can lead to the accumulation of L-2-AAA and other intermediates, resulting in a range of clinical manifestations.[11][12]
This technical guide provides a comprehensive overview of the core aspects of L-2-AAA biosynthesis in mammals. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic pathways, quantitative data on enzyme activities and metabolite concentrations, and methodologies for key experiments.
Core Biosynthetic Pathways
The production of this compound in mammals primarily occurs through the degradation of L-lysine via two distinct pathways that eventually merge.
The Saccharopine Pathway
The saccharopine pathway is the principal route for lysine catabolism in most mammalian tissues, particularly the liver.[1][2][3][13] This mitochondrial pathway involves a series of enzymatic reactions initiated by the bifunctional enzyme, α-aminoadipate-semialdehyde synthase (AASS).[8][14][15][16][17]
The initial steps catalyzed by AASS are:
-
Lysine-Ketoglutarate Reductase (LKR) activity: L-lysine is condensed with α-ketoglutarate to form saccharopine. This reaction is NADPH-dependent.[18]
-
Saccharopine Dehydrogenase (SDH) activity: Saccharopine is then oxidized to yield L-2-aminoadipate-6-semialdehyde (AAS) and glutamate (B1630785) in an NAD+-dependent manner.[10][18]
L-2-aminoadipate-6-semialdehyde is subsequently oxidized to this compound by the enzyme aminoadipate-semialdehyde dehydrogenase (AASADH).[19]
The Pipecolate Pathway
In the mammalian brain, the pipecolate pathway is the predominant route for lysine degradation.[1][2] This pathway involves the conversion of L-lysine to L-pipecolic acid, which is then oxidized to yield Δ1-piperideine-6-carboxylate. This intermediate exists in equilibrium with its open-chain form, L-2-aminoadipate-δ-semialdehyde, which is the same intermediate produced in the saccharopine pathway.[1][2] From this point, the pathways converge, with L-2-aminoadipate-δ-semialdehyde being converted to this compound.
Quantitative Data
Enzyme Activities
The activities of key enzymes in the saccharopine pathway have been quantified in the liver of various mammalian species.
| Enzyme | Species | Activity (nmol/min per mg of protein) | Reference |
| Lysine-2-oxoglutarate Reductase | Human | 4-6 | [20][21] |
| Rat | 4-6 | [20][21] | |
| Pig | 4-6 | [20][21] | |
| Dog | 4-6 | [20][21] | |
| Cat | 4-6 | [20][21] | |
| Ox | 4-6 | [20][21] | |
| Sheep | 4-6 | [20][21] | |
| Saccharopine Dehydrogenase | Most Species Studied | Higher than LOR | [20][21] |
Table 1: Specific activities of Lysine-2-oxoglutarate Reductase (LOR) and Saccharopine Dehydrogenase (SDH) in liver mitochondria of various mammals.
This compound Concentrations
Elevated levels of this compound in the blood have been identified as a significant biomarker for the risk of developing diabetes.
| Condition | Analyte | Concentration/Risk | Reference |
| Individuals in the top quartile of 2-AAA concentrations | 2-Aminoadipic Acid (2-AAA) | > 4-fold increased risk of developing diabetes | [6][7][8] |
| Diabetes | 2-Aminoadipic Acid (2-AAA) | Elevated levels | [22] |
| Chronic Renal Failure | 2-Aminoadipic Acid (2-AAA) | Elevated levels | [22] |
| Sepsis | 2-Aminoadipic Acid (2-AAA) | Elevated levels | [22] |
| Aging Human Skin | 2-Aminoadipic Acid (2-AAA) | Significantly increased with age | [22] |
Table 2: Association of this compound concentrations with disease risk and physiological states.
Experimental Protocols
Assay for Saccharopine Dehydrogenase (NAD+, L-lysine-forming) Activity
This continuous spectrophotometric method measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH.
Principle:
L-Lysine + α-Ketoglutarate + NADH + H+ ⇌ Saccharopine + NAD+ + H2O
Reagents:
-
Reagent A: 100 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 6.8 at 25°C.
-
Reagent B: 0.23 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) solution in Reagent A.
-
Reagent C: 79.8 mM α-Ketoglutarate solution in Reagent A (prepare fresh).
-
Reagent D: 300 mM L-Lysine solution in Reagent A.
-
Reagent E: Saccharopine Dehydrogenase enzyme solution (0.1 - 0.5 units/ml in cold Reagent A, prepare immediately before use).
Procedure:
-
Pipette the following into suitable cuvettes:
-
2.75 ml of Reagent B (β-NADH)
-
0.10 ml of Reagent C (α-Ketoglutarate)
-
0.10 ml of Reagent D (L-Lysine)
-
-
Mix by inversion and equilibrate to 25°C.
-
Monitor the absorbance at 340 nm until constant using a thermostatted spectrophotometer.
-
Add 0.10 ml of Reagent E (Enzyme Solution) to the test cuvette and 0.10 ml of Reagent A to the blank cuvette.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute from the initial linear portion of the curve.
Final Assay Concentration (in a 3.05 ml reaction mix):
-
100 mM potassium phosphate
-
1 mM EDTA
-
0.21 mM β-NADH
-
2.6 mM α-ketoglutarate
-
9.8 mM L-lysine
-
0.01 - 0.05 units saccharopine dehydrogenase
(Source: Sigma-Aldrich, 1997)[1]
Assay for L-Pipecolate Oxidase Activity
This direct assay method utilizes the trapping of the reaction product with NaHSO3.
Principle:
L-[3H]Pipecolic Acid + O2 → L-α-amino[3H]adipate δ-semialdehyde (AAS) + H2O2
The [3H]AAS is trapped by NaHSO3 to form a stable adduct.
Procedure:
-
Incubate a peroxisome-enriched fraction from tissue homogenate with L-[3H]pipecolic acid in the presence of NaHSO3.
-
Terminate the reaction.
-
Separate the [3H]AAS-NaHSO3 adduct from the unreacted L-[3H]pipecolic acid using a Dowex 50 (H+) column.
-
Quantify the radioactivity in the eluate containing the adduct to determine enzyme activity.
-
The identity of the product can be confirmed by breaking down the adduct (e.g., by boiling under acidic conditions) and identifying [3H]AAS by amino acid analysis.
(Based on the method described by Rao and Chang, 1992)[13]
Quantification of this compound by Mass Spectrometry
This method allows for the sensitive and specific quantification of L-2-AAA in biological samples such as plasma.
Sample Preparation:
-
To a small volume of plasma (e.g., 10 µL), add a protein precipitation reagent containing stable isotope-labeled internal standards.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it down.
-
Derivatize the amino acids by incubating the dried supernatant with 3N butanolic HCl to form butyl esters. This step improves chromatographic separation and ionization efficiency.
-
Reconstitute the derivatized sample in a suitable solvent for injection.
LC-MS/MS Analysis:
-
Chromatography: Separate the amino acid butyl esters using ion-pair reversed-phase chromatography. A common ion-pairing agent is heptafluorobutyric acid.
-
Mass Spectrometry: Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This involves monitoring specific precursor-to-product ion transitions for L-2-AAA and its internal standard.
(This is a general protocol based on established methods for amino acid quantification by LC-MS/MS)[23][24]
Visualizations
This compound Biosynthesis Pathways
Caption: Overview of the Saccharopine and Pipecolate pathways for this compound biosynthesis.
Experimental Workflow for Saccharopine Dehydrogenase Assay
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. mybiosource.com [mybiosource.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lysine degradation through the saccharopine pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay for L-pipecolate oxidase activity in human liver: detection of enzyme deficiency in hyperpipecolic acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determinants of Substrate Specificity for Saccharopine Dehydrogenase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AADAT - Aminoadipate Aminotransferase | Elisa - Clia - Antibody - Protein [markelab.com]
- 16. mybiosource.com [mybiosource.com]
- 17. AASS gene: MedlinePlus Genetics [medlineplus.gov]
- 18. Genetic basis of hyperlysinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. Lysine metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Lysine metabolism in mammals. | Semantic Scholar [semanticscholar.org]
- 22. usbio.net [usbio.net]
- 23. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Regulation of L-2-Aminoadipic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-2-aminoadipic acid (L-2-AAA) is a critical intermediate in the catabolism of the essential amino acid L-lysine. The regulation of its metabolism is paramount for maintaining cellular homeostasis, and dysregulation is implicated in a range of pathologies, from rare genetic disorders to complex metabolic diseases like diabetes. This technical guide provides an in-depth overview of the core regulatory mechanisms governing the this compound pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways. Understanding these regulatory networks is crucial for identifying novel therapeutic targets and developing innovative strategies for intervention in related diseases.
The this compound Metabolic Pathway
The primary route for L-lysine degradation in mammals is the saccharopine pathway, which occurs predominantly in the mitochondria of hepatocytes.[1][2][3] This pathway converts L-lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[1] this compound is a key intermediate in this cascade.
The core enzymatic steps are as follows:
-
L-lysine + α-ketoglutarate → Saccharopine: Catalyzed by the lysine-ketoglutarate reductase (LKR) domain of the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS).[4][5][6] This initial and likely rate-limiting step consumes NADPH.[7][8]
-
Saccharopine → L-2-aminoadipic-δ-semialdehyde + L-glutamate: Catalyzed by the saccharopine dehydrogenase (SDH) domain of AASS.[4][5][6]
-
L-2-aminoadipic-δ-semialdehyde ↔ Δ1-piperideine-6-carboxylate: This is a spontaneous cyclization.
-
L-2-aminoadipic-δ-semialdehyde → this compound: Catalyzed by α-aminoadipic semialdehyde dehydrogenase, also known as aldehyde dehydrogenase 7A1 (ALDH7A1) or antiquitin.[7][9]
-
This compound → 2-oxoadipic acid: Catalyzed by aminoadipate aminotransferase.
-
2-oxoadipic acid → Glutaryl-CoA: This oxidative decarboxylation is carried out by the 2-oxoadipate dehydrogenase complex, of which dehydrogenase E1 and transketolase domain containing 1 (DHTKD1) is a key component.[10]
-
Further metabolism to Acetyl-CoA: Glutaryl-CoA is further metabolized through a series of reactions to ultimately yield acetyl-CoA.
Mutations in the genes encoding these enzymes lead to several inherited metabolic disorders. Deficiencies in AASS (specifically the LKR or SDH domains) cause hyperlysinemia.[5][11] Mutations in ALDH7A1 result in pyridoxine-dependent epilepsy (PDE), a severe neonatal seizure disorder.[9][11] Defects in DHTKD1 are associated with 2-aminoadipic and 2-oxoadipic aciduria.[10]
Quantitative Data
Enzyme Kinetics
The kinetic parameters of the key enzymes in the this compound metabolic pathway are crucial for understanding its regulation and the impact of genetic mutations.
| Enzyme | Organism | Substrate | K_m_ | V_max_ | Reference |
| Lysine-Ketoglutarate Reductase (LKR) | Human (liver) | L-lysine | 1.5 mM | - | [9] |
| α-ketoglutarate | 1.0 mM | - | [9] | ||
| NADPH | 0.08 mM | - | [9] | ||
| Human (recombinant) | L-lysine | 11 ± 1 mM | 65 ± 2 nmol/min/mg | [4] | |
| α-ketoglutarate | - | - | |||
| Saccharopine Dehydrogenase (SDH) | Saccharomyces cerevisiae | Saccharopine | - | - | [12] |
| NAD+ | - | - | [12] | ||
| ALDH7A1 (Antiquitin) | Human (recombinant) | L-2-aminoadipic-δ-semialdehyde | 169 µM | - | [13] |
| Octanal | 17.5 µM | - | [13] | ||
| Betaine aldehyde | 41.1 µM | - | [13] | ||
| Benzaldehyde | 530.2 µM | - | [13] | ||
| Human (recombinant, wild-type) | α-aminoadipate semialdehyde (AASAL) | 160 ± 20 µM | 1.7 ± 0.1 s⁻¹ | [14] | |
| DHTKD1 | Human | 2-oxoadipate | 0.015 mM | - | |
| 2-oxoglutarate | 0.25 mM | - |
Metabolite Concentrations
The concentration of this compound in biological fluids and tissues can serve as a biomarker for various physiological and pathological states.
| Metabolite | Matrix | Condition | Concentration | Reference |
| This compound | Human Plasma | Healthy | 0.3 - 2.0 µmol/L | |
| Human Plasma | Diabetes Risk (Top Quartile) | Higher levels associated with >4-fold increased risk | ||
| Mouse Pancreas | Standard Chow Diet | 35.54 ± 2.54 nmol/g tissue | ||
| Mouse Pancreas | High-Fat Diet | 49.31 ± 5.75 nmol/g tissue | ||
| Human Skin Collagen | Aging (non-diabetic) | Increases with age, reaching >1 mmol/mol lysine (B10760008) | ||
| Human Skin Collagen | Diabetes (without renal failure) | Significantly increased (up to <3 mmol/mol lysine) | ||
| Human Skin Collagen | Sepsis (non-diabetic) | Significantly elevated (0.61 vs 1.21 mmol/mol lysine) |
Regulatory Mechanisms
The flux through the this compound pathway is tightly controlled at multiple levels, including allosteric regulation, transcriptional control, and by broader signaling networks that sense the cell's energetic and nutrient status.
Allosteric and Feedback Regulation
-
Lysine-Ketoglutarate Reductase (LKR): The LKR domain of AASS is subject to substrate inhibition by lysine in some species, such as pigs.[15] It is also inhibited by saccharopine, the product of the reaction.[4] Additionally, L-2-hydroxyglutaric acid has been shown to inhibit the LKR domain, suggesting a potential feedback mechanism.[11] There is also evidence for allosteric activation of AASS by N-ethylmaleimide (NEM) through alkylation of a cysteine residue, suggesting a novel site for regulatory input.[4]
-
Saccharopine Dehydrogenase (SDH): The activity of the SDH domain is likely influenced by the conformational state of the bifunctional AASS enzyme.[16]
Transcriptional Regulation
-
AASS Gene: The expression of the AASS gene is upregulated in response to lysine overload, indicating a feed-forward regulatory mechanism.[16] In maize, the opaque-2 transcriptional activator controls the expression of the gene encoding the bifunctional LKR-SDH enzyme.[16]
-
ALDH7A1 Gene: The promoter region of the ALDH7A1 gene contains binding sites for several transcription factors, including CUTL1, GCNF, POU2F1a, and PPAR-gamma, suggesting complex transcriptional control.[14]
-
DHTKD1 Gene: The expression of the DHTKD1 gene can be influenced by circular RNAs, such as circDHTKD1, which can act as microRNA sponges to regulate gene expression post-transcriptionally.[17]
Signaling Pathways
While direct regulatory links are still being fully elucidated, several major signaling pathways are known to influence metabolic processes that likely intersect with this compound metabolism.
-
AMP-activated Protein Kinase (AMPK) Signaling: As a central energy sensor, AMPK is activated under conditions of low cellular energy (high AMP/ATP ratio).[18][19] It promotes catabolic pathways to generate ATP while inhibiting anabolic processes.[18] Given that lysine catabolism is an energy-yielding process, it is plausible that AMPK activation could enhance flux through the this compound pathway to provide substrates for the TCA cycle.
-
Mammalian Target of Rapamycin (mTOR) Signaling: The mTOR pathway is a key regulator of cell growth and proliferation in response to nutrient availability, including amino acids.[20][21][22] mTORC1 is activated by amino acids and promotes protein synthesis.[23] While the direct effect of L-2-AAA on mTOR signaling is not fully characterized, the pathway's sensitivity to amino acid levels suggests a potential regulatory interplay.
-
Sirtuin 1 (SIRT1) Signaling: SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in metabolic regulation, particularly in response to caloric restriction.[12][24] It can deacetylate and modulate the activity of various enzymes and transcription factors involved in metabolism.[25] SIRT1's role in regulating lysine metabolism is an active area of research.
Experimental Protocols
Spectrophotometric Assay for Saccharopine Dehydrogenase (NAD+, Lysine Forming) Activity
This protocol is adapted from established methods and measures the reverse reaction of SDH.
Principle: L-Lysine + α-Ketoglutarate + NADH + H⁺ ⇌ Saccharopine + NAD⁺ + H₂O
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Buffer A: 100 mM Potassium Phosphate buffer, pH 6.8, containing 1 mM EDTA.
-
NADH Solution: 0.23 mM NADH in Buffer A.
-
α-Ketoglutarate Solution: 79.8 mM α-ketoglutarate in Buffer A (prepare fresh).
-
L-Lysine Solution: 300 mM L-lysine monohydrochloride in Buffer A.
-
Enzyme Solution: Purified or partially purified saccharopine dehydrogenase diluted in cold Buffer A to a concentration of 0.1 - 0.5 units/mL.
Procedure:
-
Set up a spectrophotometer to measure absorbance at 340 nm at 25°C.
-
In a cuvette, mix the following reagents in the specified order:
-
2.75 mL of NADH Solution
-
0.10 mL of α-Ketoglutarate Solution
-
0.10 mL of L-Lysine Solution
-
-
Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.05 mL of the Enzyme Solution.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for several minutes.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmol of NADH per minute at pH 6.8 and 25°C.
Spectrophotometric Assay for ALDH7A1 Activity
This protocol measures the NAD⁺-dependent oxidation of α-aminoadipate semialdehyde (AASAL).
Principle: α-aminoadipate semialdehyde + NAD⁺ + H₂O → α-aminoadipate + NADH + 2H⁺
The rate of NADH formation is monitored by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM sodium pyrophosphate buffer, pH 8.0.
-
NAD⁺ Solution: 5 mM NAD⁺ in Assay Buffer.
-
AASAL Solution: A stock solution of synthesized α-aminoadipate semialdehyde in a suitable buffer (concentration to be determined and varied in the assay).
-
Enzyme Solution: Purified ALDH7A1 diluted in Assay Buffer supplemented with 5 mM NAD⁺.
Procedure:
-
Set up a spectrophotometer to measure absorbance at 340 nm at 20°C.
-
In a cuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
NAD⁺ Solution to a final concentration of 2.5 mM.
-
Varying concentrations of AASAL (e.g., 10 µM to 3000 µM).
-
-
Equilibrate the mixture to 20°C.
-
Initiate the reaction by adding a small volume of the Enzyme Solution.
-
Immediately mix and record the increase in absorbance at 340 nm for 300 seconds, taking measurements at regular intervals (e.g., every 3 seconds).
-
Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the corresponding AASAL concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.[14]
Quantification of this compound in Human Plasma by LC-MS/MS
This is a general protocol outline based on established methods for amino acid analysis.[2][18][26][27]
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the sensitive and specific quantification of this compound. The method involves protein precipitation, chromatographic separation, and detection by mass spectrometry using a stable isotope-labeled internal standard.
Materials:
-
Plasma Samples: Human plasma collected with an appropriate anticoagulant (e.g., EDTA).
-
Protein Precipitation Agent: 30% Sulfosalicylic acid.
-
Internal Standard Solution: A known concentration of a stable isotope-labeled this compound (e.g., this compound-d5) in a suitable solvent.
-
Mobile Phases: Appropriate aqueous and organic mobile phases for reversed-phase or HILIC chromatography.
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of 30% sulfosalicylic acid.
-
Vortex for 30 seconds.
-
Incubate at 4°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of the internal standard solution (diluted in the initial mobile phase).
-
Vortex to mix.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 4 µL) of the prepared sample onto the LC system.
-
Separate the analytes using a suitable chromatographic column and gradient elution.
-
Detect the analyte and internal standard using the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Define specific precursor-product ion transitions for this compound and its internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations of Pathways and Workflows
This compound Metabolic Pathway
Caption: The mitochondrial saccharopine pathway for L-lysine catabolism.
Regulatory Signaling Pathways
Caption: Key signaling pathways influencing L-2-AAA metabolism.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for L-2-AAA quantification in plasma by LC-MS/MS.
Conclusion and Future Directions
The regulation of this compound metabolism is a complex interplay of enzymatic control, transcriptional regulation, and overarching cellular signaling networks. This guide has provided a comprehensive overview of the current understanding of these processes, highlighting key quantitative data and experimental methodologies. Dysregulation of this pathway has significant clinical implications, and this compound itself is emerging as a promising biomarker for metabolic diseases.
Future research should focus on several key areas:
-
Elucidating Direct Regulatory Links: Further investigation is needed to establish the direct molecular interactions between signaling pathways such as AMPK, mTOR, and SIRT1 and the enzymes of the this compound pathway.
-
Pharmacological Targeting: The enzymes of this pathway, particularly LKR and ALDH7A1, represent potential targets for therapeutic intervention in diseases like pyridoxine-dependent epilepsy and glutaric aciduria type I.
-
Biomarker Refinement: While this compound is a promising biomarker for diabetes risk, further studies are required to understand its predictive value in diverse populations and its role in the pathophysiology of the disease.
-
Inter-organ Trafficking: A more detailed understanding of the transport and metabolism of this compound between different organs is needed to fully appreciate its systemic effects.
By continuing to unravel the complexities of this compound metabolism, the scientific community can pave the way for novel diagnostic and therapeutic strategies to address a range of human diseases.
References
- 1. Allosteric regulation in Acetohydroxyacid Synthases (AHASs)--different structures and kinetic behavior in isozymes in the same organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine - Wikipedia [en.wikipedia.org]
- 3. Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and structure of the human lysine-2-oxoglutarate reductase domain, a novel therapeutic target for treatment of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Glycine Relieves Intestinal Injury by Maintaining mTOR Signaling and Suppressing AMPK, TLR4, and NOD Signaling in Weaned Piglets after Lipopolysaccharide Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALDH7A1 - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Lysine-ketoglutarate reductase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DHTKD1 - Wikipedia [en.wikipedia.org]
- 11. Gene - DHTKD1 [maayanlab.cloud]
- 12. Sirtuin-1 regulation of mammalian metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional dissection of lysine deacetylases reveals that HDAC1 and p300 regulate AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genecards.org [genecards.org]
- 15. Lysine α-ketoglutarate reductase, but not saccharopine dehydrogenase, is subject to substrate inhibition in pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 19. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lysine deacetylation in ischaemic preconditioning: the role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. AASS (human) [phosphosite.org]
- 27. researchgate.net [researchgate.net]
L-2-Aminoadipic Acid in Human Plasma: A Technical Guide for Researchers
An In-depth Examination of Physiological Concentrations, Measurement Protocols, and Signaling Pathways
L-2-aminoadipic acid (L-2-AAA), a metabolite derived from the degradation of the essential amino acid lysine (B10760008), has emerged as a significant biomarker in human health and disease. Elevated plasma concentrations of L-2-AAA have been associated with an increased risk of developing type 2 diabetes, dyslipidemia, and atherosclerosis. This technical guide provides a comprehensive overview of the physiological concentrations of L-2-AAA in human plasma, detailed experimental protocols for its quantification, and a review of its involvement in key signaling pathways.
Physiological Concentrations of this compound
The physiological concentrations of this compound in human plasma can vary based on several factors, including demographics and diet. Research has consistently shown differences in plasma L-2-AAA levels between sexes and among different racial groups.
Notably, plasma L-2-AAA levels are generally higher in men than in women. One study reported mean concentrations of 95.99 ± 33.7 ng/mL in men compared to 68.43 ± 27.7 ng/mL in women. Higher levels have also been observed in Asian individuals compared to Black or white individuals.
Diet also plays a role in circulating L-2-AAA levels. The consumption of animal products, such as meat, poultry, and seafood, is associated with higher plasma L-2-AAA. Conversely, a short-term vegetarian diet has been shown to significantly reduce plasma L-2-AAA concentrations.
| Population | Mean Plasma Concentration (ng/mL) | Key Findings | Reference |
| Healthy Men | 95.99 ± 33.7 | Higher levels compared to women. | |
| Healthy Women | 68.43 ± 27.7 | Lower levels compared to men. | |
| General Range | 0.3 - 2 µmol/L | Reported reference range. |
Experimental Protocols for this compound Quantification
The accurate measurement of this compound in plasma is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for its quantification.
Sample Preparation
A simple and efficient protein precipitation step is typically employed for plasma sample preparation.
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation:
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.
-
Vortex the mixture for 30 seconds.
-
Refrigerate at 4°C for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
-
Supernatant Dilution:
-
Transfer 50 µL of the resulting supernatant to a new tube.
-
Add 450 µL of an internal standard solution prepared in the initial mobile phase.
-
Vortex for 30 seconds.
-
-
Injection: Inject a small volume (e.g., 4 µL) of the final solution into the LC-MS/MS system.
LC-MS/MS Analysis
A robust LC-MS/MS method for the analysis of amino acids, including this compound, is outlined below.
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar compound retention, such as a Raptor Polar X column, is recommended.
-
Mobile Phase A: Aqueous solution containing a buffer like ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile with a small percentage of water and formic acid.
-
Gradient Elution: A gradient elution is employed to separate the various amino acids.
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Column Temperature: Maintaining a stable column temperature (e.g., 35°C) is important for reproducible chromatography.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored. For this compound, a common transition is 162.1 -> 98.1.
-
Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification to correct for matrix effects and variations in instrument response.
-
Signaling Pathways and Biological Role
This compound is an intermediate in the catabolism of lysine. This pathway primarily occurs in the mitochondria. Beyond its role as a metabolic intermediate, L-2-AAA has been shown to influence key biological processes, particularly insulin (B600854) secretion.
Lysine Degradation Pathway
The breakdown of lysine to this compound involves a series of enzymatic reactions. This metabolic pathway is a key source of endogenous L-2-AAA.
L-2-Aminoadipic Acid: A Comprehensive Technical Guide to its Function in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-2-aminoadipic acid (L-2-AAA), a metabolite of the essential amino acid lysine (B10760008), has emerged as a significant modulator of central nervous system (CNS) function. Historically recognized for its selective gliotoxicity, particularly towards astrocytes, recent research has unveiled a more complex role for L-2-AAA in neurotransmission, synaptic plasticity, and as a potential biomarker and therapeutic target in various neurological and metabolic disorders. This technical guide provides an in-depth analysis of the multifaceted functions of L-2-AAA in the CNS, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic and signaling pathways.
Introduction
This compound is an intermediate in the saccharopine pathway of lysine degradation.[1] While its D-enantiomer has limited biological activity, the L-isomer exerts potent effects within the CNS.[2] The primary focus of L-2-AAA research has been its ability to selectively induce astrocyte death, making it a valuable tool for studying the roles of these glial cells in brain function and pathology.[3] However, its structural similarity to glutamate (B1630785) allows it to interact with key components of glutamatergic signaling, leading to a cascade of downstream effects on neuronal activity and synaptic integrity.[4] This guide will explore the core functions of L-2-AAA, from its metabolic origins to its impact on cellular and systemic physiology within the CNS.
Metabolic Pathway of this compound
L-2-AAA is synthesized from L-lysine primarily through the saccharopine pathway, which predominantly occurs in the liver but also to some extent in the brain.[5] The pathway involves the condensation of lysine and α-ketoglutarate to form saccharopine, which is then converted to L-2-aminoadipate-semialdehyde and subsequently oxidized to L-2-AAA.[1]
Core Functions of this compound in the CNS
The primary effects of L-2-AAA in the central nervous system are centered around its potent and selective toxicity towards astrocytes. This gliotoxicity is the foundation for its other observed effects on neuronal function and synaptic plasticity.
Glial Toxicity: A Selective Astrocyte Toxin
L-2-AAA is widely recognized and utilized as a selective toxin for astrocytes, both in vitro and in vivo.[3] The L-isomer is significantly more toxic than the D-isomer.[2] The toxic effects are dose-dependent, with concentrations in the range of 0.17–1.4 mM causing astrocyte damage and death.[6] The mechanism of this selective toxicity is multifaceted and is believed to be initiated by its uptake into astrocytes via glutamate transporters.[2]
Key Mechanisms of L-2-AAA-induced Astrocyte Toxicity:
-
Inhibition of Glutamate Transporters: L-2-AAA competitively inhibits the high-affinity, sodium-dependent glutamate transporters, which are highly expressed on astrocytes.[2] This disrupts glutamate homeostasis in the synaptic cleft.
-
Inhibition of Glutamine Synthetase: Once inside the astrocyte, L-2-AAA acts as a competitive inhibitor of glutamine synthetase, a crucial enzyme for the conversion of glutamate to glutamine.[2][7] This inhibition disrupts the glutamate-glutamine cycle, a fundamental process for recycling neurotransmitter glutamate.
-
Induction of Apoptosis: Prolonged exposure to L-2-AAA leads to astrocytic cell death via apoptosis, characterized by DNA laddering.[6] This process appears to be linked to a significant decrease in protein synthesis and a failure to induce protective heat shock proteins.[6]
-
Increased Intracellular Calcium: L-2-AAA has been shown to cause a rapid increase in the intracellular calcium concentration in astrocytes, which can trigger various downstream apoptotic pathways.[4]
Impact on Neuronal Activity and Synaptic Transmission
By disrupting astrocyte function, L-2-AAA indirectly but significantly impacts neuronal activity and synaptic transmission. The impairment of the glutamate-glutamine cycle leads to altered glutamate homeostasis, which can result in excitotoxicity and impaired synaptic function.
-
Modulation of Long-Term Potentiation (LTP): L-2-AAA has been shown to decrease the magnitude of long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus.[8] This effect is likely due to the disruption of astrocytic support for synaptic function, including the supply of neurotransmitter precursors and the maintenance of the synaptic environment.
-
Behavioral Effects: In vivo administration of L-2-AAA into specific brain regions has been linked to behavioral changes, including memory impairment and the induction of anxiety-like behaviors.[9] These effects are thought to be a direct consequence of the loss of astrocyte function and the subsequent disruption of neuronal circuits.
Quantitative Data
The following tables summarize key quantitative data regarding the interactions of this compound with its molecular targets in the CNS.
| Parameter | Target | Value | Species | Reference |
| Ki | Glutamate Transporter | 192 µM | Rat (Striatum) | [2] |
| Ki | Glutamine Synthetase | 209 µM | Rat (Striatum) | [2] |
| Ki | γ-Glutamylcysteine Synthetase | 7 mM | Rat (Striatum) | [2] |
Table 1: Inhibition Constants (Ki) of this compound for Key Molecular Targets.
| Concentration | Effect on Astrocytes | Experimental System | Reference |
| 0.17 - 1.4 mM | Decreased GFAP expression, cell damage, and death | Primary rat cortical and cerebellar cultures | [6] |
| 1 mM | Increased DNA laddering (apoptosis) | Cultured rat cortical astrocytes | [6] |
| 0.06 - 6 mM | Rapid increase in intracellular Ca²⁺ | Cultured retinal Müller cells | [4] |
Table 2: Dose-Response of this compound on Astrocytes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of this compound in the CNS.
In Vivo Astrocyte Ablation using Stereotaxic Injection of L-2-AAA
This protocol describes the procedure for the targeted ablation of astrocytes in a specific brain region of a rat using stereotaxic injection of L-2-AAA.
Materials:
-
This compound (Sigma-Aldrich)
-
Sterile artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus for rats
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Suture material
-
Heating pad
Procedure:
-
Preparation of L-2-AAA Solution: Dissolve L-2-AAA in sterile aCSF or PBS to the desired concentration (e.g., 20 µg/µL). Ensure the solution is sterile-filtered.
-
Animal Anesthesia and Preparation: Anesthetize the rat according to approved institutional protocols. Shave the scalp and secure the animal in the stereotaxic frame. Apply eye ointment to prevent corneal drying. Maintain body temperature with a heating pad.
-
Surgical Procedure:
-
Administer local and systemic analgesia.
-
Sterilize the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and level the skull.
-
Based on a rat brain atlas, determine the stereotaxic coordinates for the target brain region (e.g., hippocampus, striatum).
-
Drill a small burr hole in the skull at the determined coordinates.
-
-
Injection:
-
Lower the Hamilton syringe needle to the target depth.
-
Infuse the L-2-AAA solution at a slow rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage. The total volume will depend on the target structure.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Administer post-operative analgesics and monitor the animal's recovery.
-
Allow sufficient time for astrocyte ablation to occur (typically 2-3 days) before subsequent experiments.
-
Assessment of L-2-AAA's Effect on Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol outlines the electrophysiological recording of LTP in acute hippocampal slices and how to assess the impact of L-2-AAA.
Materials:
-
Adult rat or mouse
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording (composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2; bubbled with 95% O2/5% CO2)
-
This compound
-
Recording chamber (submerged or interface type)
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
-
Bipolar stimulating electrode
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulation intensity to elicit an fEPSP that is 30-50% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
L-2-AAA Application and LTP Induction:
-
For the experimental group, perfuse the slice with aCSF containing the desired concentration of L-2-AAA (e.g., 100-500 µM) for a predetermined period before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline test pulse frequency for at least 60 minutes after HFS.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.
-
-
Data Analysis:
-
Compare the magnitude of LTP in control slices (no L-2-AAA) with that in L-2-AAA-treated slices.
-
Conclusion and Future Directions
This compound is a pivotal molecule for understanding the role of astrocytes in the CNS. Its selective gliotoxicity provides a powerful tool for investigating astrocyte-neuron interactions and the consequences of astrocytic dysfunction. The inhibition of key astrocytic enzymes and transporters by L-2-AAA underscores the critical role of these cells in maintaining glutamate homeostasis and supporting synaptic function.
Future research should focus on elucidating the precise downstream signaling cascades triggered by L-2-AAA in astrocytes, beyond the initial inhibition of protein synthesis and calcium dysregulation. Understanding these pathways could reveal novel targets for therapeutic intervention in conditions where astrocytic dysfunction is implicated. Furthermore, the link between elevated L-2-AAA levels and metabolic disorders like diabetes warrants further investigation to determine its causal role and potential as a diagnostic or prognostic biomarker. The continued exploration of L-2-AAA's function will undoubtedly provide valuable insights into the intricate workings of the CNS and open new avenues for the development of therapies for a range of neurological and metabolic diseases.
References
- 1. funjournal.org [funjournal.org]
- 2. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 3. EFFECT OF GLUTAMINE SYNTHETASE INHIBITION ON ASTROCYTE SWELLING AND ALTERED ASTROGLIAL PROTEIN EXPRESSION DURING HYPERAMMONEMIA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid increase of intracellular Ca2+ concentration caused by aminoadipic acid enantiomers in retinal Müller cells and neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Induction of cell death by L-alpha-aminoadipic acid exposure in cultured rat astrocytes: relationship to protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. l-α-aminoadipate causes astrocyte pathology with negative impact on mouse hippocampal synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-α-aminoadipic Acid-induced Astrocytes Inhibition in the Hippocampal CA1 Region, Anxiety-like Behavior, and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
L-2-Aminoadipic Acid: A Novel Biomarker for Diabetes Risk and a Modulator of Glucose Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The rising global prevalence of type 2 diabetes (T2D) necessitates the discovery of novel biomarkers for early risk prediction and the identification of new therapeutic targets. Metabolomic profiling has emerged as a powerful tool in this endeavor, leading to the identification of L-2-aminoadipic acid (L-2-AAA), an intermediate of lysine (B10760008) metabolism, as a promising biomarker for incident T2D. This technical guide provides a comprehensive overview of the discovery, validation, and functional characterization of L-2-AAA as a diabetes biomarker. It is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of key studies, experimental protocols, and the underlying signaling pathways. All quantitative data are presented in structured tables for clear comparison, and complex biological pathways and experimental workflows are visualized using DOT language diagrams.
Introduction: The Discovery of this compound as a Diabetes Biomarker
The landmark discovery of this compound (L-2-AAA) as a predictive biomarker for T2D emerged from a nested case-control study within the Framingham Heart Study.[1][2][3] Using a liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based metabolomics platform, researchers analyzed plasma samples from 188 individuals who developed diabetes and 188 propensity-matched controls over a 12-year follow-up period.[1][2] Among the profiled metabolites, L-2-AAA was the most strongly associated with the future risk of developing diabetes.[1][2] Individuals with baseline L-2-AAA concentrations in the top quartile had a greater than fourfold increased risk of incident diabetes compared to those in the lowest quartile.[1][2][3] This association remained significant even after adjusting for traditional diabetes risk factors, including age, sex, BMI, fasting glucose, and insulin (B600854) resistance.[4]
Subsequent studies have validated this association in other populations and have begun to unravel the complex biological roles of L-2-AAA in glucose homeostasis, insulin secretion, and adipocyte function.[5][6] This guide will delve into the quantitative findings, the experimental methodologies used to generate these findings, and the current understanding of the molecular mechanisms through which L-2-AAA exerts its effects.
Quantitative Data Summary
This section summarizes the key quantitative findings from seminal studies on L-2-AAA and diabetes risk, as well as from in vitro and in vivo functional studies.
Human Studies: L-2-AAA and Diabetes Risk
The Framingham Heart Study provided the initial evidence for L-2-AAA as a predictive biomarker for T2D. The following table summarizes the association between baseline plasma L-2-AAA concentrations and the odds of developing diabetes over a 12-year period.
| L-2-AAA Quartile | Odds Ratio (95% CI) for Incident Diabetes | p-value |
| 1 (Lowest) | 1.00 (Reference) | - |
| 2 | 1.58 (0.81-3.08) | 0.18 |
| 3 | 2.45 (1.28-4.68) | 0.007 |
| 4 (Highest) | 4.13 (2.13-7.99) | <0.001 |
| Adjusted for age, sex, and BMI. Data synthesized from Wang et al., JCI 2013.[1][3][7] |
Further studies have reported on the plasma concentrations of L-2-AAA in individuals with and without T2D.
| Study Population | Group | Mean Plasma L-2-AAA Concentration (µM) ± SD | p-value |
| Jordanian Cohort[8] | Healthy Controls (n=67) | 1.8 ± 0.6 | <0.001 |
| T2D Patients (n=124) | 2.5 ± 0.8 | ||
| High-Risk Individuals (HATIM Study)[9] | Insulin Sensitive | 233x10⁴ ± 60x10⁴ (ion count) | <0.001 |
| Pre-diabetic | 262x10⁴ ± 58x10⁴ (ion count) | ||
| Diabetic | 312x10⁴ ± 75x10⁴ (ion count) |
In Vitro Studies: L-2-AAA and Insulin Secretion
In vitro experiments using pancreatic β-cell lines and isolated islets have demonstrated a direct effect of L-2-AAA on insulin secretion.
| Cell Type | L-2-AAA Concentration (µM) | Fold Change in Insulin Secretion (vs. Control) | p-value |
| BTC6 Pancreatic β-cell line | 30 | ~1.7 | <0.05 |
| Murine Islets (low glucose) | 30 | ~1.9 | <0.05 |
| Human Islets (low glucose) | 30 | ~1.6 | <0.05 |
| Data synthesized from Wang et al., JCI 2013.[1][3][7] |
In Vivo Animal Studies: L-2-AAA and Glucose Homeostasis
Studies in mouse models of diet-induced obesity have shown that administration of L-2-AAA can improve glucose metabolism.
| Animal Model | Treatment | Change in Fasting Blood Glucose (mg/dL) | p-value |
| High-Fat Diet-Fed Mice | L-2-AAA (in drinking water) | ↓ 25 ± 5 | <0.05 |
| Chow-Fed Mice | L-2-AAA (in drinking water) | ↓ 15 ± 4 | <0.05 |
| Data synthesized from Wang et al., JCI 2013.[1][3][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To accurately measure the concentration of L-2-AAA in human plasma samples.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: [10][11][12]
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Vortex for 30 seconds and incubate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of an internal standard solution (e.g., d3-Asparagine in mobile phase A).
-
Vortex for 30 seconds.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters: [10][12][13]
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Intrada Amino Acid column (50 x 3 mm, 3 µm) or a Raptor Polar X column.[12][13]
-
Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) in water.[12]
-
Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).[12]
-
Gradient: A typical gradient would be: 0-3.0 min, 92%-88% B; 3.0-6.4 min, 88%-70% B; 6.4-6.5 min, 70%-0% B; 6.5-10 min, 0% B; 10-10.1 min, 0-92% B; 10.1-13 min, 92% B.[12]
-
Flow Rate: 0.6 mL/min.[12]
-
Column Temperature: 35°C.[12]
-
Mass Spectrometer: AB Sciex 5500 QTRAP or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM) Transition for L-2-AAA: Precursor ion (m/z) 162.1 → Product ion (m/z) 98.1.[13]
-
Data Analysis: Quantify L-2-AAA concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Static Insulin Secretion Assay in Pancreatic β-Cells
Objective: To measure the effect of L-2-AAA on insulin secretion from pancreatic β-cells.
Cell Line: INS-1 or MIN6 cells.
-
Seed INS-1 cells in 24-well plates and culture until they reach 80-90% confluency.
-
Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.
-
Pre-incubate the cells in KRB buffer with 2.8 mM glucose for 1 hour at 37°C to establish a basal insulin secretion rate.
-
Remove the pre-incubation buffer and replace it with fresh KRB buffer containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory), with or without various concentrations of L-2-AAA (e.g., 0, 10, 30, 100 µM).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant (which contains the secreted insulin) and centrifuge to remove any cell debris.
-
Lyse the cells with acid-ethanol to measure the total insulin content.
-
Measure the insulin concentration in the supernatant and the cell lysate using an insulin ELISA kit.
-
Normalize the secreted insulin to the total insulin content.
High-Fat Diet-Induced Obesity Mouse Model and L-2-AAA Treatment
Objective: To evaluate the in vivo effects of L-2-AAA on glucose homeostasis in a diet-induced obesity mouse model.
Animal Model: C57BL/6J male mice, 6-8 weeks old.[18][19]
-
Acclimatize mice for one week with ad libitum access to standard chow and water.
-
Divide mice into four groups:
-
Group 1: Standard chow diet + regular drinking water (Control).
-
Group 2: Standard chow diet + L-2-AAA in drinking water.
-
Group 3: High-fat diet (HFD, e.g., 60% kcal from fat) + regular drinking water.
-
Group 4: High-fat diet + L-2-AAA in drinking water.
-
-
The HFD should be replaced twice a week to prevent spoilage.[19]
-
Monitor body weight and food/water intake weekly.
-
After a designated period of feeding (e.g., 15 weeks), perform metabolic tests.[20]
-
Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Fast mice for 4 hours, then administer an IP injection of insulin (0.75 U/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, and 90 minutes post-injection.
-
At the end of the study, collect blood for plasma analysis of glucose, insulin, and L-2-AAA levels.
Signaling Pathways and Mechanisms of Action
L-2-AAA appears to exert its effects on glucose metabolism through distinct pathways in pancreatic β-cells and adipocytes.
L-2-AAA in Pancreatic β-Cells: Stimulation of Insulin Secretion
In pancreatic β-cells, L-2-AAA promotes insulin secretion.[5] The proposed mechanism involves the regulation of key genes involved in insulin production and glucose metabolism.[5]
Caption: L-2-AAA signaling in pancreatic β-cells.
L-2-AAA in Adipocytes: Regulation of Lipolysis and Thermogenesis
In adipocytes, L-2-AAA has been shown to overstimulate β3-adrenergic receptor (β3AR) signaling, leading to increased lipolysis and thermogenesis.[5][22] This pathway involves the upregulation of key thermogenic genes.[22]
Caption: L-2-AAA signaling in adipocytes.
Lysine Degradation Pathway
L-2-AAA is an intermediate in the degradation of the essential amino acid lysine. This metabolic pathway primarily occurs in the mitochondria.
Caption: Lysine degradation pathway to L-2-AAA.
Discussion and Future Directions
The discovery of this compound as a biomarker for incident type 2 diabetes represents a significant advancement in the field of diabetology. The strong, independent association observed in the Framingham Heart Study and validated in other cohorts underscores its potential utility in early risk stratification.[1][2][3][5] Furthermore, the functional studies demonstrating its role in modulating insulin secretion and adipocyte metabolism suggest that the L-2-AAA pathway may be a viable target for therapeutic intervention.
However, several questions remain to be addressed. The paradoxical observation that elevated L-2-AAA predicts diabetes risk in humans, while its administration in animal models appears to have beneficial effects on glucose homeostasis, requires further investigation. It is hypothesized that chronically elevated L-2-AAA may be a marker of underlying metabolic stress or a compensatory mechanism that eventually becomes maladaptive.
Future research should focus on:
-
Large-scale prospective studies: To further validate L-2-AAA as a predictive biomarker in diverse ethnic populations and to establish precise clinical cut-off values.
-
Mechanistic studies: To elucidate the detailed molecular mechanisms by which L-2-AAA regulates insulin secretion and adipocyte function. This includes identifying its cellular receptors and downstream signaling effectors.
-
Therapeutic potential: To explore whether modulating L-2-AAA levels or targeting its downstream pathways can prevent or treat type 2 diabetes.
Conclusion
This compound has emerged as a robust and independent biomarker for predicting the risk of developing type 2 diabetes. Its involvement in key metabolic processes, including insulin secretion and adipocyte signaling, highlights its potential as a novel therapeutic target. This technical guide has provided a comprehensive overview of the current knowledge on L-2-AAA, from its initial discovery to its functional characterization. The provided data summaries, detailed experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals working to combat the global diabetes epidemic. Continued investigation into the biology of L-2-AAA holds great promise for advancing our understanding and management of this complex metabolic disease.
References
- 1. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminoadipic acid (2-AAA) as a potential biomarker for insulin resistance in childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]
- 8. Frontiers | Plasma Amino Acids Metabolomics' Important in Glucose Management in Type 2 Diabetes [frontiersin.org]
- 9. Association of alpha-aminoadipic acid (2-AAA) with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 14. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. Static insulin secretion analysis of isolated islets [protocols.io]
- 18. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. Diet-induced obesity murine model [protocols.io]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of L-2-Aminoadipic Acid: A Technical Guide to Their Functions and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-Aminoadipic acid (L-2-AAA) is a fascinating and increasingly important biomolecule. As an intermediate in lysine (B10760008) metabolism, it has emerged as a key player in metabolic regulation and a potential biomarker for metabolic diseases such as diabetes.[1] Beyond its metabolic roles, L-2-AAA and its structural analogs exhibit significant activity at various pharmacological targets, most notably as modulators of glutamate (B1630785) receptors, including metabotropic glutamate receptor 2 (mGlu2) and N-methyl-D-aspartate (NMDA) receptors.[2][3] This technical guide provides an in-depth overview of the structural analogs of L-2-AAA, their diverse biological functions, and the experimental methodologies used for their synthesis and characterization.
Core Functions of this compound and Its Analogs
The biological activities of L-2-AAA and its derivatives are diverse, spanning metabolic regulation and neurotransmission.
-
Metabolic Regulation: L-2-AAA is a key intermediate in the degradation of L-lysine. Elevated levels of L-2-AAA have been identified as a predictive biomarker for the development of type 2 diabetes.[1] It has been shown to modulate glucose homeostasis and insulin (B600854) secretion, making it and its analogs interesting targets for the development of therapeutics for metabolic disorders.[1]
-
Metabotropic Glutamate Receptor (mGluR) Modulation: Certain structural analogs of L-2-AAA have been designed to be potent and selective agonists of the mGlu2 receptor.[2] These receptors are implicated in the modulation of glutamatergic neurotransmission and are therapeutic targets for a range of neurological and psychiatric disorders.
-
NMDA Receptor Antagonism: L-2-AAA itself can act as an antagonist at NMDA receptors, a property that has been explored in the design of novel neuroprotective agents.[3]
Structural Analogs of this compound
A key strategy in developing functional analogs of L-2-AAA has been the introduction of conformational constraints to enhance potency and selectivity for specific biological targets.
Conformationally Restricted Analogs
Incorporating a cyclopropane (B1198618) ring into the backbone of L-2-AAA has yielded a series of potent and selective mGlu2 receptor agonists. These modifications restrict the molecule's flexibility, locking it into a bioactive conformation that favors interaction with the receptor.
Quantitative Data on this compound Analogs
The following table summarizes the reported biological activity of several conformationally restricted this compound analogs at the mGlu2 receptor.
| Compound | Structure | Target | Activity (EC50) | Selectivity | Reference |
| 3a | (1S,2S,3S)-1-amino-2,3-dicarboxycyclopropane-butanoic acid | mGlu2 | Low micromolar | Selective mGlu2 agonist | [2] |
| 4a | (1S,2R,3R)-1-amino-2,3-dicarboxycyclopropane-butanoic acid | mGlu2 | Low micromolar | Selective mGlu2 agonist | [2] |
| 5b | (1S,2S,5R,6R)-2-amino-5-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid | mGlu2 | 82 nM | ~15-fold over mGlu3, >25-fold over group III, >60-fold over group I | [2] |
Signaling and Metabolic Pathways
Lysine Degradation Pathway
This compound is a key intermediate in the catabolism of L-lysine. This pathway is crucial for maintaining amino acid homeostasis.
Caption: The metabolic pathway of L-lysine degradation to this compound and ultimately Acetyl-CoA.
mGlu2 Receptor Signaling Pathway
This compound analogs that are agonists at the mGlu2 receptor initiate a signaling cascade that leads to the inhibition of adenylyl cyclase.
Caption: The signaling cascade initiated by the activation of the mGlu2 receptor by an L-2-AAA analog agonist.
Experimental Protocols
Synthesis of Conformationally Restricted this compound Analogs
The synthesis of cyclopropane-containing analogs of L-2-AAA often involves a multi-step process. A general workflow is outlined below.
Caption: A generalized workflow for the synthesis of cyclopropyl-containing this compound analogs.
Detailed Methodologies:
-
IP-One Functional Assay for mGlu2 Receptor Activity: This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gq-coupled receptor activation. For Gi/o-coupled receptors like mGlu2, a co-transfection with a Gq-coupled chimeric G-protein is often employed. The assay is typically performed in a 384-well plate format using cells stably expressing the mGlu2 receptor. Cells are incubated with the test compounds, and then the amount of IP1 produced is quantified using a competitive immunoassay with HTRF® (Homogeneous Time-Resolved Fluorescence) detection.[4][5][6][7][8]
-
Calcium Flux Assay for NMDA Receptor Functional Activity: This assay measures changes in intracellular calcium levels upon NMDA receptor activation.[9][10][11][12] HEK293 cells co-expressing the necessary NMDA receptor subunits (e.g., GluN1 and GluN2A) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The baseline fluorescence is measured, and then the cells are stimulated with NMDA and a co-agonist (glycine or D-serine) in the presence or absence of the test compound (a potential antagonist). Changes in fluorescence intensity, indicating an influx of calcium, are monitored using a fluorescence plate reader or a microscope.[9][10][11][12]
Conclusion
Structural analogs of this compound represent a promising class of compounds with diverse biological activities, from regulating metabolism to modulating key neurotransmitter receptors. The development of conformationally restricted analogs has proven to be a successful strategy for achieving high potency and selectivity, particularly for the mGlu2 receptor. The experimental protocols outlined in this guide provide a foundation for the synthesis and functional characterization of novel L-2-AAA derivatives. Further research into the structure-activity relationships of these analogs will undoubtedly lead to the development of novel therapeutics for a range of human diseases.
References
- 1. Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. news-medical.net [news-medical.net]
- 8. youtube.com [youtube.com]
- 9. bu.edu [bu.edu]
- 10. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 12. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Interaction of L-2-Aminoadipic Acid with Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-2-aminoadipic acid (L-α-AA), a metabolite of lysine (B10760008) catabolism, presents a complex and multifaceted interaction with the glutamate (B1630785) system. While its D-isomer is a known N-methyl-D-aspartate (NMDA) receptor antagonist, L-α-AA exhibits a more nuanced profile, including weak excitatory effects, modulation of metabotropic glutamate receptors (mGluRs), and significant indirect influences on glutamate signaling through its effects on astrocytes and enzymatic pathways. This technical guide provides a comprehensive overview of the current understanding of L-α-AA's interaction with glutamate receptors, detailing its pharmacological activities, the experimental methodologies used to elucidate these functions, and the implicated signaling pathways.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), acting on both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors to mediate fast synaptic transmission, synaptic plasticity, and higher cognitive functions.[1] The intricate regulation of glutamatergic signaling is crucial for neuronal health, and its dysregulation is implicated in numerous neurological and psychiatric disorders. This compound, as an endogenous metabolite, has emerged as a molecule of interest due to its structural similarity to glutamate and its diverse biological activities. This guide delves into the specific interactions of L-α-AA with the various classes of glutamate receptors, providing a technical resource for researchers in neuroscience and drug development.
Interaction with Ionotropic Glutamate Receptors (iGluRs)
The interaction of L-α-AA with iGluRs, which include NMDA, AMPA, and kainate receptors, is primarily characterized by indirect modulatory effects rather than direct high-affinity binding.
NMDA Receptors
While the D-enantiomer of alpha-aminoadipate (D-α-AA) is a well-established competitive antagonist at the glutamate binding site of the NMDA receptor, the L-isomer displays more complex actions.[2] Early studies reported that L-α-AA can have weak excitatory effects and augment glutamate-induced responses.[3] This has led to the hypothesis that L-α-AA may act as a very weak partial agonist at the NMDA receptor.
A significant indirect mechanism by which L-α-AA modulates NMDA receptor function is through its inhibition of kynurenine (B1673888) aminotransferase (KAT).[4][5] KAT is the enzyme responsible for the synthesis of kynurenic acid, an endogenous antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor.[6] By inhibiting KAT, L-α-AA reduces the levels of kynurenic acid, thereby potentiating NMDA receptor activity.[5]
AMPA and Kainate Receptors
Direct, high-affinity interactions of L-α-AA with AMPA and kainate receptors have not been extensively documented. Electrophysiological studies have not shown significant direct agonist or antagonist activity of L-α-AA at these receptors.[7] However, its impact on overall glutamatergic tone and astrocyte function can indirectly influence the activity of these receptors.
Interaction with Metabotropic Glutamate Receptors (mGluRs)
Recent evidence suggests that L-α-AA and its analogs can act as agonists at group II metabotropic glutamate receptors.
Group II mGluRs (mGluR2/3)
Studies on conformationally restricted analogs of this compound have demonstrated selective agonist activity at mGluR2, with some analogs exhibiting low micromolar potencies.[8] One particular analog displayed a potent full agonist effect at the mGlu2 receptor with an EC50 of 82 nM.[8] This strongly suggests that the L-2-aminoadipate scaffold is a promising starting point for the development of selective mGluR2/3 agonists. These receptors are typically located presynaptically and their activation leads to an inhibition of glutamate release.
Gliotoxic Effects and Modulation of Glutamate Transport
A crucial aspect of L-α-AA's activity within the CNS is its selective toxicity towards astrocytes, a phenomenon termed "gliotoxicity."[9][10][11]
Astrocyte-Specific Uptake
The gliotoxic effect of L-α-AA is dependent on its stereospecific uptake into astrocytes via a sodium-dependent transport mechanism.[9] This uptake is competitively inhibited by L-glutamate, suggesting that L-α-AA is a substrate for glutamate transporters, such as GLAST (EAAT1) and GLT-1 (EAAT2), which are highly expressed on astrocytes.[12][13]
Inhibition of Glutamate Transport and Glutamine Synthetase
L-α-aminoadipate acts as a competitive inhibitor of high-affinity glutamate uptake.[8][9] This inhibition can lead to an increase in extracellular glutamate concentrations, potentially contributing to excitotoxicity. Furthermore, L-α-AA inhibits glutamine synthetase, a key astrocytic enzyme that converts glutamate to glutamine.[9] This disruption of the glutamate-glutamine cycle further impacts glutamatergic neurotransmission.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound and its analogs with components of the glutamate system.
| Target | Ligand | Parameter | Value | Species | Reference |
| Glutamate Transporter | L-α-Aminoadipate | Ki | 192 µM | Rat (Striatum) | [8][9] |
| Glutamine Synthetase | L-α-Aminoadipate | Ki | 209 µM | Rat (Striatum) | [9] |
| mGlu2 Receptor | This compound analog | EC50 | 82 nM | Rat | [8] |
Signaling Pathways
The interaction of L-α-AA with glutamate receptors and related targets triggers several downstream signaling cascades.
Group II mGluR Signaling
Activation of group II mGluRs (mGluR2/3) by L-α-AA or its analogs leads to the inhibition of adenylyl cyclase via the Gαi/o subunit of the coupled G-protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. Presynaptically, this pathway is linked to the inhibition of voltage-gated calcium channels, leading to a decrease in glutamate release.
Indirect Modulation of NMDA Receptor Signaling
By inhibiting kynurenine aminotransferase, L-α-AA reduces the production of the NMDA receptor antagonist kynurenic acid. This leads to a disinhibition of NMDA receptors, allowing for greater calcium influx upon glutamate binding and subsequent activation of calcium-dependent signaling pathways, such as the calmodulin/CaMKII pathway, which is critical for synaptic plasticity.
Experimental Protocols
Radioligand Binding Assay for Glutamate Receptors
This protocol is a generalized method for determining the binding affinity (Ki) of this compound for glutamate receptors.
Workflow:
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., cortex, hippocampus) or cells expressing the glutamate receptor subtype of interest in a cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]glutamate for NMDA receptors), and varying concentrations of this compound. Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Use non-linear regression to determine the IC50 value (the concentration of L-2-AA that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional characterization of the effects of this compound on glutamate receptor-mediated currents in neurons.
Workflow:
Methodology:
-
Cell Preparation: Prepare either primary neuronal cultures or acute brain slices from a region of interest.
-
Giga-seal Formation: Using a micromanipulator, carefully approach a neuron with a glass micropipette filled with an internal solution and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Current Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record baseline synaptic currents or currents evoked by agonist application.
-
Drug Application: Perfuse the recording chamber with a solution containing this compound at various concentrations. Co-application with specific glutamate receptor agonists (e.g., NMDA, AMPA) or antagonists can be used to isolate the effects on specific receptor subtypes.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on current amplitude, kinetics (activation, deactivation, desensitization), and the current-voltage (I-V) relationship.
Conclusion
This compound demonstrates a complex pharmacological profile with respect to the glutamate system. While direct interactions with ionotropic glutamate receptors appear to be of low affinity, its roles as a potential weak partial agonist at NMDA receptors, a precursor for selective mGluR2 agonists, an inhibitor of glutamate transport and glutamine synthetase, and a modulator of the kynurenine pathway highlight its significance as an endogenous regulator of glutamatergic neurotransmission. The gliotoxic properties of L-α-AA underscore the importance of astrocytic function in maintaining glutamate homeostasis. Further research is warranted to fully elucidate the direct binding affinities of L-α-AA at all glutamate receptor subtypes and to explore the therapeutic potential of targeting the L-2-aminoadipate scaffold for the development of novel modulators of glutamatergic signaling.
References
- 1. Positive and negative allosteric modulation of GluK2 kainate receptors by BPAM344 and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptic NMDA Receptors Modulate Glutamate Release from Primary Sensory Neurons in Rat Spinal Cord Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-alpha-aminoadipate inhibits kynurenate synthesis in rat brain hippocampus and tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of kainate and AMPA selective glutamate receptor ligands on nociceptive processing in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the glutamate transporter and glial enzymes in rat striatum by the gliotoxin, alpha aminoadipate. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Inhibition of the glutamate transporter and glial enzymes in rat striatum by the gliotoxin, alpha aminoadipate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereospecificity of the gliotoxic and anti-neurotoxic actions of alpha-aminoadipate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LTP or LTD? Modeling the Influence of Stress on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of astrocytic glutamate transporters GLT-1 and GLAST in neurological disorders: potential targets for neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DHTKD1 in L-2-Aminoadipic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrogenase E1 and transketolase domain-containing 1 (DHTKD1) is a critical mitochondrial enzyme that plays a pivotal role in the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan. As the E1 component of the 2-oxoadipate dehydrogenase complex (OADHC), DHTKD1 catalyzes the irreversible decarboxylation of 2-oxoadipate to glutaryl-CoA. Dysfunctional DHTKD1 due to genetic mutations leads to the rare autosomal recessive metabolic disorder, 2-aminoadipic 2-oxoadipic aciduria (AMOXAD), characterized by the accumulation of 2-aminoadipic acid (2-AAA) and 2-oxoadipic acid (2-OAA). This accumulation has been linked to a spectrum of clinical manifestations, from asymptomatic biochemical abnormalities to severe neurological phenotypes, including Charcot-Marie-Tooth disease type 2Q (CMT2Q). This technical guide provides an in-depth overview of the function of DHTKD1, its role in L-2-aminoadipic acid metabolism, the pathophysiological consequences of its deficiency, and the experimental methodologies used to investigate its function.
Introduction to DHTKD1 and this compound Metabolism
DHTKD1 is a mitochondrial protein encoded by the DHTKD1 gene, located on chromosome 10p14 in humans.[1][2][3] It is a key component of the 2-oxoadipate dehydrogenase complex (OADHC), a multienzyme complex responsible for a crucial step in the degradation pathways of several amino acids.[1][2][4] The primary function of DHTKD1 is to act as the E1 subunit of the OADHC, catalyzing the oxidative decarboxylation of 2-oxoadipate, a common intermediate in the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan, to form glutaryl-CoA.[1][2][3][4] This reaction is essential for the complete breakdown of these amino acids for energy production.[1][5]
This compound (L-2-AAA) is an intermediate in the degradation of L-lysine.[6][7][8] The metabolic pathway of lysine (B10760008) degradation involves several enzymatic steps, with DHTKD1 acting downstream of L-2-AAA formation.[9][10] A deficiency in DHTKD1 activity leads to a metabolic block, resulting in the accumulation of upstream metabolites, primarily 2-oxoadipate and its precursor, 2-aminoadipate.[9][11][12][13] This accumulation is the biochemical hallmark of 2-aminoadipic 2-oxoadipic aciduria.[1][3][9][14][15]
Molecular Function and Enzymatic Activity of DHTKD1
DHTKD1 is a thiamine (B1217682) pyrophosphate (ThDP)-dependent enzyme.[2][16] As the E1 component of the OADHC, it shares structural and functional homology with other 2-oxo acid dehydrogenases, such as the 2-oxoglutarate dehydrogenase (OGDH) complex in the citric acid cycle.[16] The OADHC is a multienzyme complex comprising three main components:
-
E1 (2-oxoadipate dehydrogenase): Composed of DHTKD1, it binds ThDP as a cofactor and is responsible for the decarboxylation of the 2-oxoacid substrate.[2][16]
-
E2 (dihydrolipoyllysine-residue succinyltransferase - DLST): This component contains a lipoyl domain that transfers the acyl group from the E1 component.[2][16]
-
E3 (dihydrolipoamide dehydrogenase - DLD): This component reoxidizes the reduced lipoamide (B1675559) of the E2 component, with the concomitant reduction of NAD+ to NADH.[16]
The overall reaction catalyzed by the OADHC is the conversion of 2-oxoadipate to glutaryl-CoA and CO2.[2] While DHTKD1 can also catalyze the decarboxylation of 2-oxoglutarate in vitro, its activity towards this substrate is significantly lower than that for 2-oxoadipate.[2][17]
The L-Lysine Degradation Pathway and the Role of DHTKD1
The degradation of L-lysine in mitochondria is a multi-step process that converges on the formation of 2-oxoadipate.[9] This pathway is crucial for amino acid homeostasis and energy metabolism.
Figure 1: Simplified diagram of the L-lysine and L-tryptophan degradation pathways highlighting the central role of DHTKD1.
A deficiency in DHTKD1 disrupts this pathway at the conversion of 2-oxoadipate to glutaryl-CoA, leading to the accumulation of 2-oxoadipate and its precursors.[9][11][12][13]
Clinical Significance of DHTKD1 Deficiency
Mutations in the DHTKD1 gene are associated with a range of clinical phenotypes, primarily 2-aminoadipic 2-oxoadipic aciduria and Charcot-Marie-Tooth disease type 2Q.[1][2][9][17][18]
2-Aminoadipic 2-Oxoadipic Aciduria (AMOXAD)
AMOXAD is an autosomal recessive disorder characterized by elevated levels of 2-aminoadipic acid and 2-oxoadipic acid in the urine and plasma.[1][3][9][14][15] The clinical presentation of AMOXAD is highly variable, with some individuals being asymptomatic while others exhibit a range of neurological symptoms, including:
-
Attention deficit hyperactivity disorder[19]
Charcot-Marie-Tooth Disease Type 2Q (CMT2Q)
CMT2Q is an axonal peripheral neuropathy also caused by mutations in the DHTKD1 gene.[1][11][20] It is characterized by progressive weakness and atrophy of the distal limb muscles, sensory loss, and decreased nerve conduction velocities.[11][12][21] Studies in mouse models of DHTKD1 deficiency have shown that the accumulation of 2-AAA and 2-OAA can stimulate insulin (B600854) biosynthesis and secretion, leading to dysregulation of myelin protein zero (Mpz) and subsequent myelin and axonal damage.[12][21]
Quantitative Data from Experimental Studies
The following tables summarize key quantitative findings from studies on DHTKD1 deficiency.
Table 1: Metabolite Levels in DHTKD1 Knockout Models
| Metabolite | Model System | Fold Change vs. Wild-Type | Reference |
| 2-Aminoadipic acid (2-AAA) | Dhtkd1-/- Mouse Urine | Dramatically increased | [12][13] |
| 2-Ketoadipic acid (2-KAA) | Dhtkd1-/- Mouse Urine | Dramatically increased | [12][13] |
| 2-Aminoadipic acid (2-AAA) | DHTKD1 KO HAP-1 Cell Media | Significant increase (P=0.002) | [22] |
| Plasma 2-aminoadipate | Human patient with DHTKD1 mutations | 37 mmol/L (normal < 4) | [23] |
| Urine 2-ketoadipate | Human patient with DHTKD1 mutations | 434 mmol/mol creatinine (B1669602) (normal < 2) | [23] |
Table 2: Cellular and Physiological Effects of DHTKD1 Deficiency
| Parameter | Model System | Observation | Reference |
| ATP Production | DHTKD1 silenced cells | Decreased | [1][20] |
| Mitochondrial Biogenesis | DHTKD1 suppressed cells | Impaired | [1][5] |
| Reactive Oxygen Species (ROS) | DHTKD1 suppressed cells | Increased | [1][5] |
| Cell Growth | DHTKD1 suppressed cells | Retarded | [1][5] |
| Cell Apoptosis | DHTKD1 suppressed cells | Increased | [1][5] |
| Serum Insulin Levels | Dhtkd1-/- Mice | Increased | [12] |
| Nerve Conduction Velocity | Dhtkd1-/- Mice | Decreased | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on DHTKD1. Below are outlines of key experimental protocols.
Generation of DHTKD1 Knockout Mice
A common strategy for creating Dhtkd1 knockout mice involves homologous recombination in embryonic stem (ES) cells.[12]
Figure 2: Workflow for generating DHTKD1 knockout mice.
Measurement of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the standard method for diagnosing AMOXAD by analyzing urinary organic acids.[3][24]
-
Sample Preparation: A urine sample, normalized to creatinine concentration, is acidified.
-
Extraction: The organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.
-
Derivatization: The extracted and dried residue is derivatized (e.g., with N-methyl-N-trimethylsilylheptafluorobutyramide) to make the analytes volatile for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times, and identified by their mass spectra.
-
Quantification: The levels of 2-oxoadipate, 2-hydroxyadipate, and 2-aminoadipate are quantified by comparison to internal standards.
Cellular Respiration Assays (Seahorse Assay)
To assess the impact of DHTKD1 disruption on mitochondrial function, cellular respiration can be measured using a Seahorse XF Analyzer.[22]
-
Cell Seeding: Wild-type and DHTKD1 knockout cells are seeded into a Seahorse microplate.
-
Assay Medium: Cells are incubated in a specific assay medium prior to the experiment.
-
Mito Stress Test: The assay involves the sequential injection of mitochondrial inhibitors to measure key parameters of mitochondrial respiration:
-
Oligomycin: Inhibits ATP synthase, allowing for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The oxygen consumption rate (OCR) is measured in real-time to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Downstream Signaling and Pathophysiological Consequences
The metabolic disruption caused by DHTKD1 deficiency has several downstream consequences that contribute to the observed pathologies.
Figure 3: Pathophysiological cascade resulting from DHTKD1 deficiency.
Conclusion and Future Directions
DHTKD1 is a crucial enzyme in amino acid catabolism, and its deficiency has significant metabolic and clinical consequences. The study of DHTKD1 and its role in this compound metabolism has provided valuable insights into the pathogenesis of both a rare inborn error of metabolism and a form of peripheral neuropathy. Future research should focus on several key areas:
-
Genotype-Phenotype Correlations: Further investigation is needed to understand the variability in clinical presentation among individuals with DHTKD1 mutations.
-
Therapeutic Strategies: The potential for substrate reduction therapy by pharmacologically inhibiting enzymes upstream of DHTKD1 warrants exploration as a treatment for related disorders like glutaric aciduria type I.[9] However, the existence of alternative pathways for glutaryl-CoA production needs to be considered.[25]
-
Role in Other Diseases: Given its central role in mitochondrial function, the involvement of DHTKD1 in other metabolic and neurodegenerative diseases should be investigated.[4][26]
A deeper understanding of the molecular mechanisms underlying DHTKD1 function and dysfunction will be critical for the development of effective diagnostic tools and therapeutic interventions for patients with these debilitating disorders.
References
- 1. DHTKD1 - Wikipedia [en.wikipedia.org]
- 2. DHTKD1 Gene: Function, Expression, Disease Association, and Research [learn.mapmygenome.in]
- 3. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. DHTKD1 is essential for mitochondrial biogenesis and function maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Aminoadipic acid (HMDB0000510) [hmdb.ca]
- 8. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]
- 9. DHTKD1 Mutations Cause 2-Aminoadipic and 2-Oxoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. charcot-marie-toothnews.com [charcot-marie-toothnews.com]
- 12. DHTKD1 Deficiency Causes Charcot-Marie-Tooth Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dhtkd1 dehydrogenase E1 and transketolase domain containing 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. DHTKD1 mutations cause 2-aminoadipic and 2-oxoadipic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Orphanet: 2-aminoadipic 2-oxoadipic aciduria [orpha.net]
- 16. Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genecards.org [genecards.org]
- 18. DHTKD1 dehydrogenase E1 and transketolase domain containing 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. DHTKD1 | MENDELIAN.CO [mendelian.co]
- 20. A Nonsense Mutation in DHTKD1 Causes Charcot-Marie-Tooth Disease Type 2 in a Large Chinese Pedigree - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DHTKD1 Deficiency Causes Charcot-Marie-Tooth Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Knock-Out of DHTKD1 Alters Mitochondrial Respiration and Function, and May Represent a Novel Pathway in Cardiometabolic Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. diseases.jensenlab.org [diseases.jensenlab.org]
Methodological & Application
Application Note: Quantitative Analysis of L-2-Aminoadipic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of L-2-aminoadipic acid (L-2-AAA) in biological samples using gas chromatography-mass spectrometry (GC-MS). L-2-AAA is a key intermediate in lysine (B10760008) metabolism and a potential biomarker for several metabolic disorders. Due to its polar nature, derivatization is essential for GC-MS analysis. This protocol outlines a comprehensive workflow, including sample preparation, a detailed derivatization procedure using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and optimized GC-MS conditions for the separation and detection of the resulting L-2-AAA derivative. The method is suitable for researchers in metabolic disease, neuroscience, and drug development requiring accurate quantification of L-2-AAA.
Introduction
This compound (L-2-AAA), an intermediate in the degradation pathway of L-lysine, has garnered increasing interest as a potential biomarker for various physiological and pathological states.[1] Elevated levels of L-2-AAA have been associated with metabolic disorders, and it also plays a role in neurotransmission.[1] Accurate and reliable quantification of L-2-AAA in biological matrices such as plasma, urine, and tissue homogenates is crucial for advancing our understanding of its biological significance and clinical utility.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of a wide range of compounds.[2] However, the inherent polarity and low volatility of amino acids like L-2-AAA make them unsuitable for direct GC-MS analysis.[2] Chemical derivatization is therefore a necessary step to convert these polar analytes into more volatile and thermally stable derivatives.[2] Silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a widely used and effective method for the derivatization of amino acids.[2][3] This process replaces active hydrogens on the amino and carboxyl groups with non-polar tert-butyldimethylsilyl (TBDMS) groups, rendering the molecule amenable to GC-MS analysis.[2]
This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of L-2-AAA from biological samples using GC-MS.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the preparation of biological samples. Specific optimization may be required depending on the sample matrix.
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.
-
Dry the supernatant completely under a gentle stream of nitrogen gas at 40-50°C.
-
-
Urine:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 5,000 x g for 10 minutes to remove any particulate matter.
-
Use a 50-100 µL aliquot of the clear supernatant for the derivatization step after drying it completely under a nitrogen stream.
-
-
Tissue Homogenates:
-
Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Perform protein precipitation as described for plasma/serum.
-
Collect the supernatant for drying and derivatization.
-
Derivatization Protocol
This protocol details the derivatization of L-2-AAA using MTBSTFA with 1% tert-butyldimethylchlorosilane (t-BDMCS) as a catalyst.
-
To the dried sample residue from the previous step, add 50 µL of acetonitrile (B52724) and 50 µL of MTBSTFA (+ 1% t-BDMCS).
-
Add 15 µL of pyridine (B92270) to the mixture.
-
Seal the reaction vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes in a heating block or oven.
-
After heating, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Operating Conditions
The following instrumental parameters are recommended for the analysis of the TBDMS-derivatized L-2-AAA.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: DB-5MS UI capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 4 minutes
-
Ramp 1: Increase to 210°C at a rate of 15°C/min
-
Ramp 2: Increase to 320°C at a rate of 35°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
For quantitative analysis, it is essential to use a stable isotope-labeled internal standard (e.g., this compound-d3) to correct for variations in sample preparation and instrument response. A calibration curve should be prepared using standards of known L-2-AAA concentrations.
Table 1: Quantitative Data for TBDMS-Derivatized this compound
| Parameter | Value | Reference |
| Retention Time (approx.) | 15 - 17 min | [3] |
| Target Ion (m/z) | 492 (M-57) | [4] |
| Qualifier Ion 1 (m/z) | 318 | [4] |
| Qualifier Ion 2 (m/z) | 244 | [4] |
| Limit of Detection (LOD) | 0.03 - 12 µM | |
| Limit of Quantitation (LOQ) | 0.3 - 30 µM |
Note: Retention time and quantitative limits are estimates based on similar compounds and methodologies and should be experimentally determined for your specific system.
Mandatory Visualization
Caption: Experimental workflow for L-2-AAA analysis.
Caption: Lysine degradation pathway.
Conclusion
This application note provides a detailed and reliable GC-MS method for the quantitative analysis of this compound in biological samples. The described protocol, which includes sample preparation, MTBSTFA derivatization, and optimized GC-MS parameters, offers the sensitivity and selectivity required for accurate quantification. This method can be a valuable tool for researchers investigating the role of L-2-AAA in health and disease, facilitating further exploration of its potential as a clinical biomarker.
References
Application Notes and Protocols for L-2-Aminoadipic Acid Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of L-2-aminoadipic acid (L-2-AAA) in mouse models to induce astrocyte-specific toxicity. This model is valuable for studying the roles of astrocytes in various neurological and psychiatric conditions.
Introduction
This compound (L-2-AAA), a glutamate (B1630785) analog, serves as a selective gliotoxin, primarily targeting astrocytes.[1] Its administration in specific brain regions of mouse models allows for the transient ablation or dysfunction of astrocytes, providing a powerful tool to investigate the impact of astrocytic pathology on neuronal function, synaptic plasticity, and behavior.[2][3] This model is particularly relevant for studying conditions where astrocyte dysfunction is implicated, such as depression and neurodegenerative diseases.[3] The primary mechanism of L-2-AAA's toxicity involves its uptake by astrocytes through sodium-dependent glutamate transporters and subsequent competitive inhibition of glutamine synthetase, a key enzyme in the glutamate-glutamine cycle.[4][5]
Data Summary
The following tables summarize quantitative data from studies utilizing L-2-AAA administration in mouse models.
Table 1: L-2-AAA Administration Parameters and Effects on Astrocytes
| Mouse Strain | Brain Region | Administration Route | L-2-AAA Concentration/Dose | Observed Effect on Astrocytes | Reference |
| C57BL/6 | Hippocampus | Intracerebroventricular (ICV) | Not specified | Reduced astrocytic markers | [2] |
| C57BL/6 | Prelimbic Cortex (PLC) | Intracortical | 100 µg/µL | Reduction in GFAP immunoreactivity for up to 72h | [3] |
| C57BL/6 | Corpus Callosum | Cannula infusion | 50 µg/µL (2 injections) | Reduced density of GFAP-ir astrocytes | |
| Postnatal mouse cerebellum cultures | In vitro | Medium | 0.10 mM for 40h | Karyopyknosis in 50% of astrocytes |
Table 2: Behavioral and Cellular Outcomes Following L-2-AAA Administration
| Mouse Strain | Brain Region Targeted | Behavioral Test | Outcome | Cellular/Molecular Changes | Reference |
| C57BL/6 | Hippocampus | Hippocampal-dependent memory tasks | Impaired memory | Decreased LTP magnitude | [2] |
| C57BL/6 | Prelimbic Cortex (PLC) | Forced Swim Test (FST), Tail Suspension Test (TST) | Increased immobility (depressive-like behavior) | Increased dendritic spine density in the PLC | [3] |
| C57BL/6 (Cuprizone model) | Corpus Callosum | Rotarod test | Improved motor coordination | Reduced GFAP and Iba-1, increased Olig2 expression | [6] |
| db/db (Type 2 Diabetes model) | Spinal Cord | Mechanical allodynia test | Attenuated allodynia | - | [7] |
Experimental Protocols
Materials
-
This compound (powder form)
-
Sterile 1 M HCl
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Sterile 0.22 µm syringe filters
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (or similar microinjection system)
-
Heating pad
-
Surgical tools (scalpel, drill, etc.)
-
Suture kit
-
Analgesics
-
C57BL/6 mice (or other appropriate strain)
This compound Solution Preparation
Caution: L-2-AAA should be handled with appropriate personal protective equipment.
-
To prepare a stock solution, dissolve L-2-AAA in 1 M HCl to a concentration of approximately 10 mg/mL.[8]
-
For in vivo administration, further dilute the stock solution into sterile PBS or aCSF to the desired final concentration (e.g., 10 µg/µL).[8]
-
Ensure the final pH of the solution is adjusted to physiological range (7.2-7.4).
-
Sterile-filter the final solution using a 0.22 µm syringe filter.
-
It is recommended not to store the aqueous solution for more than one day.[8]
Stereotaxic Surgical Procedure
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Secure the animal in a stereotaxic frame. Apply eye ointment to prevent corneal drying.
-
Maintain the animal's body temperature using a heating pad.
-
Administer pre-operative analgesics as per approved institutional animal care protocols.
-
Shave the scalp and sterilize the surgical area with an appropriate antiseptic.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda for accurate coordinate determination.
-
Drill a small burr hole at the desired coordinates for injection.
-
Prelimbic Cortex (PLC): Anteroposterior (AP): +1.70 mm, Mediolateral (ML): ±0.35 mm, Dorsoventral (DV): -2.40 mm (relative to bregma).[9]
-
Dorsal Hippocampus: AP: -1.5 mm, ML: ±2.0 mm, DV: -1.5 mm (relative to bregma).[10]
-
Ventral Hippocampus: AP: -3.5 mm, ML: ±3.3 mm, DV: -3.5 mm (relative to bregma).[10]
-
-
Slowly lower the injection needle to the target DV coordinate.
-
Infuse L-2-AAA solution at a slow rate (e.g., 0.1 µL/min) to minimize tissue damage.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the incision and provide post-operative care, including analgesics.
-
Monitor the animal closely during recovery.
Behavioral Testing: Forced Swim Test (FST)
The FST is used to assess depressive-like behavior.
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom.[11]
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the test.
-
Procedure:
-
Scoring:
Visualizations
Experimental Workflow
Caption: Experimental workflow for L-2-AAA administration and subsequent analysis.
L-2-AAA Signaling Pathway in Astrocytes
Caption: L-2-AAA mechanism of action leading to astrocyte and neuronal dysfunction.
References
- 1. L-α-aminoadipic Acid-induced Astrocytes Inhibition in the Hippocampal CA1 Region, Anxiety-like Behavior, and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Features of Brain Astrocyte Damage under the Influence of L-Aminoadipic Acid In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 4. The glio-toxic mechanism of alpha-aminoadipic acid on cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. The infralimbic and prelimbic cortical areas bidirectionally regulate safety learning during normal and stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: L-2-Aminoadipic Acid as a Tool for Studying Glutamate Transporter Function
Audience: Researchers, scientists, and drug development professionals.
Introduction L-2-aminoadipic acid (L-AAA or L-α-aminoadipate), a derivative of the essential amino acid lysine, serves as a valuable pharmacological tool in neuroscience research.[1][2] It is primarily recognized for its gliotoxic properties, specifically its detrimental effects on astrocytes.[3] This characteristic stems from its ability to interfere with key glial functions, including the transport of glutamate (B1630785). Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are critical for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring precise synaptic signaling.[4][5] L-AAA acts as a competitive inhibitor of certain glutamate transport systems, making it a useful agent for investigating the roles of glial glutamate uptake in various physiological and pathological processes.[6][7]
Mechanism of Action this compound is a structural analog of glutamate. Its primary mechanism in the context of glutamate transporter studies is competitive inhibition. The L-isomer of AAA competes with glutamate for the substrate binding site on the transporter protein.[6] By occupying the transporter, L-AAA reduces the rate of glutamate clearance from the extracellular space. It is important to note that L-AAA is itself a substrate for some transporters and can be taken up by glial cells, a process that is requisite for its toxic effects.[7][8]
Beyond transport inhibition, L-AAA also competitively inhibits glial enzymes for which glutamate is a substrate, most notably glutamine synthetase.[6] This dual action—inhibiting both glutamate uptake and its subsequent conversion to glutamine in astrocytes—can profoundly disrupt the glutamate-glutamine cycle, a fundamental pathway for neurotransmitter recycling.[3]
Applications in Research
-
Selective Glial Ablation and Functional Studies: Due to its specific toxicity towards glial cells, particularly astrocytes, L-AAA is used to create experimental models of glial dysfunction.[1][9] By locally administering L-AAA, researchers can study the consequences of astrocyte loss on neuronal activity, synaptic plasticity, and neurovascular coupling.[3][10] For instance, infusion of L-AAA into the prefrontal cortex has been shown to induce depressive-like behaviors in rats, highlighting the role of glia in mood regulation.[3]
-
Differentiating Transporter Subtypes: The pharmacology of glutamate transporters is heterogeneous. L-AAA exhibits different potencies across various EAAT subtypes and preparations. For example, it is a relatively weak inhibitor of glutamate uptake in cortical synaptosomes, which are rich in EAAT2 (GLT-1), but more effective in other systems.[11] This differential sensitivity can be exploited to pharmacologically dissect the relative contributions of different transporter populations to overall glutamate clearance in a specific brain region or preparation. However, it is a less potent and selective tool compared to other inhibitors like dihydrokainate (DHK) for specific subtypes.[11][12]
-
Investigating the Glutamate-Glutamine Cycle: By inhibiting both glutamate uptake and glutamine synthetase, L-AAA serves as a tool to disrupt the entire astrocyte-neuron glutamate-glutamine cycle.[3][6] This allows for the study of how neurons adapt to a compromised glutamate recycling pathway and the role of de novo glutamate synthesis.
Quantitative Data on L-AAA Inhibition
The inhibitory potency of L-AAA varies significantly depending on the transporter subtype and the experimental system. The following table summarizes key quantitative findings from the literature.
| Parameter | Value | System | Substrate | Reference |
| Ki | 192 µM | Rat striatal P2 preparation (synaptosomes) | D-[3H]-aspartate | [6] |
| Ki | 209 µM | Glutamine Synthetase (rat striatum) | Glutamate | [6] |
| Km | 499 µM | Müller glial cells (guinea pig retina) | Glutamate | [7] |
| Effect | Ineffective | HEK cells expressing human EAAT2 | L-glutamate | [13] |
| Effect | Weak inhibitor | Cortical neurons | L-glutamate | [11] |
Note: Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. Km (Michaelis constant) in this context reflects the concentration of L-AAA required to competitively block half of the glutamate-induced current.
Experimental Protocols
Protocol 1: Radiolabeled Substrate Uptake Assay in Synaptosomes
This protocol is designed to measure the effect of L-AAA on the uptake of a radiolabeled glutamate analog, D-[3H]-aspartate, into isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., striatum or cortex)
-
Sucrose (B13894) homogenization buffer (0.32 M sucrose, 5 mM HEPES, 0.2 mM EDTA, pH 7.4)
-
Krebs-Henseleit buffer
-
D-[3H]-aspartate (radiolabeled substrate)
-
This compound (inhibitor)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Workflow Diagram:
Procedure:
-
Synaptosome Preparation: a. Rapidly dissect the brain region of interest (e.g., striatum) in ice-cold homogenization buffer.[14] b. Homogenize the tissue using a glass-Teflon homogenizer. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. d. Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2).[6] e. Resuspend the P2 pellet in an appropriate volume of Krebs-Henseleit buffer and determine the protein concentration.
-
Uptake Assay: a. In microcentrifuge tubes, pre-incubate aliquots of the synaptosomal preparation (e.g., 50-100 µg protein) at 37°C for 5-10 minutes. For inhibitor groups, include L-AAA at the desired final concentrations (e.g., 10 µM to 1 mM). b. To determine non-specific uptake, prepare parallel samples where uptake is measured at 4°C or in the presence of a saturating concentration of a non-radiolabeled substrate. c. Initiate the transport reaction by adding D-[3H]-aspartate to a final concentration in the low micromolar range. d. Allow the reaction to proceed for a defined period where uptake is linear (typically 2-10 minutes). e. Terminate the assay by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radioactivity. f. Alternatively, terminate by centrifugation, removal of the supernatant, and washing of the pellet.
-
Quantification: a. Place the filters (or the resuspended pellet) into scintillation vials. b. Add scintillation cocktail and vortex thoroughly. c. Measure the radioactivity in a liquid scintillation counter. d. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake and express the results as pmol/min/mg protein. Compare the uptake in the presence and absence of L-AAA to determine the percent inhibition.
Protocol 2: Electrophysiological Characterization of L-AAA Effects
This protocol describes how to use whole-cell patch-clamp electrophysiology to measure the effect of L-AAA on glutamate transporter-mediated currents in isolated cells or cells in brain slices.
Materials:
-
Cell preparation (e.g., acutely isolated Müller glial cells, cultured astrocytes, or HEK293 cells expressing a specific EAAT subtype).[7][15]
-
Patch-clamp electrophysiology rig (amplifier, micromanipulators, microscope).
-
Glass micropipettes.
-
Extracellular solution (e.g., containing 140 mM NaCl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4).
-
Intracellular pipette solution (e.g., containing 140 mM KCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.4).
-
L-Glutamate (agonist).
-
This compound (inhibitor).
-
Rapid solution exchange system.
Procedure:
-
Cell Preparation: Prepare the cells for recording. For acutely isolated cells, follow established dissociation protocols. For cell lines, plate them on coverslips suitable for microscopy.
-
Establish Whole-Cell Configuration: a. Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution. b. Using a micromanipulator, approach a target cell with a glass micropipette filled with the intracellular solution. c. Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane. d. Rupture the membrane patch under the pipette to achieve the whole-cell configuration. e. Clamp the cell at a negative holding potential (e.g., -70 mV).
-
Recording Transporter Currents: a. Using a rapid perfusion system, apply a known concentration of L-glutamate (e.g., 100 µM) to the cell for a few seconds. This will elicit an inward current at negative holding potentials, which is mediated by the electrogenic activity of the glutamate transporters.[7] b. Record this current until it reaches a steady state. Wash out the glutamate and allow the current to return to baseline.
-
Application of L-AAA: a. Pre-incubate the cell by perfusing the chamber with an extracellular solution containing the desired concentration of L-AAA for 1-2 minutes. b. While still in the presence of L-AAA, co-apply L-glutamate (at the same concentration as before). c. Record the resulting inward current. A competitive inhibitor like L-AAA will reduce the amplitude of the glutamate-evoked current.
-
Data Analysis: a. Measure the peak or steady-state amplitude of the glutamate-evoked current in the absence and presence of various concentrations of L-AAA. b. Plot the percentage of inhibition against the L-AAA concentration to generate a dose-response curve and calculate the IC₅₀ or Ki value.
Limitations and Considerations
-
Gliotoxicity: L-AAA is toxic to astrocytes, and prolonged exposure can lead to cell death.[9] This must be considered in experimental design, especially in long-term studies or in vivo applications. The toxic effects are thought to be mediated by its uptake into the cells.[8]
-
Off-Target Effects: L-AAA inhibits glutamine synthetase, which can confound the interpretation of results related to the glutamate-glutamine cycle.[6] It can also interfere with the cystine-glutamate antiporter system.[1]
-
Isomer Specificity: The L-isomer of aminoadipic acid is significantly more potent as a glutamate transport inhibitor than the D-isomer.[6][7] Ensure the correct isomer is used for these experiments.
By understanding its mechanism, applications, and limitations, researchers can effectively use this compound as a tool to probe the complex functions of glial cells and glutamate transporters in the central nervous system.
References
- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Targeting glial physiology and glutamate cycling in the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the glutamate transporter and glial enzymes in rat striatum by the gliotoxin, alpha aminoadipate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alpha-Aminoadipic acid blocks the Na(+)-dependent glutamate transport into acutely isolated Müller glial cells from guinea pig retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The glutamate analogue alpha-aminoadipic acid is taken up by astrocytes before exerting its gliotoxic effect in vitro | Journal of Neuroscience [jneurosci.org]
- 9. D-2-Aminoadipic acid 7620-28-2 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Neuronal Regulation of Glutamate Transporter Subtype Expression in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inducible expression and pharmacology of the human excitatory amino acid transporter 2 subtype of L-glutamate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic Gradient of Glutamate Across the Membrane: Glutamate/Aspartate-Induced Changes in the Ambient Level of l-[14C]glutamate and d-[3H]aspartate in Rat Brain Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Properties of excitatory amino acid transport in the human U373 astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-2-Aminoadipic Acid in Metabolic Syndrome Research: A Detailed Guide
FOR IMMEDIATE RELEASE
A comprehensive guide for researchers, scientists, and drug development professionals on the application of L-2-aminoadipic acid (L-2-AAA) in the study of metabolic syndrome. This document provides detailed application notes, experimental protocols, and a summary of key quantitative data, highlighting the potential of L-2-AAA as a therapeutic agent.
This compound (L-2-AAA), an intermediate in the metabolism of the essential amino acid lysine, has emerged as a significant molecule in the investigation of metabolic syndrome.[1][2] While elevated levels of L-2-AAA have been identified as a potential biomarker for an increased risk of developing type 2 diabetes, paradoxically, exogenous administration of this metabolite has demonstrated protective effects against obesity and diabetes in animal models.[3][4] This document outlines the application of L-2-AAA in preclinical research, focusing on its effects on key metabolic parameters and the underlying molecular mechanisms.
Application Notes
L-2-AAA has shown considerable promise in preclinical studies for its ability to ameliorate several key features of metabolic syndrome. Its primary applications in a research setting include:
-
Investigation of Anti-Obesity Effects: L-2-AAA treatment has been shown to significantly reduce body weight and fat accumulation in mouse models of diet-induced obesity (DIO).[2][5]
-
Modulation of Glucose Homeostasis: The compound has been demonstrated to lower fasting blood glucose levels and improve both glucose tolerance and insulin (B600854) sensitivity.[1][5]
-
Elucidation of Lipid Metabolism Pathways: L-2-AAA plays a role in regulating lipid metabolism, offering a tool to study lipolysis and thermogenesis.[2]
-
Study of Adipocyte Biology: It has been used to investigate the "browning" of white adipose tissue, a process that increases energy expenditure.[4]
The therapeutic potential of L-2-AAA appears to be mediated, at least in part, through the activation of the β3-adrenergic receptor (β3AR) signaling pathway, leading to increased expression of PGC1α and UCP1, which are key regulators of thermogenesis, and enhanced expression of hormone-sensitive lipase (B570770) (HSL), a crucial enzyme for lipolysis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving the administration of L-2-AAA in mouse models of metabolic syndrome.
Table 1: Effect of L-2-AAA on Body Weight and Adiposity in Diet-Induced Obese (DIO) Mice
| Parameter | Control (HFD) | L-2-AAA Treated (HFD) | Duration of Treatment | Reference |
| Body Weight | Significantly higher | Significantly lower | 24 weeks | [1] |
| Fat Mass | Increased | Decreased | Not specified | [2] |
| Lean Mass | No significant change | No significant change | Not specified | [1] |
Table 2: Effect of L-2-AAA on Metabolic Parameters in db/db Mice
| Parameter | Control (db/db) | L-2-AAA Treated (db/db) | Duration of Treatment | Reference |
| Body Weight | Higher | Thinner appearance | 16 weeks | [1] |
| Fat Mass Percentage | Increased | Decreased | 16 weeks | [1] |
| Lean Mass Percentage | Decreased | Increased | 16 weeks | [1] |
| Liver Weight | Increased | Obviously decreased | 16 weeks | [1] |
| White Adipose Tissue (WAT) Weight | Increased | Obviously decreased | 16 weeks | [1] |
| Blood Glucose | Pronounced hyperglycemia | Pronounced reduction after 1 week | 16 weeks | [1] |
| Serum Insulin (30 min post-refeeding) | Lower | Elevated | 16 weeks | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the effects of L-2-AAA.
Protocol 1: In Vivo L-2-AAA Administration in Mouse Models
Objective: To assess the long-term effects of L-2-AAA on metabolic parameters in mouse models of obesity and type 2 diabetes.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
C57BL/6J mice (for diet-induced obesity model) or db/db mice
-
High-fat diet (HFD) (e.g., 60 kcal% fat)
-
Standard chow diet (SCD)
-
Drinking bottles
-
Animal balance
Procedure:
-
Acclimate mice to the facility for at least one week before the start of the experiment.
-
For the DIO model, induce obesity by feeding C57BL/6J mice a high-fat diet for a designated period (e.g., 8-12 weeks). A control group should be fed a standard chow diet.
-
Prepare the L-2-AAA solution by dissolving it in drinking water at a concentration of 2.5 g/L.[1]
-
Divide the DIO mice into two groups: a control group receiving regular drinking water and a treatment group receiving the L-2-AAA solution. For studies with db/db mice, a similar grouping should be established.
-
Provide the respective drinking solutions ad libitum for the duration of the study (e.g., 16 to 24 weeks).[1]
-
Monitor and record body weight and food/water intake regularly (e.g., weekly).
-
At the end of the treatment period, perform metabolic tests as described in the following protocols before sacrificing the animals for tissue collection and further analysis.
Protocol 2: Glucose Tolerance Test (GTT)
Objective: To evaluate the ability of mice to clear a glucose load from the bloodstream, a measure of glucose tolerance.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Syringes for intraperitoneal injection
-
Animal restrainer
Procedure:
-
Fast the mice overnight for 16 hours with free access to water.[1]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer glucose via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.[1]
-
Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time to assess the glucose excursion.
Protocol 3: Insulin Tolerance Test (ITT)
Objective: To assess the systemic response to insulin, providing a measure of insulin sensitivity.
Materials:
-
Human insulin (e.g., Humulin)
-
Sterile saline
-
Glucometer and test strips
-
Syringes for intraperitoneal injection
-
Animal restrainer
Procedure:
-
Fast the mice for 6 hours with free access to water.[1]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer human insulin via intraperitoneal (IP) injection at a dose of 0.75 U/kg body weight.[1]
-
Measure blood glucose levels at specific time points after the insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
Plot the blood glucose concentration over time to evaluate the rate of glucose clearance.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this document.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
Application Notes and Protocols for Studying the Effects of L-2-Aminoadipic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-aminoadipic acid (L-2-AAA), a key intermediate in lysine (B10760008) metabolism, has garnered significant interest for its diverse biological activities. Primarily recognized for its selective gliotoxic effects on astrocytes, L-2-AAA is a valuable tool for studying astrocyte function and dysfunction in the central nervous system.[1][2][3][4][5][6] Additionally, emerging research highlights its role in metabolic regulation, particularly in modulating insulin (B600854) secretion from pancreatic β-cells.[7][8][9] This document provides detailed cell culture protocols and application notes for investigating the multifaceted effects of L-2-AAA.
Data Presentation
Quantitative Effects of this compound on Various Cell Types
| Cell Type | Species | Effect | Concentration | Incubation Time | Outcome | Reference |
| Astrocytes | Mouse (cerebellum) | Karyopyknosis | 0.10 mM | 40 hours | 50% of astrocytes affected | [4] |
| Astrocytes | Rat (cortical) | Apoptosis (DNA laddering) | 1 mM | 24, 48, 72 hours | Increased DNA laddering over time | [10][11] |
| Astrocytes | Rat (cortical) | Inhibition of Protein Synthesis | 1 mM | 24 hours | Significant decrease in [35S]-methionine incorporation | [10][11] |
| Pancreatic β-cell line | - | Enhanced Insulin Secretion | - | - | Augmented insulin secretion | [7][9] |
| Murine Islets | Mouse | Augmented Insulin Secretion | 30 µM | - | Increased insulin secretion under low glucose conditions | [7] |
| Hippocampal Slices | Mouse | Reduction of LTP | - | 2 hours | D-serine administration recovered LTP reduction | [1][6][12] |
Experimental Protocols
Protocol 1: Induction of Gliotoxicity in Primary Astrocyte Cultures
This protocol details the methodology for inducing and assessing the cytotoxic effects of L-2-AAA on primary astrocyte cultures.
Materials:
-
Primary astrocyte cultures (e.g., from postnatal day 0 or 1 mouse/rat cortices)
-
Astrocyte growth medium (e.g., MEM-EAGLE with supplements)
-
This compound (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin/EDTA
-
Poly-D-lysine (PDL) coated culture flasks/plates
-
MTT assay kit for cell viability
-
DAPI stain for nuclear morphology
-
Immunofluorescence staining reagents (anti-GFAP antibody)
Procedure:
-
Astrocyte Isolation and Culture:
-
Isolate astrocytes from neonatal rodent cerebral cortices following established protocols.
-
Plate dissociated cells onto PDL-coated T75 flasks in astrocyte growth medium.
-
Maintain cultures at 37°C in a 5% CO2 incubator, changing the medium every 3-4 days.[13]
-
After reaching confluence (10-12 days), purify astrocytes by shaking to remove microglia.[7]
-
Re-plate astrocytes onto desired culture plates (e.g., 24-well plates) for experiments.
-
-
L-2-AAA Treatment:
-
Prepare a stock solution of L-2-AAA in a suitable solvent (e.g., sterile water or culture medium).
-
Once astrocytes have adhered and reached the desired confluency, replace the culture medium with fresh medium containing various concentrations of L-2-AAA (e.g., 0.1 mM to 1 mM).
-
Include a vehicle-treated control group.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Gliotoxicity:
-
Cell Viability (MTT Assay):
-
At the end of the treatment period, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength to determine cell viability relative to the control.
-
-
Nuclear Morphology (DAPI Staining):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the nuclei with DAPI.
-
Visualize under a fluorescence microscope and assess for nuclear condensation and fragmentation (karyopyknosis), which are indicative of apoptosis.
-
-
Astrocyte Marker Expression (Immunofluorescence):
-
Fix and permeabilize the cells as described above.
-
Incubate with a primary antibody against Glial Fibrillary Acidic Protein (GFAP).
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize GFAP expression and astrocyte morphology using a fluorescence microscope. A reduction in GFAP immunoreactivity can indicate astrocyte pathology.[14]
-
-
Protocol 2: Analysis of L-2-AAA Effects on Insulin Secretion from Pancreatic β-Cell Lines
This protocol provides a framework for investigating the impact of L-2-AAA on glucose-stimulated insulin secretion (GSIS) in a pancreatic β-cell line (e.g., INS-1, MIN6).
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture:
-
Culture the pancreatic β-cell line according to standard protocols.
-
Seed the cells into 96-well plates at a suitable density (e.g., 40,000 cells per well).[2]
-
-
Pre-incubation and Treatment:
-
Gently wash the cells twice with PBS.
-
Pre-incubate the cells in KRB buffer with low glucose for 1-2 hours at 37°C to establish a basal state of insulin secretion.[1]
-
Replace the pre-incubation buffer with fresh KRB buffer containing:
-
Low glucose (basal control)
-
High glucose (stimulated control)
-
High glucose + L-2-AAA (at desired concentrations, e.g., 30 µM)
-
-
Incubate the plates for 1-2 hours at 37°C.[1]
-
-
Sample Collection and Insulin Measurement:
-
Carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris and store at -20°C until analysis.[1]
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
Mandatory Visualizations
Caption: General experimental workflow for studying L-2-AAA-induced gliotoxicity.
Caption: L-2-AAA's gliotoxic effects on astrocytes.
Caption: L-2-AAA's effect on pancreatic β-cell insulin secretion.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.1. Cell culture and measurement of insulin release [bio-protocol.org]
- 3. Glutamine Synthetase (GS) Assay Kit - Profacgen [profacgen.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis, absolute configuration and activity at N-methyl-D-aspartic acid (NMDA) receptor of the four D-2-amino-4,5-methano-adipate diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. l-α-aminoadipate causes astrocyte pathology with negative impact on mouse hippocampal synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Generation of insulin-producing pancreatic β cells from multiple human stem cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Spotlight: Generating Beta Cells for Diabetes Research [captivatebio.com]
- 10. Induction of cell death by L-alpha-aminoadipic acid exposure in cultured rat astrocytes: relationship to protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Isolated astrocyte culture - protocol 2 [protocols.io]
- 14. benchchem.com [benchchem.com]
Application Note: A Robust Targeted Metabolomics Assay for the Quantification of L-2-Aminoadipic Acid in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction L-2-aminoadipic acid (L-2-AAA), a key intermediate in the catabolism of the essential amino acid L-lysine, has emerged as a significant biomarker for various metabolic and neurological disorders.[1][2] Elevated levels of L-2-AAA have been identified as a predictive biomarker for the risk of developing diabetes.[3][4] It is also implicated in obesity, atherosclerosis, and certain neurological conditions.[1] Given its growing importance in understanding disease pathology and as a potential therapeutic target, the development of a robust and reliable targeted assay for its accurate quantification in biological samples is crucial for advancing research and drug development.
This application note provides a detailed protocol for a targeted metabolomics assay to quantify L-2-AAA in plasma and cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is designed for high sensitivity, specificity, and reproducibility.
Metabolic Pathway of this compound
This compound is formed through the breakdown of lysine (B10760008), primarily in the liver. The pathway involves several enzymatic steps, ultimately leading to the production of acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production.[1]
Caption: Metabolic pathway showing the catabolism of L-Lysine to this compound and its subsequent conversion to Acetyl-CoA.
Experimental Workflow
The overall workflow for the targeted quantification of L-2-AAA consists of sample preparation involving protein precipitation, followed by instrumental analysis using LC-MS/MS, and concluding with data processing to obtain quantitative results.
Caption: High-level experimental workflow from sample collection to final quantitative data.
Detailed Experimental Protocols
Sample Preparation Protocol (Human Plasma)
This protocol details the extraction of L-2-AAA from human plasma samples via protein precipitation.
Reagents and Materials:
-
Human plasma (collected in EDTA tubes)
-
This compound standard (Sigma-Aldrich, Cat. No. 1118-90-7 or equivalent)
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d3
-
Sulfosalicylic acid (30% w/v in LC-MS grade water)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Centrifuge capable of 4°C and >12,000 x g
Procedure:
-
Thaw plasma samples on ice.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of L-2-AAA standard into a surrogate matrix (e.g., charcoal-stripped plasma or PBS).
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the sample (calibrator, QC, or unknown plasma).
-
Add 10 µL of the internal standard working solution to each tube.
-
Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[5][6][7]
-
Vortex each tube vigorously for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 5 minutes at 4°C.[5][6]
-
Carefully transfer 50 µL of the clear supernatant to a new tube or HPLC vial.
-
Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid).[5]
-
Vortex briefly and inject the sample into the LC-MS/MS system.
LC-MS/MS Analysis Protocol
This section provides typical starting conditions for the chromatographic separation and mass spectrometric detection of L-2-AAA. Method optimization is recommended for specific instrumentation.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Condition |
|---|---|
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2-5 µL |
| Column Temp. | 40°C |
| Gradient | 95% B (0-1 min), 95-50% B (1-8 min), 50% B (8-9 min), 95% B (9.1-12 min) |
MS Parameters (ESI Positive Mode):
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Collision Gas | Argon |
SRM Transitions for L-2-AAA: The following SRM transitions can be used for monitoring L-2-AAA and a potential deuterated internal standard.[5][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Role |
| L-2-AAA | 162.2 | 98.2 | 100 | 16 | Quantifier |
| L-2-AAA | 162.2 | 72.0 | 100 | 18 | Qualifier |
| L-2-AAA-d3 (IS) | 165.2 | 101.2 | 100 | 16 | Internal Standard |
Assay Validation Protocol
The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) to ensure its reliability.[8] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with ≥ 6 non-zero standards. R² ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10. Accuracy within ±20% of nominal value; Precision (CV) ≤ 20%. |
| Precision & Accuracy (Intra- & Inter-day) | Three QC levels (Low, Mid, High). Accuracy within ±15% of nominal; Precision (CV) ≤ 15%. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. CV should be ≤ 15%. |
| Recovery | Assessed by comparing the response of the analyte in pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible. |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration should be within ±15% of the baseline concentration under the tested conditions. |
Data Presentation
The following table provides an example of how to present quantitative data from a validation experiment.
Table 1: Intra-day Precision and Accuracy for L-2-AAA in Human Plasma
| QC Level | Nominal Conc. (µM) | N | Mean Measured Conc. (µM) | Accuracy (%) | Precision (CV%) |
| LLOQ | 0.5 | 6 | 0.48 | 96.0 | 11.2 |
| Low QC | 1.5 | 6 | 1.59 | 106.0 | 8.5 |
| Mid QC | 15 | 6 | 14.21 | 94.7 | 6.1 |
| High QC | 40 | 6 | 41.88 | 104.7 | 5.3 |
Conclusion
This application note provides a comprehensive framework for developing and validating a targeted LC-MS/MS assay for the quantification of this compound. The detailed protocols for sample preparation, instrumental analysis, and method validation are designed to ensure the generation of accurate and reliable data. This robust method can be readily implemented in research and clinical laboratories to investigate the role of L-2-AAA in metabolic diseases and to support drug development programs targeting the lysine degradation pathway.
References
- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-Aminoadipic Acid (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fda.gov [fda.gov]
Application Notes and Protocols for Stable Isotope-Labeled L-2-Aminoadipic Acid in Tracer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope-labeled L-2-aminoadipic acid (AAA) is a powerful tool in metabolic research, offering a non-radioactive method to trace the in vivo kinetics and metabolism of its parent amino acid, L-lysine. As an intermediate in lysine (B10760008) catabolism, 2-aminoadipic acid has emerged as a significant biomarker in studies of metabolic disorders, particularly those related to glucose homeostasis and insulin (B600854) resistance, such as diabetes.[1][2][3] The use of stable isotopes, such as ¹³C, allows for the precise tracking of AAA's metabolic fate, providing valuable insights into lysine oxidation and its broader implications in health and disease. These application notes provide detailed protocols for conducting tracer studies using stable isotope-labeled this compound.
Core Applications
-
Lysine Metabolism and Oxidation: Stable isotope-labeled AAA is instrumental in quantifying whole-body lysine oxidation. By measuring the appearance of the isotope label in expired CO₂ and in plasma and urinary metabolites, researchers can assess the rate at which lysine is broken down.
-
Biomarker for Metabolic Disorders: Elevated levels of 2-aminoadipic acid have been identified as a potential biomarker for an increased risk of developing diabetes.[1][2][3] Tracer studies using labeled AAA can help elucidate the underlying metabolic dysregulations.
-
Investigating Protein Metabolism: As a product of lysine degradation, tracing AAA provides indirect insights into protein catabolism and the metabolic fate of lysine released from protein breakdown.
Data Presentation
The following tables summarize quantitative data from tracer studies involving stable isotope-labeled this compound and L-lysine.
Table 1: Tracer Infusion and Administration Parameters in Healthy Adults
| Parameter | Intravenous [¹³C]AAA | Oral [¹³C]AAA | Intravenous [¹³C]Lysine | Oral [¹³C]Lysine |
| Number of Subjects | 2 | 2 | 3 | 6 |
| Dietary Lysine Intake (mg/kg/day) | 77 | 77 | 77 | 77 |
| Tracer | L-[1-¹³C]-2-aminoadipic acid | L-[1-¹³C]-2-aminoadipic acid | L-[1-¹³C]lysine | L-[1-¹³C]lysine |
Source: Adapted from a study on 24-hour tracer studies in healthy adults.[4]
Table 2: Key Kinetic Measurements from Tracer Studies
| Parameter | Intravenous [¹³C]Lysine with Urinary [¹³C]AAA Measurement | Intravenous [¹³C]Lysine with Plasma [¹³C]Lysine Measurement | Oral [¹³C]Lysine with Plasma [¹³C]Lysine Measurement |
| Mean Lysine Balance (mg/kg/day) | -15.7 | 16.6 | 8.7 |
| Significance (from zero balance) | P < 0.05 | P < 0.05 | P < 0.05 |
Source: Adapted from a study on 24-hour tracer studies in healthy adults.[4]
Experimental Protocols
Protocol 1: In Vivo Human Tracer Study with Intravenous or Oral Administration of L-[1-¹³C]-2-Aminoadipic Acid
Objective: To determine the 24-hour metabolic pattern and oxidation rate of this compound.
Materials:
-
Sterile, pyrogen-free L-[1-¹³C]-2-aminoadipic acid
-
Saline solution for intravenous infusion
-
Enteral feeding pump (for oral administration)
-
Blood collection tubes (containing appropriate anticoagulant, e.g., EDTA)
-
Urine collection containers
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Breath collection bags or metabolic cart for CO₂ collection
Methodology:
-
Subject Preparation:
-
Subjects should be acclimatized to a controlled diet with a known lysine content for approximately 6 days prior to the study.[4]
-
Fasting overnight before the tracer administration is recommended.
-
-
Tracer Administration:
-
Intravenous (IV) Infusion: A primed, continuous infusion of L-[1-¹³C]-2-aminoadipic acid is administered. The priming dose is given to rapidly achieve isotopic steady state, followed by a continuous infusion for the duration of the study (e.g., 24 hours).
-
Oral Administration: The tracer is mixed with a liquid meal or water and administered as a bolus or via a continuous enteral infusion to mimic dietary intake.
-
-
Sample Collection:
-
Blood: Blood samples are collected at baseline (before tracer administration) and at regular intervals throughout the study to measure plasma [¹³C]AAA enrichment.
-
Urine: Complete urine collections are performed throughout the study period to measure urinary [¹³C]AAA excretion.
-
Breath: Breath samples are collected periodically to measure the enrichment of ¹³CO₂ in expired air, which is an indicator of tracer oxidation.
-
-
Sample Processing and Analysis:
-
Plasma and Urine Preparation:
-
Centrifuge blood samples to separate plasma.
-
Deproteinize plasma and urine samples, for example, by adding a strong acid like sulfosalicylic acid.
-
The supernatant is collected for derivatization.
-
-
Derivatization for GC-MS Analysis:
-
Amino acids in the prepared samples are converted to volatile derivatives. A common method is the formation of tert-butyldimethylsilyl (tBDMS) derivatives.[5][6][7]
-
This involves reacting the sample with a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[6][7]
-
-
GC-MS Analysis:
-
The derivatized samples are injected into the GC-MS system.
-
The instrument is operated in selected ion monitoring (SIM) mode to detect and quantify the unlabeled (m/z) and labeled (m/z+1) fragments of the 2-aminoadipic acid derivative.
-
Isotopic enrichment is calculated as the ratio of the labeled to unlabeled ions.
-
-
¹³CO₂ Analysis:
-
The ¹³CO₂/¹²CO₂ ratio in breath samples is measured using an isotope ratio mass spectrometer.
-
-
-
Data Analysis:
-
Calculate the rate of appearance (Ra) of 2-aminoadipic acid.
-
Determine the oxidation rate of 2-aminoadipic acid from the ¹³CO₂ enrichment in breath.
-
Calculate whole-body lysine oxidation based on the tracer data.[4]
-
Visualizations
Lysine Catabolism via the Saccharopine Pathway
The following diagram illustrates the metabolic pathway for the degradation of lysine to this compound.
Caption: Lysine degradation to this compound.
Experimental Workflow for a Human Tracer Study
This diagram outlines the key steps in a typical human tracer study using stable isotope-labeled this compound.
Caption: Workflow of a stable isotope tracer study.
References
- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Aminoadipic acid (HMDB0000510) [hmdb.ca]
- 3. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]-2-aminoadipic acid and L-[1-13C]lysine as tracers at generous nitrogen and lysine intakes in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 6. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 7. Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Models of 2-Aminoadipic and 2-Oxoadipic Aciduria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoadipic and 2-oxoadipic aciduria (AMOXAD) is a rare autosomal recessive metabolic disorder resulting from mutations in the DHTKD1 gene.[1] This gene encodes the E1 subunit of the 2-oxoadipate dehydrogenase complex (OADHC), a critical component in the catabolism of lysine, hydroxylysine, and tryptophan.[2] A deficiency in DHTKD1 leads to the accumulation of 2-aminoadipic acid (2-AA) and 2-oxoadipic acid (2-OA) in bodily fluids.[1] While some individuals with this biochemical phenotype are asymptomatic, others present with a range of neurological symptoms, including developmental delay, hypotonia, ataxia, and epilepsy.[3][4] This variability in clinical presentation underscores the need for robust experimental models to elucidate the pathophysiology of AMOXAD and to develop potential therapeutic strategies.
These application notes provide a comprehensive overview of the currently available in vitro and in vivo experimental models for studying 2-aminoadipic and 2-oxoadipic aciduria. Detailed protocols for the generation and analysis of these models are provided to facilitate research in this area.
In Vitro Models
Patient-Derived Fibroblasts
Patient-derived fibroblasts are a valuable tool for studying the cellular consequences of DHTKD1 deficiency. These cells recapitulate the genetic and biochemical defects observed in patients, providing a relevant system for investigating disease mechanisms and for testing therapeutic interventions.
Protocol 1: Culture of Human Primary Fibroblasts
This protocol outlines the basic procedure for culturing human primary fibroblasts obtained from skin biopsies of patients with 2-aminoadipic and 2-oxoadipic aciduria and healthy controls.
Materials:
-
Cryopreserved human primary fibroblasts
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine)[5]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.05% or 0.25%)
-
Cell culture flasks (T-25 or T-75)
-
15 mL conical tubes
-
Water bath at 37°C
-
Incubator at 37°C with 5% CO2
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of fibroblasts in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol.
-
Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 4-5 mL of Fibroblast Growth Medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing pre-warmed medium (a split ratio of 1:3 to 1:5 is typical).
-
Genetically Engineered Cell Lines
CRISPR-Cas9 technology enables the creation of specific gene knockouts in various cell lines, such as HEK-293 or HAP-1 cells, to model 2-aminoadipic and 2-oxoadipic aciduria. These models are instrumental for studying the function of DHTKD1 and the effects of its absence in a controlled genetic background.
Protocol 2: Generation of DHTKD1 Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general workflow for creating a DHTKD1 knockout cell line. Specific guide RNA sequences and plasmid vectors can be obtained from commercial suppliers or designed using online tools.[6][7]
Materials:
-
HEK-293 or HAP-1 cells
-
Appropriate cell culture medium
-
CRISPR-Cas9 plasmid containing a DHTKD1-specific guide RNA (gRNA) and Cas9 nuclease
-
Transfection reagent (e.g., Lipofectamine)
-
Puromycin or other selection antibiotic (if the plasmid contains a resistance marker)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents for genotyping
-
Sanger sequencing service
-
Anti-DHTKD1 antibody for Western blot validation
Procedure:
-
gRNA Design and Plasmid Construction:
-
Design and clone a gRNA targeting an early exon of the DHTKD1 gene into a suitable CRISPR-Cas9 expression vector. It is recommended to design gRNAs that will induce a frameshift mutation upon non-homologous end joining (NHEJ) repair.
-
-
Transfection:
-
Seed the target cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the DHTKD1-gRNA/Cas9 plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) if applicable.
-
After selection, dilute the cells to a concentration of approximately 0.5 cells per 100 µL and plate 100 µL per well in a 96-well plate to isolate single clones.
-
-
Screening and Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA from each clone.
-
Perform PCR amplification of the target region in the DHTKD1 gene.
-
Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of DHTKD1 protein expression in knockout clones by Western blotting.
-
Lentiviral Rescue of DHTKD1 Deficiency
To confirm that the observed phenotype in patient-derived or knockout cells is a direct result of DHTKD1 deficiency, a rescue experiment can be performed by reintroducing a wild-type copy of the DHTKD1 gene.
Protocol 3: Lentiviral Transduction for Wild-Type DHTKD1 Expression
This protocol describes the lentiviral-mediated expression of wild-type DHTKD1 in deficient fibroblasts.[8]
Materials:
-
DHTKD1-deficient fibroblasts
-
Lentiviral expression vector containing the full-length human DHTKD1 cDNA
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Transfection reagent
-
Fibroblast Growth Medium
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the DHTKD1 expression vector and the packaging and envelope plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction:
-
Seed the DHTKD1-deficient fibroblasts in a 6-well plate.
-
The next day, replace the medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral supernatant to the cells.
-
Incubate for 24-48 hours.
-
-
Selection and Analysis:
-
Replace the virus-containing medium with fresh growth medium.
-
If the lentiviral vector contains a selection marker, apply the appropriate antibiotic to select for transduced cells.
-
Confirm the expression of DHTKD1 protein by Western blotting.
-
Analyze the metabolic phenotype (e.g., 2-OA levels) to confirm functional rescue.[8]
-
In Vivo Models
Dhtkd1 Knockout Mouse Model
A Dhtkd1 knockout mouse model is an invaluable tool for studying the systemic effects of 2-aminoadipic and 2-oxoadipic aciduria and for preclinical testing of therapeutic strategies. These mice exhibit key biochemical features of the human disease, including elevated levels of 2-AA and 2-OA in urine.[9]
Protocol 4: Generation of Dhtkd1 Knockout Mice using CRISPR-Cas9
This protocol provides a general outline for creating a Dhtkd1 knockout mouse. This procedure requires specialized equipment and expertise in animal handling and is typically performed in dedicated transgenic core facilities.[10]
Materials:
-
Superovulated female mice (e.g., C57BL/6J)
-
Stud male mice
-
Fertilized zygotes
-
Cas9 protein or mRNA
-
Dhtkd1-specific gRNAs
-
Microinjection or electroporation system
-
Pseudopregnant foster mothers
Procedure:
-
Preparation of CRISPR Reagents:
-
Synthesize or purchase high-quality Cas9 protein or mRNA and gRNAs targeting an early exon of the mouse Dhtkd1 gene.
-
-
Zygote Injection/Electroporation:
-
Harvest fertilized zygotes from superovulated female mice.
-
Microinject or electroporate the zygotes with the Cas9 and gRNA mixture.
-
-
Embryo Transfer:
-
Transfer the edited zygotes into the oviducts of pseudopregnant foster mothers.
-
-
Screening of Founder Mice:
-
Genotype the resulting pups by PCR amplification of the target locus from tail-tip DNA, followed by Sanger sequencing to identify founders with indel mutations.
-
-
Breeding and Colony Establishment:
-
Breed founder mice with wild-type mice to establish germline transmission of the mutant allele.
-
Intercross heterozygous offspring to generate homozygous Dhtkd1 knockout mice.
-
Data Presentation
Quantitative data from experimental models should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Metabolite Levels in Dhtkd1 Knockout Mouse Model
| Metabolite | Genotype | Urine Concentration (µg/mL) | Fold Change vs. Wild-Type | Reference |
| 2-Oxoadipic Acid (2-OA) | Wild-Type | 3.2 | - | [9] |
| Dhtkd1 -/- | 1096.4 | ~342x | [9] | |
| 2-Aminoadipic Acid (2-AA) | Wild-Type | (Not specified) | - | [9] |
| Dhtkd1 -/- | (Not specified) | ~120x | [9] |
Table 2: Metabolite Levels in DHTKD1-Deficient Human Fibroblasts
| Condition | Intracellular 2-Oxoadipate (Relative Units) | Extracellular 2-Oxoadipate (Relative Units) | Reference |
| Control Fibroblasts | ~1 | ~1 | [8] |
| DHTKD1-Deficient Fibroblasts | Significantly Increased | Significantly Increased | [8] |
| DHTKD1-Deficient Fibroblasts + WT DHTKD1 | Normalized to Control Levels | Normalized to Control Levels | [8] |
Key Experimental Protocols
Protocol 5: Metabolomic Analysis of 2-AA and 2-OA by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the quantitative analysis of organic acids, including 2-AA and 2-OA, in biological samples.[2]
Materials:
-
Urine, plasma, or cell culture medium samples
-
Internal standards (e.g., stable isotope-labeled 2-AA)
-
Urease (for urine samples)
-
Hydroxylamine hydrochloride (for oximation)
-
Organic solvent (e.g., ethyl acetate)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
For urine samples, treat with urease to remove urea.
-
Add internal standards to all samples.
-
Perform oximation to stabilize keto-acids.
-
Acidify the samples and extract the organic acids with an organic solvent.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add the derivatization reagent to the dried extract and heat to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the metabolites on a suitable capillary column.
-
Detect and quantify the characteristic ions for the TMS derivatives of 2-AA and 2-OA.
-
-
Data Analysis:
-
Calculate the concentration of each analyte relative to the internal standard.
-
Protocol 6: Western Blot Analysis of DHTKD1
Western blotting is used to detect and quantify the DHTKD1 protein in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-DHTKD1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-DHTKD1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Use a loading control (e.g., anti-β-actin or anti-GAPDH) to normalize for protein loading.
-
Protocol 7: Assessment of Mitochondrial Function and Oxidative Stress
The accumulation of 2-AA and 2-OA may lead to mitochondrial dysfunction and oxidative stress.[3] A variety of assays can be used to investigate these cellular processes.
-
Mitochondrial Membrane Potential: Can be assessed using fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or JC-1. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane, a sign of mitochondrial dysfunction.
-
ATP Production: Cellular ATP levels can be measured using luciferase-based assays, which provide a direct readout of cellular energy status.
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels can be detected using fluorescent probes such as DCFDA (2',7'-dichlorofluorescin diacetate) or DHE (dihydroethidium).
-
NAD+/NADH Ratio: The ratio of NAD+ to NADH is a key indicator of the cellular redox state and can be measured using colorimetric or fluorometric assay kits.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of 2-aminoadipic and 2-oxoadipic aciduria.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knock-Out of DHTKD1 Alters Mitochondrial Respiration and Function, and May Represent a Novel Pathway in Cardiometabolic Disease Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. DHTKD1 Mutations Cause 2-Aminoadipic and 2-Oxoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHTKD1 Deficiency Causes Charcot-Marie-Tooth Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generating a CRISPR knockout mouse through a strong premature termination codon: a cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
Measuring L-2-Aminoadipic Acid in Tissue Homogenates: A Detailed Guide
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate quantification of L-2-aminoadipic acid (L-2-AAA) in tissue homogenates is crucial for understanding its role in various physiological and pathological processes. This document provides a comprehensive overview of established techniques, detailed experimental protocols, and quantitative data to facilitate the precise measurement of this important biomolecule.
This compound, an intermediate in the lysine (B10760008) degradation pathway, has garnered increasing interest as a potential biomarker for several conditions, including diabetes and protein oxidation.[1][2][3] Its accurate measurement in tissues is therefore essential for advancing research in these areas. The primary methods for L-2-AAA quantification in complex biological matrices like tissue homogenates involve chromatographic separation coupled with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or electrochemical detection is also a viable, sensitive method, often requiring pre-column derivatization.[4]
Analytical Techniques Overview
The choice of analytical technique depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique for the analysis of volatile and thermally stable compounds. For non-volatile amino acids like L-2-AAA, derivatization is mandatory to increase volatility.[2] Common derivatization approaches include esterification followed by acylation (e.g., trifluoroacetyl methyl esters) or silylation.[2] GC-MS offers high chromatographic resolution and sensitive detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for amino acid analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization in some cases.[5][6][7][8][9] Reversed-phase LC with ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) are common separation strategies.[6][9] The use of stable isotope-labeled internal standards is recommended for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.[1][6]
-
High-Performance Liquid Chromatography (HPLC): Coupled with fluorescence or electrochemical detectors, HPLC can provide sensitive and selective analysis of L-2-AAA.[4] This approach almost always requires pre-column derivatization to introduce a fluorescent or electrochemically active tag to the amino acid.[10][11] o-phthalaldehyde (B127526) (OPA) is a widely used derivatization reagent for primary amines.[4][11]
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in various tissue homogenates from different studies. These values can serve as a reference for expected physiological ranges.
| Tissue | Species | Method | This compound Concentration | Reference |
| Brain (Cortex) | Human | GC-MS | 18.7 ± 2.4 µM | [12] |
| Brain (Striatum) | Human | GC-MS | 18.0 ± 1.7 µM | [12] |
| Forebrain | Mouse | GC-MS | 8.3 ± 1.9 µM | [12] |
| Various Brain Areas | Rat | GC-MS | 5 - 30 µM | [12] |
| Peripheral Organs | Rat | GC-MS | 8 - 40 µM | [12] |
| Skin (Insoluble Collagen) | Human | GC-MS | Increases with age, reaching ~1 mmol/mol lysine | [2] |
| Skin (Insoluble Collagen, Diabetes) | Human | GC-MS | Up to <3 mmol/mol lysine | [2] |
Experimental Workflow
The general workflow for the analysis of this compound in tissue homogenates involves several key steps from sample collection to data analysis.
General workflow for L-2-AAA measurement.
Detailed Experimental Protocols
Below are detailed protocols for the quantification of this compound in tissue homogenates using GC-MS and LC-MS/MS.
Protocol 1: GC-MS with Derivatization
This protocol is adapted from methodologies involving the analysis of amino acids in tissue samples.[2][12][13]
1. Tissue Homogenization and Extraction:
-
Weigh approximately 10-50 mg of frozen tissue.
-
Add 10 volumes of ice-cold homogenization buffer (e.g., 50:50 methanol (B129727)/water or 0.3 N perchloric acid).[1][4] For skin collagen, acid hydrolysis is required.[2]
-
Homogenize the tissue using a mechanical homogenizer (e.g., TissueLyser) for 4 minutes at 25 Hz.[1]
-
For protein precipitation, keep the homogenate on ice for 30 minutes, then centrifuge at 10,000 x g for 10-20 minutes at 4°C.[1]
-
Collect the supernatant for analysis.
2. Derivatization (as Trifluoroacetyl Methyl Esters): [2]
-
Dry an aliquot of the supernatant under a stream of nitrogen.
-
Add 100 µL of 3 M methanolic HCl and heat at 70°C for 60 minutes for esterification.
-
Evaporate the reagent under nitrogen.
-
Add 50 µL of trifluoroacetic anhydride (B1165640) and 50 µL of acetonitrile (B52724) and heat at 100°C for 15 minutes for acylation.
-
Evaporate the reagents and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5MS UI capillary column (30 m x 0.25 mm x 0.25 µm) or similar.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]
-
Injection: 1 µL in splitless mode at 280°C.[13]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 7010 Triple Quadrupole or equivalent.
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI).[12]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the L-2-AAA derivative (e.g., m/z 226 and 253 for trifluoroacetyl methyl ester).[2]
Protocol 2: LC-MS/MS (Direct Analysis)
This protocol is based on modern methods for underivatized amino acid analysis.[5][6][8][9]
1. Tissue Homogenization and Extraction:
-
Follow the same procedure as in Protocol 1, step 1. A modified Bligh-Dyer method can also be used for extraction.[1]
-
After centrifugation, collect the supernatant. For some methods, the aqueous phase is dried down and reconstituted in a suitable solvent like methanol containing internal standards.[1]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: UHPLC system such as a Waters ACQUITY UPLC or Thermo Scientific Vanquish.
-
Column: A mixed-mode column like the Acclaim Trinity or a HILIC column such as the Acquity UHPLC BEH Amide (2.1x100 mm, 1.7µm) is recommended for separating polar analytes like amino acids.[5][7]
-
Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) in water, pH 2.8-4.0.[5][7]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution: A typical gradient would start with a high percentage of organic phase (e.g., 85% B), ramping down to a low percentage to elute polar compounds, followed by a re-equilibration step.[5]
-
Flow Rate: 350-500 µL/min.[5]
-
Column Temperature: 25-60°C.[5]
-
Mass Spectrometer: A high-resolution mass spectrometer like a QExactive (Thermo) or a triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full MS scan or Multiple Reaction Monitoring (MRM). For L-2-AAA, the parent ion is m/z 162.0761.[5][6] Specific product ions for fragmentation would be determined during method development.
Signaling Pathways and Logical Relationships
The measurement of this compound is often situated within the broader context of studying lysine metabolism and its implications in various diseases.
Lysine catabolism and L-2-AAA implications.
Conclusion
The quantification of this compound in tissue homogenates is a critical analytical task in various fields of biomedical research. Both GC-MS and LC-MS/MS offer the requisite sensitivity and specificity for accurate measurements. The choice between these powerful techniques will be guided by the specific research question, sample matrix, and available instrumentation. The detailed protocols and data presented herein provide a solid foundation for the successful implementation of L-2-AAA analysis in the laboratory.
References
- 1. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of alpha-aminoadipic acid in brain, peripheral tissues, and body fluids using GC/MS with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the solubility of L-2-aminoadipic acid for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of L-2-aminoadipic acid (L-AAA) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or neutral buffers like PBS?
A1: this compound (L-AAA) is an amino acid with limited solubility in pure water and neutral pH solutions.[1][2][3] Its solubility in water is reported to be approximately 2.2 mg/mL at 20°C.[4][5][6][7] In PBS at a physiological pH of 7.2, the solubility is even lower, around 0.5 mg/mL.[3][8][9] Like many amino acids, L-AAA exists as a zwitterion at neutral pH, where the presence of both positive and negative charges can lead to strong intermolecular interactions within its crystalline structure, making it difficult for water to solvate the molecules effectively.[10][11]
Q2: My L-AAA solution was clear initially but precipitated after pH adjustment or upon storage. What caused this?
A2: Precipitation often occurs when the pH of the solution approaches the isoelectric point (pI) of L-AAA, the pH at which the net charge of the molecule is zero, and solubility is at its minimum.[12] If you prepared a stock solution at a low or high pH and then adjusted it towards neutral, you likely passed through its pI, causing it to fall out of solution. Additionally, aqueous solutions of L-AAA, especially if not stored properly, are not recommended for long-term storage; it's best to use them within a day.[8][9] The free acid form can also cyclize into piperidonecarboxylic acid when boiled in water.[2]
Q3: What is the most effective way to prepare a concentrated stock solution of L-AAA?
A3: The most reliable method is to use an acidic solvent. L-AAA is readily soluble in 1 M or 1 N HCl at concentrations as high as 50 mg/mL.[1][2][3][4][5] This protonates the carboxyl groups, disrupting the zwitterionic form and significantly enhancing solubility. Once dissolved, this acidic stock solution can be carefully neutralized or diluted into your final assay buffer.
Q4: Are there any alternative solvents or co-solvents I can use?
A4: While strong acid is most effective, L-AAA is also reported to be soluble in 80% formic acid (25 mg/mL).[4][5] It is only slightly soluble in ethanol (B145695) and ether.[2][4][5] For in vitro assays, using organic co-solvents should be done with caution as they can have physiological effects on cell-based models.[9] The primary and recommended approach remains pH modification.
Troubleshooting Guide
This guide addresses common issues encountered when preparing L-AAA solutions for experimental use.
Problem: Powder is not dissolving in the desired aqueous buffer (e.g., PBS, cell culture media).
-
Cause: The pH of the buffer is likely near the isoelectric point of L-AAA, leading to minimal solubility.
-
Solution: Do not attempt to dissolve L-AAA directly into neutral buffers. Instead, prepare a concentrated stock solution in an acidic solvent like 1N HCl where solubility is high, and then dilute it into your final buffer.[1][3][8] See the detailed protocol below.
Problem: A precipitate formed after adding the L-AAA stock solution to the final buffer or media.
-
Cause 1 (Local pH Shock): Adding a highly acidic stock solution directly to a weakly buffered neutral solution can cause a localized drop in pH, leading to precipitation.
-
Solution 1: Add the acidic stock solution dropwise while vortexing or stirring the final buffer to ensure rapid and even distribution.
-
Cause 2 (Final Concentration Exceeds Solubility Limit): The final concentration of L-AAA in your neutral buffer may be above its solubility limit (approx. 0.5 mg/mL in PBS, pH 7.2).[8][9]
-
Solution 2: Recalculate your dilutions to ensure the final concentration is within the known solubility range for your specific buffer and pH.
-
Cause 3 (Buffer Incompatibility): Components in complex media could potentially interact with L-AAA.
-
Solution 3: Test the solubility in a simpler buffer (like PBS) first. If it remains soluble, consider if any components in your complex media could be causing precipitation.
Quantitative Solubility Data
The solubility of this compound varies significantly with the solvent and pH. The data below is compiled from various sources for easy comparison.
| Solvent/Buffer | pH | Concentration | Reference(s) |
| Water | ~Neutral (at 20°C) | 2.2 mg/mL | [4][5][6][7] |
| 1N HCl | Acidic | 50 mg/mL | [1][2][3] |
| 1M HCl | Acidic | 50 mg/mL | [2][4][5] |
| PBS | 7.2 | 0.5 mg/mL | [3][8][9] |
| 80% Formic Acid | Acidic | 25 mg/mL | [4][5] |
| Ethanol | N/A | Slightly Soluble | [2][4][5] |
| Ether | N/A | Slightly Soluble | [2][4][5] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL L-AAA Stock Solution in HCl
This protocol details the recommended method for solubilizing L-AAA for use in most in vitro assays.
-
Preparation: In a sterile conical tube, weigh the desired amount of this compound powder.
-
Reconstitution: Add the appropriate volume of sterile 1N HCl to achieve a final concentration of 50 mg/mL. For example, add 1 mL of 1N HCl to 50 mg of L-AAA powder.
-
Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear and colorless to light yellow.[2]
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterile-filter the stock solution through a 0.22 µm syringe filter compatible with acidic solutions.
-
Storage: Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended, though stability should be verified.[8][9] It is generally advised to prepare fresh aqueous solutions and not store them for more than one day.[8][9]
Protocol 2: Diluting and Neutralizing L-AAA for In Vitro Assays
-
Buffer Preparation: Prepare your final assay buffer or cell culture medium in a sterile container.
-
Dilution Calculation: Calculate the volume of the acidic L-AAA stock solution needed to reach your desired final concentration. Crucially, also calculate the volume of a suitable base (e.g., 1N NaOH) required to neutralize the HCl added with the stock.
-
Neutralization and Dilution: While vigorously stirring or vortexing the final buffer, slowly add the calculated volume of the acidic L-AAA stock solution.
-
pH Adjustment: Immediately after, add the calculated volume of base. Measure the pH of the final solution and adjust carefully if necessary using small additions of HCl or NaOH to reach the desired physiological pH.
-
Final Use: Use the freshly prepared L-AAA-containing buffer immediately for your experiment.
Visual Guides
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 1118-90-7 [chemicalbook.com]
- 4. Dthis compound | 542-32-5 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ymdb.ca [ymdb.ca]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
Technical Support Center: Optimizing L-2-Aminoadipic Acid Dosage for Neurotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-2-aminoadipic acid (L-2-AA) for neurotoxicity studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in neurotoxicity studies?
A1: this compound (L-2-AA) is a glutamate (B1630785) analog that functions as a selective gliotoxin, primarily targeting astrocytes.[1] It is used in neurotoxicity research to investigate the role of astrocytes in neurological disorders and to model conditions of astrocytic dysfunction. By specifically ablating or impairing astrocytes, researchers can study the subsequent effects on neuronal health, synaptic plasticity, and overall brain function.[2]
Q2: What is the primary mechanism of L-2-AA-induced neurotoxicity?
A2: L-2-AA exerts its toxic effects predominantly through the inhibition of glutamine synthetase, an enzyme crucial for the glutamate-glutamine cycle in astrocytes.[1][3] This inhibition disrupts glutamate homeostasis, leading to an accumulation of extracellular glutamate and subsequent excitotoxicity. Additionally, L-2-AA can act as an antagonist at N-methyl-D-aspartate (NMDA) receptors.[4]
Q3: What are the typical morphological changes observed in astrocytes treated with L-2-AA?
A3: In vitro, astrocytes exposed to L-2-AA exhibit rapid nuclear and cytoplasmic swelling, followed by karyopyknosis (nuclear condensation) with prolonged exposure.[5] In vivo studies often show a reduction in the immunoreactivity of glial fibrillary acidic protein (GFAP), a key astrocytic marker, indicating astrocytic damage or loss.[2]
Q4: Is the D-isomer of 2-aminoadipic acid also neurotoxic?
A4: The L-isomer of 2-aminoadipic acid is significantly more toxic to astrocytes than the D-isomer.[6] The D-isomer has been reported to have minimal gliotoxic activity and can even antagonize the neurotoxic effects of the L-isomer.[5][7]
Q5: What are the expected behavioral outcomes in animal models treated with L-2-AA?
A5: In vivo administration of L-2-AA into specific brain regions, such as the hippocampus or prefrontal cortex, can lead to deficits in learning and memory, as well as depressive-like behaviors.[2] These behavioral changes are thought to be a consequence of impaired astrocytic function and disrupted synaptic plasticity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in in vivo results | - Inconsistent injection coordinates.- Animal strain or age differences.- Differences in L-2-AA solution preparation and stability. | - Utilize a stereotaxic frame for precise and consistent injections.- Standardize the animal model, including strain, age, and sex.- Prepare fresh L-2-AA solutions for each experiment and ensure complete dissolution. Consider filtering the solution. |
| No observable gliotoxicity in vivo | - Insufficient dosage or concentration.- Brain region-specific resistance.- Rapid clearance of L-2-AA from the injection site. | - Perform a dose-response study to determine the optimal concentration for your specific model and brain region.- Be aware that some brain regions may be less susceptible to L-2-AA toxicity.[7] - Consider continuous infusion via an osmotic minipump for sustained exposure. |
| Inconsistent in vitro cell death | - Cell culture heterogeneity (e.g., presence of microglia).- Variability in cell density at the time of treatment.- Issues with L-2-AA solubility or stability in culture media. | - Co-culture of astrocytes with microglia can reduce L-2-AA toxicity.[6] Ensure pure astrocyte cultures for consistent results.- Plate cells at a consistent density for all experiments.- Prepare L-2-AA fresh and ensure it is fully dissolved in the media before adding to cells. |
| Off-target effects on neurons in vitro | - High concentrations of L-2-AA.- Application of L-2-AA at the time of cell plating. | - Use the lowest effective concentration of L-2-AA to minimize direct neuronal toxicity.- Add L-2-AA to established astrocyte cultures (e.g., after 4 days in vitro) to reduce neurotoxic effects.[5] |
| Difficulty dissolving L-2-AA | - L-2-AA has limited solubility in aqueous solutions at neutral pH. | - L-2-AA is soluble in 1 M HCl (50 mg/ml) and slightly soluble in water (2.2 mg/ml).[1] Prepare a concentrated stock solution in dilute acid and then further dilute in culture medium or saline, adjusting the final pH as needed. |
Quantitative Data Summary
In Vitro this compound Dosages
| Cell Type | Concentration | Exposure Time | Observed Effect | Citation |
| Postnatal Mouse Cerebellar Astrocytes | 0.10 mM (L-isomer) | 40 hours | Karyopyknosis in 50% of astrocytes | [5] |
| Postnatal Mouse Cerebellar Astrocytes | 0.21 mM (DL-form) | 40 hours | Karyopyknosis in 50% of astrocytes | [5] |
| Rat Cortical Astrocytes | 1 mM | 24-72 hours | Increased DNA laddering (apoptosis) | [8] |
| Rat Cortical and Cerebellar Astrocytes | 0.17 - 1.4 mM | Not specified | Morphological changes | [9] |
In Vivo this compound Dosages
| Animal Model | Administration Route | Brain Region | Dosage | Observed Effect | Citation |
| Male C57Bl/6 Mice | Intracerebroventricular injection | Hippocampus | Not specified | Reduced astrocytic markers, decreased LTP, and impaired memory | [2] |
| Rats | Stereotaxic injection | Striatum | 100 µg in 5 µl | Astrocyte damage and altered motor activity | [9] |
| Infant Mice | Subcutaneous injection | Arcuate Hypothalamic Nucleus | Not specified | Gliotoxic and neurotoxic changes (L-isomer) | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of L-2-AA on cultured astrocytes.
Materials:
-
96-well cell culture plates
-
Astrocyte cell culture
-
This compound (L-2-AA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Cell Plating: Seed astrocytes in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
L-2-AA Treatment: Prepare serial dilutions of L-2-AA in culture medium. Remove the existing medium from the wells and add 100 µL of the L-2-AA solutions at various concentrations. Include a vehicle control (medium without L-2-AA).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Immunohistochemical Staining for GFAP
This protocol is for visualizing the effect of L-2-AA on astrocyte morphology and density in brain tissue.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-GFAP
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes. Allow to cool to room temperature.
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in PBS for 10 minutes to quench endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-GFAP antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
ABC Reagent Incubation: Wash the sections with PBS and incubate with the ABC reagent for 30-60 minutes at room temperature.
-
Visualization: Wash the sections with PBS and visualize the antibody binding by adding the DAB substrate solution. Monitor the color development under a microscope.
-
Counterstaining: Rinse the slides in water and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount the coverslips using a permanent mounting medium.
-
Imaging: Analyze the sections under a microscope to assess GFAP immunoreactivity.
Protocol 3: Forced Swim Test (FST) for Depressive-Like Behavior
This protocol is used to assess depressive-like behavior in rodents following L-2-AA administration.
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice)
-
Water at 23-25°C
-
Video recording equipment
-
Dry towels
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the test.
-
Test Apparatus: Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or hind limbs (approximately 30 cm for rats, 15 cm for mice).
-
Test Session: Gently place the animal into the water-filled cylinder. The test duration is typically 6 minutes for mice and can be a single session or a two-day protocol for rats (15-minute pre-test on day 1, 5-minute test on day 2).[10]
-
Recording: Record the entire session for later analysis.
-
Scoring: The key behavior measured is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[11][12] The duration of immobility is typically scored during the last 4 minutes of the 6-minute test for mice.
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and return it to its home cage.
-
Data Analysis: Compare the duration of immobility between the L-2-AA treated group and the control group. An increase in immobility time is indicative of a depressive-like phenotype.
Visualizations
L-2-AA Experimental Workflow
Caption: Workflow for in vitro and in vivo L-2-AA neurotoxicity studies.
Signaling Pathway of L-2-AA-Induced Astrocyte Dysfunction
Caption: L-2-AA inhibits glutamine synthetase, disrupting the glutamate-glutamine cycle.
Troubleshooting Logic for Inconsistent L-2-AA Results
Caption: A logical approach to troubleshooting inconsistent L-2-AA experimental outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. l-α-aminoadipate causes astrocyte pathology with negative impact on mouse hippocampal synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Glutamine synthetase activity and glutamine content in brain: modulation by NMDA receptors and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gliotoxic effects of alpha-aminoadipic acid on monolayer cultures of dissociated postnatal mouse cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glio-toxic mechanism of alpha-aminoadipic acid on cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecificity of the gliotoxic and anti-neurotoxic actions of alpha-aminoadipate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of cell death by L-alpha-aminoadipic acid exposure in cultured rat astrocytes: relationship to protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lasa.co.uk [lasa.co.uk]
Technical Support Center: Stereospecific Synthesis of L-2-Aminoadipic Acid
Welcome to the technical support center for challenges in the stereospecific synthesis of L-2-aminoadipic acid (L-Aad). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis is resulting in a racemic or diastereomeric mixture. What are the common causes of poor stereocontrol and how can I fix it?
A1: Achieving high stereospecificity is a primary challenge. Loss of stereochemical integrity, or racemization, often occurs at the α-carbon, which is prone to epimerization under certain conditions.
Common Causes and Troubleshooting:
-
Activation for Coupling: The activation of the α-carboxylic acid (e.g., for peptide bond formation) significantly increases the acidity of the α-proton. This can lead to deprotonation and subsequent reprotonation, resulting in racemization. The imidazole (B134444) side chain of histidine, for instance, is known to catalyze this epimerization.[1]
-
Solution: Use coupling reagents known to suppress racemization. Carefully control reaction temperature and time, as prolonged exposure to basic or harsh conditions can exacerbate the issue.
-
-
Protecting Group Choice: The choice of the α-amino protecting group is critical. Some groups are more effective than others at preventing racemization.[2][3]
-
Solution: Urethane-type protecting groups like Benzyloxycarbonyl (Z) and 9-Fluorenylmethyloxycarbonyl (Fmoc) are generally preferred as they are known to reduce the risk of racemization during activation compared to other groups.[3]
-
-
Inappropriate Base: The use of a strong base during any step of the synthesis can lead to the abstraction of the α-proton.
-
Solution: Employ non-nucleophilic, sterically hindered bases where possible. Carefully control the stoichiometry and addition rate of the base.
-
Visualization of Racemization Pathway
References
minimizing matrix effects in LC-MS analysis of L-2-aminoadipic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of L-2-aminoadipic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound (L-2-AAA).[1] These components can include salts, proteins, lipids, and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of L-2-AAA in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[3][4]
Q2: My this compound signal is showing poor reproducibility across different samples. Could this be due to matrix effects?
A2: Yes, poor reproducibility is a classic sign of variable matrix effects. The composition of biological matrices can differ slightly from sample to sample, causing the extent of ion suppression or enhancement to vary.[3] This leads to inconsistent signal intensity for L-2-AAA even at the same concentration. Employing a stable isotope-labeled internal standard is the most effective way to compensate for this variability.[1][3]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of L-2-AAA standard is infused into the mobile phase after the analytical column.[4][5] A blank matrix sample is then injected. Any dip or rise in the constant L-2-AAA signal indicates regions of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[5]
-
Post-Extraction Spike: This quantitative method involves comparing the peak area of L-2-AAA in a neat solution to the peak area of L-2-AAA spiked into a blank matrix extract (after sample preparation).[4][6] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of <1 indicates ion suppression, while a factor of >1 indicates ion enhancement.[6]
Q4: What is the best strategy to minimize matrix effects for this compound?
A4: A multi-faceted approach is most effective. This includes:
-
Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering L-2-AAA. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are common.[1][7] For complex matrices like plasma, specialized techniques to remove phospholipids (B1166683), a major source of ion suppression, are highly recommended.[8][9][10]
-
Chromatographic Separation: Improving the chromatographic separation of L-2-AAA from co-eluting matrix components is crucial.[1][5] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a more selective column, such as a hydrophilic interaction chromatography (HILIC) column, which is well-suited for polar analytes like amino acids.[11]
-
Using a Stable Isotope-Labeled Internal Standard: This is the gold standard for compensating for matrix effects.[1][3] A stable isotope-labeled version of this compound (e.g., D3-L-2-aminoadipic acid) will behave nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization.[7][12][13] By using the peak area ratio of the analyte to the internal standard, any signal suppression or enhancement can be effectively normalized.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Sensitivity | Ion Suppression: Co-eluting matrix components, particularly phospholipids, are competing with L-2-AAA for ionization.[1][8] | 1. Improve Sample Cleanup: Implement a phospholipid removal step (e.g., HybridSPE®, Phree™ plates) or a more rigorous SPE protocol.[9][10][14] 2. Optimize Chromatography: Adjust the LC gradient to better separate L-2-AAA from the suppression zone identified by post-column infusion.[5] 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.[4][15] |
| Poor Reproducibility (High %CV) | Variable Matrix Effects: Inconsistent levels of interfering compounds across different sample lots or individuals. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variation in matrix effects.[1][3][16] A SIL-IS for L-2-AAA is commercially available.[12][13] 2. Standardize Sample Collection: Ensure uniform procedures for sample collection and handling to minimize variability. |
| Inaccurate Quantification | Matrix-Induced Calibration Bias: Calibration standards prepared in a clean solvent do not experience the same matrix effects as the samples. | 1. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. This ensures that calibrators and samples are affected similarly by the matrix.[1][3] 2. Employ Stable Isotope Dilution: Using a SIL-IS with matrix-matched calibrators provides the highest level of accuracy.[16][17] |
| Shifting Retention Times | Matrix Component Interaction: High concentrations of matrix components can interact with the stationary phase, altering the retention of L-2-AAA.[3] | 1. Enhance Sample Preparation: A cleaner sample extract is less likely to cause retention time shifts. Consider a two-step SPE cleanup for very complex matrices.[18] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. |
Data Presentation: Sample Preparation Comparison
The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used in amino acid analysis. This data illustrates the effectiveness of various methods in removing interferences.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% | 40 - 80% (High Suppression) | Fast, simple, inexpensive[19] | Results in a "dirty" extract; significant ion suppression from phospholipids is common[7][20] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 80 - 100% (Low Suppression) | Cleaner extracts than PPT | Can be time-consuming, requires solvent optimization, may have lower analyte recovery[7] |
| Solid-Phase Extraction (SPE) | 80 - 110% | 90 - 110% (Minimal Effect) | Provides very clean extracts, can concentrate the analyte[1][21] | Requires method development, can be more expensive[7][9] |
| PPT with Phospholipid Removal | 90 - 105% | 95 - 105% (Minimal Effect) | Combines the speed of PPT with the cleanliness of more advanced methods[9][20] | Higher cost than standard PPT |
Note: Values are representative and can vary based on the specific analyte, matrix, and protocol.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile (B52724)
This protocol is a fast and simple method for removing the bulk of proteins from a plasma or serum sample.
-
Sample Aliquoting: Pipette 50 µL of plasma/serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 5 µL of the stable isotope-labeled internal standard (SIL-IS) working solution (e.g., D3-L-2-aminoadipic acid) to each sample.
-
Precipitation: Add 200 µL of cold acetonitrile (containing 1% formic acid) to the tube. The 4:1 ratio of solvent to sample is critical for efficient protein crashing.[19]
-
Mixing: Vortex the tube vigorously for 30 seconds to ensure complete protein precipitation.[19][22]
-
Centrifugation: Centrifuge the tube at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[22][23]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Analysis: Inject the final extract into the LC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This protocol uses a mixed-mode cation exchange (MCX) SPE cartridge, which is effective for retaining polar, basic compounds like amino acids while removing neutral and acidic interferences.[7][24]
-
Sample Pre-treatment: Acidify 100 µL of plasma by adding 100 µL of 2% formic acid in water. Vortex to mix. This step ensures the primary amine of L-2-AAA is protonated for retention on the cation exchange sorbent.
-
Cartridge Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the sorbent. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other highly polar interferences.
-
Washing Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove non-polar interferences like lipids.
-
Analyte Elution: Elute the this compound from the cartridge by passing 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol through the sorbent. The basic elution solvent neutralizes the analyte's charge, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS system.
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for identifying, mitigating, and validating the reduction of matrix effects.
Experimental Workflow for Sample Preparation (SPE)
Caption: Step-by-step workflow for this compound extraction using Solid-Phase Extraction (SPE).
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 11. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dthis compound (2,5,5-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9799-0.1 [isotope.com]
- 13. Dthis compound (2,5,5-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. mdpi.com [mdpi.com]
- 16. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nebiolab.com [nebiolab.com]
- 18. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics | MDPI [mdpi.com]
- 19. agilent.com [agilent.com]
- 20. waters.com [waters.com]
- 21. affinisep.com [affinisep.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 24. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting L-2-Aminoadipic Acid Biomarker Measurements
Welcome to the technical support center for L-2-aminoadipic acid (L-2-AAA) biomarker analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and ensure the accuracy and reproducibility of L-2-AAA measurements in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (L-2-AAA) and why is it a significant biomarker?
A1: this compound is a metabolite in the breakdown pathway of the essential amino acid lysine.[1][2] It has emerged as a promising biomarker for predicting the risk of developing type 2 diabetes, with elevated levels detectable in blood up to 12 years before the clinical onset of the disease. L-2-AAA is also implicated in other metabolic disorders, including obesity and cardiovascular disease, making it a key molecule of interest in metabolic research.
Q2: My L-2-AAA measurements are showing high variability between samples from the same subject. What are the potential causes?
A2: High variability can stem from pre-analytical, analytical, or biological factors.
-
Pre-analytical variability is a major source of error and includes inconsistencies in sample collection, handling, and storage.[3] Key factors to investigate are:
-
Hemolysis, Icterus, and Lipemia: The presence of hemolyzed red blood cells, high bilirubin (B190676) (icterus), or lipids (lipemia) in the sample can interfere with analytical measurements.
-
Sample Collection Tube: The type of anticoagulant used can affect metabolite stability. EDTA plasma is commonly used for amino acid analysis.
-
Processing Time and Temperature: Delays in processing blood samples can lead to changes in amino acid concentrations. Samples should be processed promptly and kept at a low temperature (e.g., on ice).[3]
-
Storage Conditions: Inconsistent storage temperatures and repeated freeze-thaw cycles can degrade L-2-AAA.[1][2][3][4]
-
-
Analytical variability can arise from the measurement process itself, including inconsistencies in sample preparation, instrument performance, and data analysis.
-
Biological variability is natural fluctuation within an individual due to factors like diet, time of day of sample collection, and underlying health status.
Q3: How can I minimize pre-analytical variability in my L-2-AAA measurements?
A3: To minimize pre-analytical variability, it is crucial to standardize your sample collection and handling protocol.
-
Standardize Collection: Use the same type of collection tube (e.g., EDTA plasma) for all samples. Ensure proper mixing of the blood with the anticoagulant.
-
Prompt Processing: Centrifuge blood samples to separate plasma or serum as soon as possible after collection, ideally within two hours if kept at room temperature.[3] If immediate processing is not possible, store the whole blood on wet ice.[3]
-
Consistent Storage: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability.[2][3]
-
Avoid Hemolysis: Use proper phlebotomy techniques to prevent hemolysis. Visually inspect samples for hemolysis and document its presence.
-
Fasting State: Whenever possible, collect samples from subjects in a fasted state to reduce variability from recent meals.
Q4: What are the common analytical challenges in measuring L-2-AAA and how can I address them?
A4: The primary analytical challenges include:
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of L-2-AAA in the mass spectrometer, leading to inaccurate quantification. To mitigate this, use a stable isotope-labeled internal standard for L-2-AAA and employ robust sample preparation techniques like protein precipitation followed by solid-phase extraction (SPE).
-
Chromatographic Separation: As a polar molecule, L-2-AAA can be challenging to retain and separate on traditional reversed-phase liquid chromatography (RPLC) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice for underivatized amino acid analysis.[5]
-
Derivatization Issues: If using a derivatization-based method (e.g., for GC-MS), incomplete or inconsistent derivatization can lead to variability. Ensure the derivatization reaction conditions are optimized and consistent for all samples.
Q5: How do I know if my analytical method is performing well?
A5: Method validation is essential to ensure your assay is accurate, precise, and reliable. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: How close the measured value is to the true value.
-
Precision: The degree of agreement among multiple measurements of the same sample. This is often expressed as the coefficient of variation (CV%).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.[6]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.[6]
-
Specificity: The ability of the method to measure only the intended analyte without interference from other substances.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Troubleshooting Guides
Guide 1: Pre-Analytical Sample Handling
| Issue | Potential Cause | Recommended Action |
| High inter-sample variability | Inconsistent time between blood collection and processing. | Standardize the time to centrifugation. If immediate processing is not possible, store samples on wet ice for no more than 6 hours.[3] |
| Inconsistent storage temperature. | Store samples at a consistent -80°C for long-term storage. Avoid storing at -20°C as some amino acids are less stable at this temperature.[2] | |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use vials after the initial processing to avoid multiple freeze-thaw cycles.[1][4] | |
| Artificially elevated or decreased L-2-AAA levels | Hemolysis (release of intracellular components). | Use proper phlebotomy techniques. Visually inspect all samples for hemolysis and note the degree. Consider rejecting heavily hemolyzed samples. |
| Lipemia (high lipid content). | Collect samples in a fasting state. For highly lipemic samples, consider ultracentrifugation to remove lipids. | |
| Icterus (high bilirubin). | Note the degree of icterus. Depending on the analytical method, high bilirubin levels can cause spectral interference. | |
| Poor sample quality | Use of incorrect anticoagulant. | Use EDTA as the anticoagulant for plasma collection for amino acid analysis. |
Guide 2: Analytical Method Performance (LC-MS/MS)
| Issue | Potential Cause | Recommended Action |
| Poor peak shape or retention time shifts | Inappropriate chromatography. | For underivatized L-2-AAA, consider using a HILIC column for better retention and separation of this polar molecule.[5] |
| Column degradation. | Use a guard column and ensure proper mobile phase preparation and pH. Replace the analytical column if performance degrades. | |
| Low signal intensity or high background noise | Ion suppression or enhancement (matrix effects). | Incorporate a stable isotope-labeled internal standard for L-2-AAA. Optimize sample preparation to remove interfering substances (e.g., protein precipitation followed by SPE). |
| Suboptimal mass spectrometer settings. | Optimize MS parameters (e.g., collision energy, cone voltage) for L-2-AAA and its internal standard. | |
| Inaccurate quantification | Non-linear calibration curve. | Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). Ensure the concentration range of the calibrators brackets the expected sample concentrations. |
| Inconsistent sample and standard preparation. | Use calibrated pipettes and follow a standardized protocol for all sample and standard preparations. | |
| High CV% for quality control samples | Inconsistent instrument performance. | Perform regular instrument maintenance and calibration. Monitor system suitability by injecting a standard at the beginning and end of each batch. |
| Variability in sample preparation. | Ensure consistent timing and execution of all sample preparation steps, especially for manual procedures. |
Data Presentation: Quantitative Parameters
Table 1: Pre-Analytical Factors Influencing L-2-AAA Stability
| Factor | Condition | Effect on Amino Acid Concentrations | Recommendation |
| Time to Processing (Room Temp) | > 2 hours | Significant changes in some amino acid levels.[3] | Process samples within 2 hours or store on wet ice. |
| Storage Temperature | -20°C (long-term) | Some amino acids are unstable.[2] | Store samples at -80°C for long-term storage. |
| Freeze-Thaw Cycles | Multiple cycles | Can lead to degradation of certain amino acids.[1][4] | Aliquot samples to avoid repeated freeze-thaw cycles. |
| Hemolysis | Present | Can alter the concentration of various amino acids. | Use proper collection techniques to minimize hemolysis. |
Table 2: Typical Analytical Performance Characteristics for L-2-AAA Measurement
| Parameter | Typical Value | Reference |
| Intra-assay Precision (CV%) | 1-7% | [7] |
| Inter-assay Precision (CV%) | 2-12% | [7] |
| Linearity (R²) | >0.99 | [8] |
| Recovery | 91-108% | [7] |
| Limit of Quantification (LOQ) | 5-10 µmol/L | [7][8] |
Table 3: Reference Intervals for this compound in Human Plasma
| Age Group | Reference Interval (µmol/L) |
| 0-30 days | 0.0 - 2.9 |
| 31 days - 23 months | 0.0 - 2.6 |
| 2 years - 15 years | 0.0 - 1.9 |
| >15 years | 0.0 - 2.2 |
Data adapted from publicly available clinical laboratory reference intervals. These ranges may vary between laboratories and populations.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Patient Preparation: For optimal results, instruct subjects to fast for 8-12 hours prior to blood collection.
-
Blood Collection:
-
Draw blood into a K2-EDTA collection tube.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Label the tube with the subject's ID, date, and time of collection.
-
-
Sample Transport: If immediate processing is not possible, place the blood collection tube on wet ice.
-
Centrifugation: Within two hours of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.
-
Plasma Aliquoting:
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.
-
Transfer the plasma to a clean polypropylene (B1209903) tube.
-
Gently mix the pooled plasma.
-
Aliquot the plasma into pre-labeled cryovials in volumes suitable for single-use to avoid freeze-thaw cycles.
-
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: L-2-AAA Quantification by LC-MS/MS
This protocol is a representative method based on common practices for amino acid analysis. It should be validated in your laboratory.
-
Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled this compound (e.g., L-2-aminoadipic-d3 acid) as an internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of L-2-AAA and the IS in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare a series of working standard solutions by serially diluting the L-2-AAA stock solution.
-
Prepare QC samples at low, medium, and high concentrations by spiking a pooled plasma matrix with known amounts of L-2-AAA.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibrators, and QCs on ice.
-
To 50 µL of each sample, add 10 µL of the IS working solution and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system capable of gradient elution.
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to retain and elute L-2-AAA (e.g., start at 95% B, decrease to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for L-2-AAA and its IS. These should be optimized in your laboratory.
-
-
Data Analysis:
-
Integrate the peak areas for L-2-AAA and the IS.
-
Calculate the peak area ratio (L-2-AAA/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of L-2-AAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Simplified metabolic pathway of L-lysine catabolism leading to this compound.
Caption: A logical workflow for troubleshooting variability in L-2-AAA biomarker measurements.
References
- 1. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Technical Support Center: Quantification of L-2-Aminoadipic Acid in Clinical Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of L-2-aminoadipic acid (L-2-AAA) in clinical samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying L-2-AAA in clinical samples?
A1: The most prevalent and robust method for the quantification of this compound (L-2-AAA) in clinical samples such as plasma, serum, and urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing L-2-AAA from other endogenous compounds in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization and fluorescence or UV detection are also used but may require more extensive sample preparation.
Q2: What are the key validation parameters to consider for an L-2-AAA quantification method according to regulatory guidelines (FDA, EMA)?
A2: According to guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a full validation of a bioanalytical method for an endogenous compound like L-2-AAA should include the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify L-2-AAA in the presence of other endogenous compounds.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the biological matrix on the ionization and detection of L-2-AAA.
-
Stability: The stability of L-2-AAA in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
-
Dilution Integrity: The accuracy of measurements for samples that require dilution to fall within the calibration range.
Q3: How should clinical samples be collected and handled for L-2-AAA analysis?
A3: Proper sample collection and handling are critical to ensure the integrity of L-2-AAA measurements.[1][2][3][4][5] It is recommended to collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated from whole blood by centrifugation as soon as possible after collection, preferably within one hour.[1] Samples should be stored frozen, typically at -80°C, to minimize degradation of L-2-AAA.[6][7] Avoid repeated freeze-thaw cycles, as this can affect the stability of amino acids.[6][7]
Q4: Is an internal standard necessary for L-2-AAA quantification?
A4: Yes, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is highly recommended for LC-MS/MS analysis. An SIL-IS mimics the chemical and physical properties of L-2-AAA, allowing it to compensate for variability in sample preparation, chromatography, and mass spectrometric detection, thereby improving the accuracy and precision of the quantification.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of L-2-AAA in clinical samples.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Contamination/Deterioration | Flush the column with a strong solvent or, if necessary, replace it. Ensure proper sample cleanup to prevent matrix components from contaminating the column.[9] |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH to ensure L-2-AAA is in a single ionic form. The pH should be at least 2 units away from the pKa of the analyte.[10] |
| Sample Overload | Reduce the injection volume or dilute the sample. Overloading the column can lead to peak fronting. |
| Injection Solvent Mismatch | The injection solvent should be as similar as possible to the initial mobile phase to avoid peak distortion.[10] |
| Column Void or Channeling | This can occur with older columns. Backflushing the column may help temporarily, but column replacement is often necessary. |
Issue 2: High Variability in Results (Poor Precision)
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of all sample preparation steps, including pipetting, extraction, and derivatization (if applicable). Automation can improve reproducibility. |
| Instability of L-2-AAA | Evaluate the stability of L-2-AAA under all experimental conditions (bench-top, autosampler). Keep samples and extracts at low temperatures (e.g., 4°C in the autosampler) to minimize degradation.[11] |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard to compensate for matrix effects.[8] Optimize the sample cleanup procedure to remove interfering matrix components. |
| Instrument Instability | Check the performance of the LC-MS/MS system, including pump flow rate, injector precision, and detector response. |
Issue 3: Inaccurate Results (Poor Accuracy)
| Potential Cause | Recommended Solution |
| Incorrect Calibration Curve | Prepare calibration standards in a matrix that closely matches the study samples (e.g., surrogate matrix or stripped plasma). Ensure the calibration range covers the expected concentrations of L-2-AAA in the samples. |
| Matrix Effects (Ion Suppression or Enhancement) | Evaluate the matrix effect by comparing the response of L-2-AAA in the presence and absence of the matrix.[12][13][14][15] If significant, improve the sample cleanup method or use a different ionization technique if possible. |
| Interference from Other Compounds | Ensure the chromatographic method has sufficient resolution to separate L-2-AAA from isobaric and isomeric compounds. Use high-resolution mass spectrometry if necessary. |
| Degradation of Stock or Working Solutions | Prepare fresh stock and working solutions regularly and store them under appropriate conditions (e.g., frozen, protected from light). |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for L-2-AAA Quantification
This protocol provides a general framework. Specific parameters will need to be optimized for your instrument and application.
-
Sample Preparation (Protein Precipitation):
-
Thaw clinical samples (plasma, serum) on ice.
-
To 50 µL of sample, add 150 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile) containing the stable isotope-labeled internal standard (e.g., this compound-d3).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like amino acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for L-2-AAA and its internal standard.
-
Protocol 2: Method Validation Experiments
The following table summarizes the key experiments for method validation based on FDA and EMA guidelines.
| Validation Parameter | Experimental Protocol | Acceptance Criteria (Typical) |
| Specificity/Selectivity | Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of L-2-AAA and the IS. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity | Analyze calibration standards at 6-8 concentration levels in triplicate. Perform a linear regression of the peak area ratio (analyte/IS) versus concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at LLOQ). |
| Accuracy & Precision | Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in at least five replicates on three separate days. | Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ). Intra- and inter-day accuracy (%RE) should be within ±15% (±20% at LLOQ). |
| Matrix Effect | Analyze L-2-AAA and IS spiked into post-extraction blank matrix from at least six different sources. Compare the response to that in a neat solution. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Assess freeze-thaw stability (e.g., 3 cycles), short-term (bench-top) stability, and long-term storage stability by analyzing QC samples after exposure to these conditions. | Mean concentrations should be within ±15% of the nominal concentrations. |
Visualizations
Caption: Experimental workflow for L-2-AAA quantification.
Caption: Troubleshooting logic for L-2-AAA analysis.
References
- 1. avera.org [avera.org]
- 2. brooklinecollege.edu [brooklinecollege.edu]
- 3. The Standard Protocols for Sample Handling in Clinical Labs [needle.tube]
- 4. hnl.com [hnl.com]
- 5. labcorp.com [labcorp.com]
- 6. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. researchgate.net [researchgate.net]
- 13. bme.psu.edu [bme.psu.edu]
- 14. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
dealing with co-eluting peaks in chromatographic analysis of L-2-aminoadipic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the chromatographic analysis of L-2-aminoadipic acid (L-AAA), with a specific focus on overcoming co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound (L-AAA) is a chiral amino acid that serves as a biomarker for several metabolic disorders. It is also an intermediate in the lysine (B10760008) biosynthesis pathway. Accurate quantification of L-AAA in biological matrices is crucial for clinical diagnostics, disease monitoring, and in the study of metabolic pathways.
Q2: What are the primary challenges in the chromatographic analysis of L-AAA?
The main challenges stem from the properties of L-AAA and the complexity of biological samples:
-
High Polarity: Like other amino acids, L-AAA is highly polar, leading to poor retention on traditional reversed-phase (RP) columns like C18. This often results in elution near the solvent front, where interference from other polar molecules is common.[1][2]
-
Co-elution: L-AAA can co-elute with other endogenous compounds, particularly structurally similar amino acids or isomers, making accurate quantification difficult.[3]
-
Lack of a Strong Chromophore: L-AAA does not possess a strong UV-absorbing chromophore, which necessitates derivatization for sensitive UV or fluorescence detection.[1]
-
Chiral Nature: L-AAA has a stereocenter, and separating it from its D-enantiomer may be necessary for specific applications, requiring specialized chiral stationary phases or chiral derivatizing agents.[4][5][6][7]
Q3: What causes co-elution in liquid chromatography?
Co-elution occurs when two or more compounds cannot be separated and elute from the chromatographic column at the same time, appearing as a single, often distorted, peak.[8][9] This can be caused by:
-
Insufficient Selectivity (α): The column's stationary phase and mobile phase chemistry fail to differentiate between the analytes.[8]
-
Poor Efficiency (N): Broad peaks, often caused by an old column, sample overload, or extra-column volume, can merge even if the retention times are slightly different.[8][10]
-
Inadequate Retention (k): When analytes have very low retention and elute near the void volume, there is insufficient time for the column to perform the separation.[8][9]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide addresses specific co-elution problems in a question-and-answer format, offering targeted solutions to improve peak resolution.
Problem 1: My L-AAA peak is showing a shoulder or is merged with another peak near the solvent front.
-
Question: How can I increase the retention of L-AAA on my reversed-phase column to move it away from interferences?
-
Answer: Poor retention of polar compounds is a common issue in RP-HPLC.[1] To improve it, you can:
-
Weaken the Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[8][11] This increases the polarity of the mobile phase, promoting greater interaction between the polar L-AAA and the nonpolar stationary phase, thus increasing the capacity factor (k).[8][9]
-
Adjust Mobile Phase pH: The pH of the mobile phase affects the ionization state of amino acids.[11] Adjusting the pH can alter L-AAA's charge and hydrophobicity, thereby changing its retention time. A systematic approach of adjusting pH in small increments (e.g., 0.2-0.5 units) can help find the optimal separation window.[11][12]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[2][11] It uses a polar stationary phase with a mobile phase high in organic content, which effectively retains and separates compounds like L-AAA without derivatization.[1][2]
-
Problem 2: I've improved retention, but L-AAA is still co-eluting with another compound.
-
Question: My capacity factor (k) is now acceptable (between 1 and 5), but the resolution is still poor. How can I improve the selectivity (α) of my method?
-
Answer: When retention is adequate but peaks still overlap, the issue lies with selectivity. This means the chromatographic system is not differentiating well between L-AAA and the interfering compound.[8] Strategies to improve selectivity include:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa.[8] The different solvent properties can alter interactions with the stationary phase and improve separation.
-
Modify the Stationary Phase: Changing the column chemistry is one of the most powerful ways to alter selectivity.[10] If you are using a standard C18 column, consider a column with a different bonded phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different chemical interactions.
-
Adjust Column Temperature: Temperature can influence selectivity.[10][13] Systematically increasing or decreasing the column temperature can sometimes be enough to resolve a closely eluting pair.[10]
-
Implement Pre-Column Derivatization: Derivatizing L-AAA with a reagent like o-phthalaldehyde (B127526) (OPA) or 2,4-dinitrofluorobenzene (DNFB) not only adds a chromophore for detection but also changes its chemical structure.[14][15][16][17] This alteration can significantly change its retention behavior and resolve co-elution with the original interfering compound.
-
Problem 3: My peaks are broad and not well-resolved, even with a new method.
-
Question: What can I do to improve my peak shape and overall column efficiency (N)?
-
Answer: Broad peaks reduce resolution and can mask the separation of closely eluting compounds.[11] To improve peak efficiency:
-
Check for Sample Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks.[11][13] Try diluting your sample and reinjecting.
-
Use a Modern Column: Columns packed with smaller particles (e.g., sub-2 µm) or solid-core particles provide significantly higher plate numbers (N), resulting in sharper peaks and better resolution.[10][13]
-
Optimize Flow Rate: While a lower flow rate often improves resolution, there is an optimal flow rate for each column that maximizes efficiency.[13] Deviating too far from this optimum can lead to peak broadening.
-
Minimize Extra-Column Volume: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter to minimize dead volume, which contributes to peak broadening.[11]
-
Data Presentation: Method Optimization
The following table summarizes the impact of methodical adjustments on resolving a co-eluting peak with L-AAA.
| Parameter | Initial Method (RP-HPLC) | Optimized Method 1 (pH Adjustment) | Optimized Method 2 (HILIC) |
| L-AAA Retention Time (min) | 2.1 | 4.5 | 8.2 |
| Interferent Rt (min) | 2.1 | 5.1 | 9.5 |
| Resolution (Rs) | < 0.5 (Co-elution) | 1.6 | > 2.5 (Baseline) |
| Peak Tailing Factor (Tf) | 1.8 | 1.3 | 1.1 |
| Peak Purity Index | < 0.980 | > 0.995 | > 0.999 |
Experimental Protocols
Protocol 1: Optimized RP-HPLC with pH Adjustment
This protocol outlines a method for separating L-AAA from a common polar interferent by adjusting the mobile phase pH.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer. Prepare and adjust pH to 7.2 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-15 min: Linear gradient from 2% to 25% B
-
15-17 min: Hold at 25% B
-
17.1-20 min: Return to 2% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (if no derivatization) or Fluorescence (if using a derivatization agent like OPA).
-
Sample Preparation: Ensure samples are filtered through a 0.22 µm filter before injection. If necessary, perform protein precipitation or solid-phase extraction (SPE) to clean up the matrix.
Protocol 2: Pre-Column Derivatization with OPA/MPA
This protocol describes an automated pre-column derivatization procedure for enhancing the detection and separation of L-AAA.[15][16]
-
Reagents:
-
Borate (B1201080) Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with sodium hydroxide.
-
OPA Reagent: Dissolve o-phthalaldehyde in borate buffer with the addition of 3-mercaptopropionic acid (MPA).
-
-
Autosampler Programming: Program the autosampler for the following sequence:
-
Aspirate 20 µL of Borate Buffer.
-
Aspirate 5 µL of the sample (or standard).
-
Mix the sample and buffer in the needle.
-
Aspirate 5 µL of the OPA/MPA reagent.
-
Mix thoroughly and allow a reaction time of 1 minute.
-
Inject 10 µL of the derivatized mixture onto the column.
-
-
Chromatographic Conditions: Use the RP-HPLC conditions from Protocol 1, but adjust the detector to Fluorescence (Excitation: 340 nm, Emission: 455 nm). The derivatization increases the hydrophobicity of L-AAA, which will alter its retention time and likely resolve it from polar interferences.[14]
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 3. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of L- and D-Isomers of 2-Aminoadipic Acid for Researchers and Drug Development Professionals
An in-depth examination of the stereospecific properties and biological activities of L- and D-2-aminoadipic acid, providing key data and experimental insights for neuroscience and metabolic disease research.
Introduction
2-Aminoadipic acid (2-AAA), a key intermediate in the metabolic pathway of lysine, exists as two stereoisomers: L-2-aminoadipic acid (L-AAA) and D-2-aminoadipic acid (D-AAA). While structurally similar, these enantiomers exhibit distinct biological activities and physiological roles. L-AAA is recognized for its involvement in neurotransmitter regulation and its specific interactions with glial cells, whereas the biological functions of D-AAA are less understood.[1] Recent research has also implicated 2-AAA in the regulation of glucose and lipid metabolism, highlighting its potential as a biomarker and therapeutic target in metabolic diseases such as diabetes and obesity.[2] This guide provides a comparative analysis of the L- and D-isomers of 2-aminoadipic acid, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support further research and drug development.
Data Presentation: Quantitative Comparison of L- and D-2-Aminoadipic Acid
The following tables summarize the key quantitative differences in the biochemical and physiological effects of L- and D-2-aminoadipic acid based on available experimental data.
| Target | Isomer | Parameter | Value | Reference |
| Glutamate (B1630785) Transporter | L-2-AAA | Inhibition Constant (Ki) | 192 µM | McBean, 1994 |
| D-2-AAA | Inhibition | Ineffective | McBean, 1994 | |
| Glutamine Synthetase | L-2-AAA | Inhibition Constant (Ki) | 209 µM | McBean, 1994 |
| D-2-AAA | Inhibition | Far weaker than L-isomer | McBean, 1994 | |
| Gamma-Glutamylcysteine Synthetase | L-2-AAA | Inhibition Constant (Ki) | 7 mM | McBean, 1994 |
| D-2-AAA | Inhibition | Far weaker than L-isomer | McBean, 1994 | |
| Uptake in Rat Cerebral Cortical Slices (High-Affinity System) | L-2-AAA | Michaelis Constant (Km) | 160 µM | Chan et al., 1980 |
| D-2-AAA | Uptake | Lower than L-isomer | Chan et al., 1980 |
| Biological Effect | Isomer | Observation | Reference |
| Toxicity in Müller Glial Cells | L-2-AAA | Abolishes "on" component of light response, causes histological damage. | Massey & Miller, 1987 |
| D-2-AAA | Reduces "off" component of light response, no significant histological damage. | Massey & Miller, 1987 | |
| Neurotoxicity vs. Gliotoxicity | L-2-AAA | Neurotoxic and gliotoxic effects. | Olney et al., 1980 |
| D-2-AAA | Mildly gliotoxic, antagonizes L-AAA neurotoxicity. | Olney et al., 1980 | |
| Release from Cerebral Cortical Slices (K+-stimulated, Ca2+-dependent) | L-2-AAA | Stimulated release. | Chan et al., 1980 |
| D-2-AAA | Stimulated release to a lesser degree than L-isomer. | Chan et al., 1980 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on the available information from the publications.
Inhibition of Glutamate Transporter and Glial Enzymes (McBean, 1994)
-
Objective: To determine the inhibitory effects of L- and D-α-aminoadipate on the high-affinity glutamate transporter and key glial enzymes.
-
Preparation: A crude striatal P2 preparation from rat brain was used. This synaptosomal fraction is enriched with nerve terminals and glial fragments.
-
Glutamate Transporter Assay:
-
The activity of the high-affinity glutamate transporter was measured by monitoring the uptake of D-[3H]-aspartate, a non-metabolizable analogue of glutamate.
-
The P2 preparation was incubated with D-[3H]-aspartate in the presence of various concentrations of L- or D-α-aminoadipate.
-
The reaction was terminated by rapid filtration, and the radioactivity retained by the synaptosomes was quantified by liquid scintillation counting.
-
Kinetic analysis was performed to determine the type of inhibition and the inhibition constant (Ki).
-
-
Enzyme Assays:
-
Glutamine Synthetase: The activity was measured by a transferase assay, which determines the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine. The reaction was performed in the presence and absence of L- or D-α-aminoadipate.
-
Gamma-Glutamylcysteine Synthetase: The activity was determined by measuring the rate of formation of γ-glutamylcysteine from glutamate and cysteine. The inhibitory effects of the isomers were assessed by including them in the reaction mixture.
-
For both enzymes, kinetic analyses were conducted to determine the Ki values for the L-isomer.
-
Stereospecific Uptake of α-Aminoadipate in Astrocytes (Huck et al., 1984)
-
Objective: To investigate the stereospecificity of α-aminoadipate uptake by astrocytes and its relation to gliotoxicity.
-
Cell Culture: Primary cultures of dissociated postnatal mouse cerebellum, which contain a mixed population of neurons and astrocytes, were used.
-
Uptake and Autoradiography:
-
Cultures were incubated with DL-[14C]-α-aminoadipate.
-
Immunohistochemistry using antibodies against glial fibrillary acidic protein (GFAP) was performed to identify astrocytes.
-
Autoradiography was then used to visualize the cellular localization of the radiolabelled α-aminoadipate.
-
-
Stereospecificity Analysis:
-
High-pressure liquid chromatography (HPLC) was used to analyze the culture medium after incubation with either D- or L-α-aminoadipate to determine the depletion of each isomer.
-
Competitive uptake experiments were performed by co-incubating the cultures with DL-[14C]-α-aminoadipate and an excess of unlabelled D- or L-α-aminoadipate. The effect on the uptake of the radiolabelled compound was assessed by autoradiography.
-
-
Gliotoxicity Assay:
-
The cytotoxic effects of D- and L-α-aminoadipate on astrocytes were observed and quantified by morphological changes and cell viability assays. The sodium dependency of both uptake and gliotoxicity was investigated by performing experiments in sodium-free medium.
-
Neurotoxicity and Gliotoxicity in Infant Mice (Olney et al., 1980)
-
Objective: To evaluate the in vivo neurotoxic and gliotoxic effects of the stereoisomers of α-aminoadipate.
-
Animal Model: Infant mice were used as subjects.
-
Administration: DL-α-aminoadipate, L-α-aminoadipate, or D-α-aminoadipate were administered subcutaneously.
-
Histopathological Analysis:
-
After a predetermined time, the mice were sacrificed, and their brains were processed for histopathological examination.
-
The arcuate nucleus of the hypothalamus was a primary region of interest.
-
Light microscopy was used to examine tissue sections stained with standard histological stains to identify and characterize cellular damage, distinguishing between neuronal (neurotoxic) and glial (gliotoxic) pathology.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and processes discussed in this guide.
References
validating L-2-aminoadipic acid as a predictive biomarker for type 2 diabetes
A Comparative Guide for Researchers and Drug Development Professionals
The early identification of individuals at high risk for developing Type 2 Diabetes (T2D) is crucial for implementing preventive strategies and improving patient outcomes. While established biomarkers like fasting plasma glucose (FPG) and hemoglobin A1c (HbA1c) are cornerstones of diabetes diagnosis and monitoring, the search for novel biomarkers that can predict the disease's onset years in advance is a significant area of research. This guide provides a comprehensive comparison of L-2-aminoadipic acid (L-2-AAA), a metabolite of lysine (B10760008) degradation, with established and other emerging biomarkers for T2D prediction, supported by experimental data and detailed methodologies.
Performance Comparison of Predictive Biomarkers for Type 2 Diabetes
The predictive power of a biomarker is a critical factor in its clinical utility. The following tables summarize the performance of L-2-AAA in comparison to other key biomarkers for predicting the future development of T2D.
| Biomarker | Study Population | Follow-up | Key Findings | Odds Ratio (95% CI) per SD increase |
| This compound (L-2-AAA) | Framingham Heart Study | 12 years | Individuals in the top quartile of plasma L-2-AAA concentrations had a greater than 4-fold increased risk of developing diabetes.[1] | 1.69 (1.27-2.25) |
| Branched-Chain Amino Acids (BCAAs) and Aromatic Amino Acids (e.g., Isoleucine, Leucine, Valine, Tyrosine, Phenylalanine) | Multiple Cohorts | Various | Consistently associated with an increased risk of future T2D. | 1.25 - 1.50 (for individual amino acids) |
| Glycine | Multiple Cohorts | Various | Inversely associated with the risk of T2D. | N/A |
| Biomarker | Predictive Performance Metric | Value (95% Confidence Interval) | Study Population/Context |
| This compound (L-2-AAA) | Odds Ratio (Top vs. Bottom Quartile) | 4.49 (1.86–10.89) | Framingham Heart Study |
| Hemoglobin A1c (HbA1c) | Area Under the Curve (AUC) | 0.80 (0.74-0.86) | Asturias Study |
| Fasting Plasma Glucose (FPG) | Area Under the Curve (AUC) | 0.83 (0.77-0.90) | Asturias Study |
| Combination of FPG and HbA1c | Area Under the Curve (AUC) | 0.88 (0.82-0.93) | Asturias Study |
Experimental Protocols
Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework for the analysis of L-2-AAA. Specific parameters may require optimization based on the instrumentation used.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a sulfosalicylic acid solution (e.g., 30%) to precipitate proteins.
-
Vortex the mixture for 30 seconds and incubate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of an internal standard solution (containing a stable isotope-labeled L-2-AAA) in the initial mobile phase.
-
Vortex for 30 seconds.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with an additive like formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile with a similar additive.
-
Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 4 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for L-2-AAA and its internal standard.
-
Data Analysis: The concentration of L-2-AAA is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of L-2-AAA.
Visualizing the Role of this compound
Experimental Workflow for Biomarker Validation
The following diagram illustrates a typical workflow for validating a candidate biomarker like L-2-AAA.
Caption: A typical experimental workflow for biomarker discovery and validation.
Proposed Signaling Pathway of this compound in Pancreatic β-cells
Elevated levels of L-2-AAA have been shown to enhance insulin (B600854) secretion, particularly under low glucose conditions. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of L-2-AAA-mediated insulin secretion in pancreatic β-cells.
Conclusion
This compound has emerged as a robust and independent predictor of future Type 2 Diabetes risk, with evidence suggesting it may identify at-risk individuals up to 12 years before the clinical onset of the disease.[1] Its predictive power, as indicated by a significant odds ratio in the Framingham Heart Study, positions it as a valuable candidate for further investigation and potential inclusion in risk assessment panels. Unlike branched-chain and aromatic amino acids, L-2-AAA appears to report on a distinct pathophysiological pathway, offering complementary information to existing biomarkers.[1] Further research, including large-scale validation studies and elucidation of its precise molecular mechanisms, is warranted to fully establish the clinical utility of L-2-AAA in the early detection and prevention of Type 2 Diabetes.
References
A Researcher's Guide to Protein Carbonyl Oxidation Markers: L-2-aminoadipic Acid vs. Traditional Assays
For researchers, scientists, and drug development professionals investigating oxidative stress, the accurate measurement of protein damage is paramount. Protein carbonylation, an irreversible oxidative modification, stands out as a key biomarker of this damage.[1][2] This guide provides an objective comparison between a specific, stable biomarker, L-2-aminoadipic acid (L-2-AAA), and the more traditional, broad-spectrum methods for detecting protein carbonyls, primarily those using 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Introduction to Protein Carbonyl Markers
Protein carbonyls are aldehyde or ketone groups introduced into proteins through two main pathways: direct oxidation of amino acid side chains (particularly proline, arginine, lysine (B10760008), and threonine) or secondary reactions with products of lipid and sugar oxidation.[3][4] Their accumulation is implicated in aging and a range of pathologies, including diabetes, neurodegenerative diseases, and chronic renal failure.[5][6]
The most widely utilized method for detecting protein carbonyls involves derivatization with DNPH.[2][5][6] However, specific products of amino acid oxidation, such as L-2-AAA derived from lysine, are emerging as highly specific and reliable markers that can be quantified with precision using mass spectrometry.
This compound (L-2-AAA): A Specific Marker of Lysine Oxidation
This compound is a stable, end-product biomarker formed from the oxidative deamination of lysine residues in proteins.[7][8] This process begins with the formation of an unstable carbonyl intermediate, allysine (B42369) (α-aminoadipic acid-δ-semialdehyde), which is then further oxidized to the stable L-2-AAA.[7][9][10] Its formation can be driven by metal-catalyzed oxidation or by enzymes like myeloperoxidase during inflammation.[7][11]
Because L-2-AAA is a specific and stable end-product, it serves as an excellent marker for the cumulative history of lysine oxidation, particularly in long-lived proteins like collagen.[7][9] Studies have shown that L-2-AAA levels increase significantly with age and in diseases such as diabetes, sepsis, and renal failure, making it a more reliable marker than its unstable precursor, allysine.[7][9]
Figure 1. Formation of this compound from lysine oxidation.
DNPH-Based Assays: The Gold Standard for Total Carbonyl Measurement
For decades, the reaction of protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH) has been the cornerstone of oxidative stress measurement. This reaction forms a stable 2,4-dinitrophenylhydrazone (DNP-hydrazone) product, which can be detected and quantified through several methods.[5][12]
-
Spectrophotometry: The most direct method, where the total carbonyl content in a protein sample is measured by reading the absorbance of the DNP-hydrazone product around 370 nm.[13][14][15]
-
ELISA: A highly sensitive plate-based immunoassay that uses an anti-DNP antibody to quantify total protein carbonyls.[12][14]
-
Western Blotting: This technique allows for the detection of specific carbonylated proteins. Proteins are first derivatized with DNPH, separated by size via SDS-PAGE, transferred to a membrane, and then probed with an anti-DNP antibody.[12][14][16]
While versatile, DNPH-based methods measure the total, or global, level of protein carbonylation and are not specific to the amino acid origin of the carbonyl. Furthermore, these assays can be prone to variability and interference from non-protein carbonyls or unreacted DNPH.[12] Some studies have also shown that DNPH can react non-specifically with other oxidized residues, such as sulfenic acids.[17]
Comparative Analysis: L-2-AAA vs. DNPH Assays
The choice between measuring a specific marker like L-2-AAA and using a general assay like the DNPH method depends entirely on the research question, available instrumentation, and the level of detail required.
| Feature | This compound (L-2-AAA) | DNPH-Based Assays |
| Target Measured | A specific, stable end-product of lysine oxidation.[7][8] | All accessible protein carbonyls (aldehydes and ketones).[16] |
| Specificity | High. Specific to a single amino acid precursor (lysine). | Low. Measures a general class of modification on multiple amino acid residues. |
| Primary Detection | Mass Spectrometry (GC-MS or LC-MS/MS).[7][11] | Spectrophotometry, ELISA, or Western Blotting.[5][14] |
| Sample Preparation | Requires complete acid hydrolysis of the protein sample. | Varies by method; often involves DNPH derivatization followed by precipitation and washing.[15] |
| Pros | - Highly specific and quantitative.- Stable marker, good for assessing cumulative damage.- Less prone to interference than colorimetric assays. | - Measures global protein carbonylation.- Multiple, widely accessible detection formats.[14][16]- Well-established methods with available commercial kits. |
| Cons | - Requires specialized equipment (Mass Spectrometer).- Destroys the protein, losing information about the specific protein modified. | - Prone to interference from non-protein carbonyls and excess DNPH.[12]- Spectrophotometric method can be unreliable.[12]- Potential for non-specific reactions.[17] |
Experimental Protocols
This protocol is based on the methodology used to measure L-2-AAA in tissue samples.[7][9]
-
Sample Preparation: Insoluble protein pellets (e.g., from skin or lens tissue) are washed and lyophilized.
-
Hydrolysis: The protein is hydrolyzed in 6 M HCl at 110°C for 18-24 hours to release free amino acids.
-
Derivatization: The amino acid hydrolysate is dried and derivatized (e.g., with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) to make the amino acids volatile for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. L-2-AAA is identified and quantified using selective ion monitoring (SIM), comparing its abundance to a known internal standard.
This is a common method for determining total carbonyl content in a protein solution.[14][15]
-
Sample Preparation: Prepare protein samples in a suitable buffer. An aliquot is taken for a standard protein assay (e.g., Bradford or BCA).
-
Derivatization: Incubate an aliquot of the protein sample with 10 mM DNPH in 2.5 M HCl for 1 hour at room temperature, with vortexing every 15 minutes. A blank is prepared using 2.5 M HCl alone.
-
Precipitation: Precipitate the proteins by adding an equal volume of 20% (w/v) trichloroacetic acid (TCA) and centrifuging.
-
Washing: Discard the supernatant. Wash the protein pellet three times with an ethanol:ethyl acetate (B1210297) (1:1) mixture to remove unreacted DNPH.
-
Solubilization: Resuspend the final pellet in 6 M guanidine (B92328) hydrochloride.
-
Measurement: Read the absorbance of the sample at ~370 nm. The carbonyl content is calculated using the molar extinction coefficient of DNP-hydrazones (22,000 M⁻¹cm⁻¹).[14]
Figure 2. Comparative experimental workflows for L-2-AAA and DNPH-based assays.
Conclusion and Recommendations
Both this compound and DNPH-based assays are valuable tools for studying protein carbonyl oxidation. The optimal choice is dictated by the specific goals of the study.
-
For broad screening or assessing global oxidative damage , DNPH-based methods, particularly Western blotting and ELISA, remain highly effective. They indicate whether protein carbonylation is occurring and can identify specific protein targets (via Western blot) without requiring expensive mass spectrometry equipment.
-
For precise, quantitative studies of a specific oxidative damage pathway , L-2-AAA is a superior marker. Its stability and specific origin from lysine provide a clear, quantifiable measure of cumulative metal-catalyzed or myeloperoxidase-mediated damage.[7][11] This makes it particularly powerful for longitudinal studies or for investigating diseases where lysine-rich proteins (like collagen) are affected.
Ultimately, the most comprehensive understanding of protein carbonyl stress may be achieved by using these methods in a complementary fashion: employing a DNPH assay to detect global changes and then using mass spectrometry to quantify specific markers like L-2-AAA to elucidate the precise chemical pathways involved.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Oxidation Protein Products and Carbonylated Proteins as Biomarkers of Oxidative Stress in Selected Atherosclerosis-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein carbonyl content: a novel biomarker for aging in HIV/AIDS patients | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 5. Protein carbonyl groups as biomarkers of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human studies related to protein oxidation: protein carbonyl content as a marker of damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical probes for analysis of carbonylated proteins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to L-2-Aminoadipic Acid's Role in Insulin Secretion
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-2-aminoadipic acid's (L-2-AAA) performance in stimulating insulin (B600854) secretion against other alternatives. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
This compound (L-2-AAA), a metabolite of the essential amino acid lysine, has emerged as a molecule of interest in the regulation of glucose homeostasis and insulin secretion. Experimental evidence indicates that L-2-AAA can augment insulin secretion from pancreatic β-cells.[1][2][3] This guide compares the insulinotropic effects of L-2-AAA with established insulin secretagogues, namely sulfonylureas (e.g., glibenclamide) and glucagon-like peptide-1 (GLP-1) receptor agonists (e.g., exenatide), as well as other amino acids. While L-2-AAA demonstrates a unique mechanism of action by modulating gene expression related to insulin production and glucose metabolism, its potency and clinical applicability are still under investigation. A notable aspect of L-2-AAA is its dual role, as some studies have associated elevated levels with an increased risk of type 2 diabetes, suggesting a complex regulatory function.[2]
Performance Comparison of Insulin Secretagogues
The following tables summarize quantitative data on the effects of L-2-AAA and its alternatives on insulin secretion from in vitro studies. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: this compound (L-2-AAA) Effect on Insulin Secretion
| Experimental Model | L-2-AAA Concentration | Glucose Concentration | Fold Increase in Insulin Secretion (vs. Control) | Reference |
| Murine Islets | 30 µM | 2.5 mM (Low) | ~1.87 | [1] |
| Human Islets | 30 µM | 2.5 mM (Low) | ~2.0 | [1] |
| BTC6 Cell Line | 10 µM | 2.5 mM (Low) | ~1.5 | [4] |
| BTC6 Cell Line | 30 µM | 2.5 mM (Low) | ~1.7 | [4] |
| BTC6 Cell Line | 100 µM | 2.5 mM (Low) | ~1.8 | [4] |
Table 2: Alternatives' Effect on Insulin Secretion
| Compound Class | Compound | Experimental Model | Concentration | Glucose Concentration | Fold Increase in Insulin Secretion (vs. Control) | Reference |
| Sulfonylurea | Glibenclamide | Isolated Human Islets | 5.0 µM | 16.7 mM (High) | Significant Increase (exact fold-change not specified) | [5] |
| Glibenclamide | Isolated Rat Islets | 0.1 µM | 5.8 mM (EC50) | Increased sensitivity to glucose | [6] | |
| GLP-1 Receptor Agonist | Exenatide | Healthy Volunteers (in vivo) | 5 µg (subcutaneous) | IV Glucose Challenge | 1.9 (First-phase insulin secretion) | [4][7] |
| Amino Acid | L-Leucine | MIN6 Cells | 0.8 mM | High Glucose | ~1.7 | |
| Amino Acid | L-Arginine | MIN6 Cells | 30 mM | Basal Glucose | Significant Increase (exact fold-change not specified) | [8] |
Experimental Protocols
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol is adapted from studies assessing the effect of various secretagogues on insulin secretion from isolated islets.
-
Islet Isolation: Pancreatic islets from either mice or humans are isolated by collagenase digestion of the pancreas, followed by purification using a density gradient.
-
Islet Culture and Pre-incubation: Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and glucose. Before the experiment, islets are pre-incubated for 1-2 hours in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with fresh KRB buffer containing different experimental conditions:
-
Control: Low glucose (e.g., 2.8 mM)
-
High Glucose Control: High glucose (e.g., 16.7 mM)
-
L-2-AAA Treatment: Low or high glucose KRB buffer supplemented with varying concentrations of L-2-AAA.
-
Alternative Compound Treatment: Low or high glucose KRB buffer supplemented with the alternative secretagogue (e.g., glibenclamide, exenatide).
-
-
Sample Collection: Islets are incubated for a defined period (e.g., 60 minutes) at 37°C. After incubation, the supernatant is collected to measure secreted insulin.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets, which is determined by lysing the islets after the experiment and measuring the intracellular insulin concentration.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol is a standard method for assessing insulin secretion in the MIN6 pancreatic β-cell line.
-
Cell Culture: MIN6 cells are cultured in DMEM containing high glucose, supplemented with fetal bovine serum and other necessary reagents.
-
Seeding and Pre-incubation: Cells are seeded in multi-well plates and grown to a high confluency. Before the assay, cells are washed and pre-incubated in a low-glucose buffer (e.g., KRB with 1 mM glucose) for 1 hour to starve the cells and establish a basal state.
-
Stimulation: The pre-incubation buffer is removed, and cells are incubated with fresh buffer containing the experimental conditions for 1 hour:
-
Basal: Low glucose (e.g., 1 mM)
-
Stimulated: High glucose (e.g., 25 mM)
-
L-2-AAA Treatment: Low or high glucose buffer with desired concentrations of L-2-AAA.
-
-
Sample Collection and Analysis: The supernatant is collected, and insulin concentration is measured by ELISA. The results are typically normalized to the total protein content of the cells in each well.
Signaling Pathways and Mechanisms of Action
This compound (L-2-AAA) Signaling Pathway
The precise signaling pathway of L-2-AAA in pancreatic β-cells is still being elucidated. However, evidence suggests that its chronic effects are mediated through the regulation of gene expression. L-2-AAA has been shown to influence the transcription of key genes involved in β-cell function, including insulin (Ins1 and Ins2), the glucose transporter Glut2, and enzymes involved in glucose metabolism such as glucokinase (Gck) and pyruvate (B1213749) carboxylase (Pcx). This suggests that L-2-AAA may interact with or modulate the activity of key transcription factors that regulate these genes, such as PDX-1 and MafA.
References
- 1. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute pharmacodynamic responses to exenatide: Drug-induced increases in insulin secretion and glucose effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of glibenclamide and metformin (alone or in combination) on insulin release from isolated human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute pharmacodynamic responses to exenatide: Drug-induced increases in insulin secretion and glucose effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Laboratory Validation of L-2-Aminoadipic Acid Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
L-2-aminoadipic acid (L-2-AAA), a metabolite in the lysine (B10760008) degradation pathway, is gaining significant attention as a potential biomarker for metabolic diseases, including diabetes and cardiovascular conditions. As research into the clinical utility of L-2-AAA expands, the need for robust, reliable, and standardized measurement methods across different laboratories becomes paramount. This guide provides a comparative overview of common analytical techniques for the quantification of L-2-AAA in biological matrices, supported by published experimental data.
It is important to note that direct cross-laboratory validation studies for L-2-AAA measurement are not extensively published. Therefore, this guide collates data from various independent studies to offer a comparative perspective on the performance of different methodologies. The presented data should be considered representative of the capabilities of each technique, and it is recommended that individual laboratories perform their own validation studies.
Comparison of Analytical Methods for this compound Quantification
The quantification of this compound in biological samples is primarily achieved through chromatography-based techniques coupled with mass spectrometry or fluorescence detection. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.
| Method | Principle | Sample Preparation | Derivatization | Representative Linearity Range | Representative Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| LC-MS/MS | Liquid Chromatography separates analytes, which are then detected by Tandem Mass Spectrometry. | Protein precipitation, solid-phase extraction. | Often not required ("dilute and shoot" methods exist). | 1 - 500 µmol/L[1] | ~0.9 pmol[2] | High specificity and sensitivity, high throughput. | Matrix effects can cause ion suppression, higher equipment cost. |
| GC-MS | Gas Chromatography separates volatile analytes, which are then detected by Mass Spectrometry. | Protein precipitation, ion exchange, extraction. | Required to increase volatility (e.g., esterification, acylation). | Not explicitly found for L-2-AAA | Picogram level for other amino acids. | High chromatographic resolution, established technique. | Derivatization adds complexity and potential for variability. |
| CE-LIF | Capillary Electrophoresis separates analytes based on their electrophoretic mobility, detected by Laser-Induced Fluorescence. | Ultrafiltration. | Required for fluorescence detection (e.g., NBD-F, CFSE). | Not explicitly found for L-2-AAA | 0.89–1.18 nM for other amino acids.[3] | High separation efficiency, low sample volume requirement. | Derivatization is necessary, potential for adsorption to capillary wall. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are summaries of typical experimental protocols for the analysis of this compound and other amino acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A common approach for high-throughput amino acid analysis in plasma involves a "dilute and shoot" method, minimizing sample preparation.
-
Sample Preparation : Plasma samples are deproteinized, often by the addition of an acid like sulfosalicylic acid.[4][5] The sample is then centrifuged to pellet the precipitated proteins.
-
Internal Standard : A stable isotope-labeled internal standard for L-2-AAA or a similar amino acid is added to the sample prior to protein precipitation to account for matrix effects and variations in instrument response.
-
Chromatographic Separation : The supernatant is diluted and injected into the LC-MS/MS system. Separation is typically achieved on a reversed-phase or mixed-mode column.[4][6]
-
Mass Spectrometry Detection : Analytes are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS methods for amino acid analysis require derivatization to make the analytes volatile.
-
Sample Preparation and Purification : Similar to LC-MS/MS, proteins are precipitated. The sample may then be purified using ion-exchange chromatography to isolate the amino acids.
-
Derivatization : The purified amino acids are derivatized in a two-step process. First, the carboxyl groups are esterified (e.g., with methanol/HCl), followed by acylation of the amino groups (e.g., with pentafluoropropionic anhydride).[7]
-
GC-MS Analysis : The derivatized sample is injected into the GC-MS. The separation is performed on a capillary column, and the analytes are detected by the mass spectrometer.
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
CE-LIF offers high separation efficiency and sensitivity for amino acid analysis.
-
Sample Preparation : Plasma or serum samples are typically deproteinized by ultrafiltration.[8]
-
Derivatization : The amino acids in the ultrafiltrate are labeled with a fluorescent tag, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), to enable LIF detection.[8]
-
CE Separation : The derivatized sample is injected into a capillary filled with a background electrolyte (e.g., borate (B1201080) buffer). A high voltage is applied across the capillary to separate the analytes based on their charge and size.
-
LIF Detection : The fluorescently labeled amino acids are detected as they pass through a laser beam focused on the capillary.
Visualizing the Workflow and Pathway
To better understand the processes involved, the following diagrams illustrate a general experimental workflow for L-2-AAA measurement and its metabolic pathway.
Caption: A generalized experimental workflow for the measurement of this compound.
Caption: The metabolic pathway of L-lysine degradation leading to this compound.
References
- 1. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 2. lcms.cz [lcms.cz]
- 3. Adapting the Laser‐Induced Fluorescence Detection Setup of the Standard Capillary Electrophoresis Equipment to Achieve High‐Sensitivity Detection of 2‐Aminoacridone Labeled Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 8. Optimization and validation of a CE-LIF method for amino acids determination in human plasma. Application to bipolar disorder study - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of L-2-aminoadipic acid levels in different patient cohorts
An objective guide for researchers and drug development professionals on the varying levels of L-2-aminoadipic acid (L-2-AAA) in different patient cohorts, supported by experimental data and detailed methodologies.
This compound (L-2-AAA), an intermediate in the lysine (B10760008) catabolism pathway, has emerged as a significant biomarker in a range of metabolic and neurological disorders.[1][2] Growing evidence from metabolomic studies underscores its role in glucose and lipid metabolism, with elevated levels being associated with an increased risk for conditions such as diabetes, obesity, and atherosclerosis.[1][3] This guide provides a comparative analysis of L-2-AAA levels across various patient cohorts, presenting quantitative data, experimental protocols, and relevant biological pathways.
Comparative Analysis of L-2-AAA Levels
The following table summarizes the quantitative findings on L-2-AAA levels in different patient cohorts as reported in various studies.
| Patient Cohort | Key Findings on L-2-AAA Levels | Reference Study |
| Diabetes Mellitus | Individuals in the top quartile of plasma 2-AAA concentrations had a more than fourfold increased risk of developing diabetes over a 12-year follow-up period.[4][5][6][7] In patients with diabetes but without renal failure, L-2-AAA levels were significantly increased, reaching up to <3 mmol/mol lysine in skin collagen.[8] | Wang et al., J Clin Invest, 2013[4][5][7] |
| Obesity | Plasma L-2-AAA levels are markedly increased in obese individuals compared to those of normal weight. This trend is also observed in the adipose tissue of rodents on a high-fat diet. | Lee et al., 2019 (as cited in Shi et al., 2025)[1] |
| Renal Failure | In non-diabetic patients with chronic renal failure, L-2-AAA levels were significantly elevated in skin collagen, reaching up to 8 mmol/mol lysine in some cases.[8] | Akortia et al., 2017[8] |
| Sepsis | In non-diabetic individuals, sepsis was associated with a significant elevation of L-2-AAA in skin collagen.[8] However, in patients with renal failure, sepsis did not cause a further significant increase in L-2-AAA levels.[8] | Akortia et al., 2017[8] |
| Cardiovascular Disease | Elevated plasma 2-AAA levels are associated with dyslipidemia, specifically lower High-density lipoprotein cholesterol (HDL-C) and higher triglycerides.[1] | Desine et al., 2023 (as cited in Shi et al., 2025)[1] |
| Neurological and Psychiatric Disorders | Large-scale cohort studies have linked elevated 2-AAA levels to Alzheimer's disease, schizophrenia, and bipolar disorder.[1] | Toledo et al., 2017; Parksepp et al., 2020; Huang et al., 2016 (as cited in Shi et al., 2025)[1] |
Experimental Protocols
The quantification of L-2-AAA in biological samples is primarily achieved through mass spectrometry-based techniques. Below are summaries of typical methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS) for Skin Collagen
This method is used for analyzing L-2-AAA in insoluble human skin collagen.
-
Sample Preparation: Insoluble skin collagen samples are subjected to acid hydrolysis.
-
Derivatization: The resulting amino acids are derivatized to make them volatile for GC analysis.
-
Analysis: The derivatized samples are analyzed by selective ion monitoring GC-MS. The precursor to L-2-AAA, allysine, is reduced to 6-hydroxynorleucine with borohydride (B1222165) for simultaneous measurement.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Plasma
This high-throughput method is suitable for analyzing L-2-AAA in plasma samples.[9][10]
-
Sample Preparation: Plasma samples (e.g., 30 μl) are deproteinized using an extraction solution (e.g., 80% methanol) containing internal standards.[9]
-
Chromatographic Separation: The supernatant is injected onto a chromatography column (e.g., Luna NH2 column) for separation. A gradient elution with a mobile phase of ammonium (B1175870) acetate (B1210297) and ammonium hydroxide (B78521) in water and acetonitrile/methanol is used.[9][10]
-
Mass Spectrometry Detection: The eluent is analyzed by a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify L-2-AAA.[9][10]
Visualizing the Workflow and Pathways
To better understand the experimental process and the biological context of L-2-AAA, the following diagrams are provided.
Caption: A generalized workflow for the quantification of this compound using LC-MS.
Caption: The metabolic pathway of L-lysine catabolism leading to the formation of L-2-AAA.
References
- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]
- 8. 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
L-2-Aminoadipic Acid and Branched-Chain Amino Acids as Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease biomarkers is evolving, with a growing focus on metabolites that not only signal disease risk but also play a role in its pathophysiology. Among these, L-2-aminoadipic acid (L-2-AAA) and branched-chain amino acids (BCAAs) have emerged as significant indicators of metabolic dysregulation, particularly in the context of type 2 diabetes (T2D) and cardiovascular disease (CVD). This guide provides a comprehensive comparison of L-2-AAA and BCAAs as biomarkers, supported by experimental data, detailed methodologies, and visual representations of their associated signaling pathways.
Executive Summary
Both L-2-AAA and BCAAs are elevated in individuals at risk for or diagnosed with metabolic diseases. However, they appear to represent distinct underlying biological pathways. L-2-AAA, a metabolite of lysine (B10760008) degradation, is a strong predictor of future diabetes, potentially decades before clinical diagnosis, and may actively modulate glucose homeostasis.[1][2] In contrast, elevated BCAAs (leucine, isoleucine, and valine) are well-established markers of existing insulin (B600854) resistance and are mechanistically linked to its development through pathways such as mTORC1 signaling.[3][4] This guide will delve into the quantitative differences, experimental considerations, and mechanistic divergences between these two important classes of biomarkers.
Quantitative Biomarker Comparison
The following tables summarize key quantitative data for L-2-AAA and BCAAs as biomarkers for type 2 diabetes.
Table 1: Association with Type 2 Diabetes Risk
| Biomarker | Metric | Value | Population/Study Context |
| This compound (L-2-AAA) | Odds Ratio (Top vs. Bottom Quartile) | >4.0 | Individuals followed for 12 years (Framingham Heart Study)[1][2] |
| Branched-Chain Amino Acids (BCAAs) | Hazard Ratio (Top vs. Bottom Quartile) | 6.15 (unadjusted); 2.80 (adjusted) | Prospective cohort followed for a median of 7.5 years[5] |
| Odds Ratio (per 1 SD increase) | Leucine: 2.25, Isoleucine: 2.12, Valine: 2.08 | Meta-analysis of nine studies[6] |
Table 2: Plasma Concentrations in Healthy vs. Type 2 Diabetes (T2D) Subjects
| Biomarker | Condition | Mean Concentration (µmol/L) ± SD | Study Population |
| This compound (L-2-AAA) | Healthy Controls | Data not consistently reported with mean and SD | |
| Type 2 Diabetes | Data not consistently reported with mean and SD | Higher concentrations are consistently associated with T2D[1][2] | |
| Branched-Chain Amino Acids (Total BCAAs) | Healthy (Non-diabetic) | 370.3 ± 88.6 | 6244 participants in the PREVEND study[5] |
| Type 2 Diabetes | Leucine: Increased (p < 0.01) | 124 T2D patients vs. 67 healthy controls[7] |
Note: While specific mean concentrations for L-2-AAA are not as widely reported in large cohorts with standard deviations, studies consistently demonstrate significantly higher levels in individuals who later develop diabetes.
Signaling Pathways and Mechanisms of Action
The distinct predictive and pathophysiological roles of L-2-AAA and BCAAs are rooted in their different signaling pathways.
This compound: Modulator of Insulin Secretion and Adipocyte Metabolism
L-2-AAA appears to directly influence glucose homeostasis. In pancreatic β-cells, it has been shown to enhance insulin secretion.[1][2] In adipocytes, it may promote lipolysis and thermogenesis through the activation of β3-adrenergic receptors.[8][9]
Branched-Chain Amino Acids: Induction of Insulin Resistance via mTORC1
Elevated BCAAs, particularly leucine, contribute to insulin resistance by activating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway in skeletal muscle.[4][10] This leads to the inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1), thereby impairing downstream insulin signaling and reducing glucose uptake.[3][11]
Experimental Protocols
Accurate and reproducible quantification of L-2-AAA and BCAAs is crucial for their utility as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
General Experimental Workflow
The general workflow for the analysis of L-2-AAA and BCAAs in plasma is similar, involving sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Protocol for BCAA Quantification in Plasma by LC-MS/MS
This protocol is a representative method for the quantification of BCAAs.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of a precipitation solution (e.g., acetonitrile or methanol) containing isotopically labeled internal standards for leucine, isoleucine, and valine.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column or a HILIC/mixed-mode column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is typically used to separate the amino acids from other plasma components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each BCAA and their internal standards are monitored.
-
Representative Protocol for L-2-AAA Quantification in Plasma by LC-MS/MS
While a universally standardized protocol is not as readily available as for BCAAs, the following represents a robust approach based on general amino acid analysis methodologies.[12][13][14][15][16]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[12][15]
-
Vortex and incubate at 4°C for 30 minutes.
-
Transfer 50 µL of the supernatant and mix with an internal standard solution (an isotopically labeled analog of L-2-AAA would be ideal).
-
The sample is then ready for injection.
-
-
Liquid Chromatography (LC):
-
Column: A mixed-mode or HILIC column is often preferred for retaining and separating polar compounds like L-2-AAA.
-
Mobile Phase A: Ammonium formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile/water with a small amount of formic acid.
-
Gradient: A gradient from high organic to high aqueous mobile phase.
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative electrospray ionization (ESI-) is often optimal for dicarboxylic amino acids like L-2-AAA, though ESI+ can also be used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: A specific precursor ion (the molecular weight of L-2-AAA) and a characteristic product ion are monitored.
-
Conclusion
This compound and branched-chain amino acids both hold significant promise as biomarkers for metabolic diseases, particularly type 2 diabetes. However, they provide different and complementary information. Elevated BCAAs are strongly associated with existing insulin resistance and offer insights into the mechanisms of metabolic dysfunction through the well-characterized mTORC1 pathway. L-2-AAA, on the other hand, appears to be a very early predictor of diabetes risk, potentially acting on a separate pathway that modulates insulin secretion and adipocyte function. For researchers and drug development professionals, the choice of biomarker will depend on the specific application: BCAAs may be more suitable for assessing current metabolic state and the impact of interventions on insulin sensitivity, while L-2-AAA may be invaluable for identifying at-risk populations for preventative strategies and for exploring novel therapeutic targets related to its unique biological activities. The use of robust and validated LC-MS/MS methods is paramount for the accurate quantification of both L-2-AAA and BCAAs in clinical and research settings.
References
- 1. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Branched-Chain Amino Acids and Risk of Incident Type 2 Diabetes: Results from the PREVEND Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Plasma Amino Acids Metabolomics' Important in Glucose Management in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis [insight.jci.org]
- 10. The Emerging Role of Branched-Chain Amino Acids in Insulin Resistance and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated BCAA catabolism reverses the effect of branched-chain ketoacids on glucose transport in mTORC1-dependent manner in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-2-Aminoadipic Acid's Impact on Glial Cell Subtypes
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential effects of L-2-aminoadipic acid on astrocytes, microglia, and oligodendrocytes, supported by experimental data and detailed protocols.
This compound (L-2-AA), a homolog of the excitatory amino acid glutamate (B1630785), has long been utilized as a selective gliotoxin, primarily targeting astrocytes. Understanding its precise effects on the diverse populations of glial cells is crucial for its application in experimental models of neurological disorders and for elucidating the intricate roles of glia in brain function and pathology. This guide provides a detailed comparison of the known effects of L-2-AA on astrocytes, and explores the limited yet insightful findings regarding its impact on microglia and oligodendrocytes.
Astrocytes: The Primary Target of this compound
Astrocytes are the most extensively studied glial cell type in the context of L-2-AA toxicity. A wealth of evidence demonstrates that L-2-AA selectively induces astrocyte dysfunction and death, both in vitro and in vivo.
Key Effects on Astrocytes:
-
Morphological Alterations: L-2-AA treatment leads to significant changes in astrocyte morphology, including initial swelling of the cell body and processes, followed by retraction and simplification of the dendritic arbor.[1] In vivo, intracerebroventricular injection of L-2-AA has been shown to reduce astrocytic markers.[1]
-
Reduced Viability and Apoptosis: L-2-AA induces a dose- and time-dependent decrease in astrocyte viability.[2] This toxicity is mediated, at least in part, by the induction of apoptosis, as evidenced by DNA laddering.[3]
-
Functional Impairment: L-2-AA impairs key astrocytic functions. It has been shown to inhibit glutamine synthetase, an enzyme crucial for the glutamate-glutamine cycle.[4] Furthermore, it can lead to an increase in the extracellular levels of glutamate and ATP.[5]
-
Differential Effects of Isomers: The L-isomer of alpha-aminoadipic acid is significantly more toxic to astrocytes than the D-isomer.[2]
Quantitative Data Summary:
| Parameter | Cell Type | L-2-AA Concentration | Duration of Exposure | Observed Effect | Reference |
| Cell Viability (MTT Assay) | Cultured Rat Astrocytes | 1 mM | 24, 48, 72 hours | No significant effect at 24h, significant decrease at 48h and 72h. | [3] |
| Apoptosis (DNA Laddering) | Cultured Rat Astrocytes | 1 mM | 24, 48, 72 hours | Increased DNA laddering observed at all time points. | [3] |
| GFAP Expression | Rat Hippocampus (in vivo) | 50 μg/μL | 3 consecutive daily injections | Significant reduction in the number of GFAP-immunoreactive astrocytes. | [4] |
| Karyopyknosis | Postnatal Mouse Cerebellar Astrocytes | 0.10 mM (L-isomer) | 40 hours | 50% of astrocytes showed karyopyknosis. | [2] |
Microglia: An Indirect or Minor Player?
Direct experimental evidence detailing the effects of L-2-AA on microglia is sparse. The available information suggests that microglia are not a primary target of L-2-AA's toxic effects.
Key Observations on Microglia:
-
Morphology and Viability: A histological study from 1983 reported no observable changes in microglia following intravitreal injection of DL-alpha-aminoadipic acid, in contrast to the marked swelling seen in other glial cells.[6] More recent and quantitative studies on the direct impact of L-2-AA on microglial viability and morphology are lacking.
-
Inflammatory Response: There is currently no direct evidence to suggest that L-2-AA significantly alters the inflammatory profile of microglia, such as inducing the release of pro-inflammatory or anti-inflammatory cytokines.
The resistance of microglia to L-2-AA toxicity could be attributed to differences in the expression or function of glutamate transporters compared to astrocytes.
Oligodendrocytes: Susceptible but Understudied
Limited research suggests that oligodendrocytes may be susceptible to the toxic effects of L-2-AA, although to a lesser extent and through potentially different mechanisms than astrocytes.
Key Findings on Oligodendrocytes:
-
Morphological Changes: The same 1983 histological study that observed no changes in microglia did report marked swelling of oligodendrocytes following DL-alpha-aminoadipic acid injection, similar to the effect on astrocytes.[6]
-
Myelination: There is a significant gap in the literature regarding the direct effects of L-2-AA on oligodendrocyte differentiation and the process of myelination. It is plausible that by disrupting astrocyte function and glutamate homeostasis, L-2-AA could indirectly impact oligodendrocyte health and myelination, but direct experimental evidence is needed.
Further investigation is required to understand the dose-response relationship, the specific molecular pathways involved in L-2-AA-induced oligodendrocyte damage, and the functional consequences for myelin integrity.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are summarized protocols for key experiments.
Astrocyte Viability (MTT) Assay
-
Cell Culture: Primary astrocyte cultures are established from the cerebral cortex of neonatal rats or mice.[7] Cells are seeded in 96-well plates and allowed to adhere.
-
L-2-AA Treatment: Prepare various concentrations of this compound in the appropriate culture medium. Replace the existing medium with the L-2-AA-containing medium and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Immunohistochemistry for GFAP in Brain Sections
-
Animal Treatment: Administer this compound to rodents via intracerebroventricular or direct intracerebral injection.
-
Tissue Preparation: At the desired time point post-injection, perfuse the animals with saline followed by 4% paraformaldehyde. Dissect the brain and post-fix in paraformaldehyde before cryoprotecting in sucrose.
-
Sectioning: Cut coronal or sagittal brain sections using a cryostat or vibratome.
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate sections with a primary antibody against Glial Fibrillary Acidic Protein (GFAP).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of GFAP-positive cells or the intensity of GFAP immunoreactivity in specific brain regions.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of L-2-AA action.
Caption: Proposed mechanism of this compound toxicity in astrocytes.
Caption: Experimental workflow for comparing L-2-AA effects on glial cells.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. protocols.io [protocols.io]
- 3. Primary Microglia Isolation from Mixed Glial Cell Cultures of Neonatal Rat Brain Tissue [jove.com]
- 4. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. youtube.com [youtube.com]
Assessing the Specificity of L-2-Aminoadipic Acid as a Gliotoxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-2-aminoadipic acid (L-AAA) with other gliotoxic agents, offering an objective assessment of its specificity for astrocytes. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and interpretation of neurotoxicity studies.
Executive Summary
This compound (L-AAA) is widely utilized as a selective gliotoxin (B1671588), particularly for astrocytes. Its mechanism of action involves the inhibition of protein synthesis, ultimately leading to apoptotic cell death in these glial cells. While L-AAA demonstrates a notable preference for astrocytes, its specificity is not absolute and can be influenced by concentration and experimental conditions. This guide compares L-AAA with other gliotoxins, namely fluorocitrate and the fungal metabolite gliotoxin, to provide a nuanced understanding of their respective strengths and limitations in glial cell research.
Data Presentation: Comparative Toxicity of Gliotoxins
The following tables summarize the available quantitative data on the cytotoxic effects of L-AAA and alternative gliotoxins on various neural cell populations. It is important to note that direct comparative studies measuring the IC50 values of all these toxins across different cell types in a single experimental setup are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental models and methodologies employed.
Table 1: this compound (L-AAA) Cytotoxicity
| Cell Type | Concentration | Exposure Time | Effect | Reference |
| Rat Cortical Astrocytes | 1 mM | 24-72 hours | Increased DNA laddering (apoptosis), significant cell death at 48-72h.[1] | [1] |
| Rat Cortical Astrocytes | 1 mM | 24 hours | Marked decrease in protein synthesis.[1] | [1] |
| Mouse Cerebellar Astrocytes | 0.10 mM (L-isomer) | 40 hours | 50% of astrocytes show karyopyknosis. | Huck, S., et al. (1984) |
| Chick Embryo Retinal Neurons | Not specified | - | L-isomer produced a mixed glial-neuronal lesion. | Beal, M.F., et al. (1989) |
| Organotypic Brain Culture Slices | 1 mM | 24 hours | Reduced density of astrocytes (GFAP+ cells) with no effect on the number of neurons (NeuN+ cells). | Davis, J., et al. (2021) |
Table 2: Fluorocitrate Cytotoxicity
| Cell Type | Concentration | Effect | Reference |
| Mouse Cortical Astrocytes | 25 µM | Decreased intracellular ATP levels and Ca2+ activity. | [2] |
| Mouse Cortical Astrocytes | 250 µM | Further reduction in intracellular ATP levels and Ca2+ activity. | [2] |
| Mouse Layer 5 Pyramidal Neurons (dendrites) | 25 µM | Increased neuronal Ca2+ activity. | [2] |
| Mouse Layer 5 Pyramidal Neurons (dendrites) | ≥250 µM | Reduced intracellular ATP levels and decreased neuronal Ca2+ activity. | [2] |
Table 3: Gliotoxin (from Aspergillus fumigatus) Cytotoxicity
| Cell Type | Concentration | Exposure Time | Effect | Reference |
| Human Neuroblastoma (SH-SY5Y) cells | 0.06 µM | Not specified | 20% reduction in neurites per cell body. | |
| Human Neuroblastoma (SH-SY5Y) cells | 0.12 µM | Not specified | 20% reduction of total protein content. | |
| Human Lymphocytes | 100 ng/ml (~0.3 µM) | Not specified | All cells appeared to be dead. | Dheeb, B.I., et al. (2015) |
| Human Lymphocytes | 200 ng/ml (~0.6 µM) | Not specified | 87.45% inhibition of growth. | Dheeb, B.I., et al. (2015) |
Experimental Protocols
Assessment of Gliotoxin Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to determine the dose-dependent cytotoxicity of gliotoxins on cultured neural cells.
Materials:
-
Primary astrocyte, oligodendrocyte, microglia, or neuronal cell cultures
-
96-well cell culture plates
-
Gliotoxin of interest (L-AAA, fluorocitrate, etc.)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Gliotoxin Treatment: Prepare serial dilutions of the gliotoxin in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the gliotoxin. Include a vehicle control (medium without the toxin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the gliotoxin concentration to determine the IC50 value.
Immunocytochemical Assessment of Gliotoxin Specificity in Astrocyte-Neuron Co-cultures
This protocol allows for the visualization and quantification of the specific effects of a gliotoxin on astrocytes and neurons within a mixed culture system.
Materials:
-
Astrocyte-neuron co-cultures on glass coverslips in 24-well plates
-
Gliotoxin of interest
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)
-
Primary antibodies:
-
Anti-GFAP (Glial Fibrillary Acidic Protein) for astrocytes (e.g., rabbit polyclonal)
-
Anti-NeuN (Neuronal Nuclei) for neurons (e.g., mouse monoclonal)
-
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Co-culture and Treatment: Establish astrocyte-neuron co-cultures on coverslips. Treat the co-cultures with the desired concentration of the gliotoxin for a specified duration. Include a vehicle control.
-
Fixation: After treatment, gently wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with a cocktail of primary antibodies (anti-GFAP and anti-NeuN) diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with the appropriate fluorophore-conjugated secondary antibodies diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the cell nuclei.
-
Mounting: Wash the coverslips a final three times with PBS and mount them onto glass slides using mounting medium.
-
Imaging and Analysis: Visualize the stained cells using a fluorescence microscope. Capture images of GFAP-positive astrocytes (green), NeuN-positive neurons (red), and DAPI-stained nuclei (blue). Quantify the number of viable astrocytes and neurons in treated versus control cultures to assess specificity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound (L-AAA) induced astrocyte apoptosis.
Caption: Experimental workflow for assessing gliotoxin cytotoxicity using the MTT assay.
Caption: Workflow for assessing gliotoxin specificity using immunocytochemistry.
Conclusion
This compound remains a valuable tool for the targeted ablation of astrocytes in neuroscience research. Its specificity, however, is not absolute and is critically dependent on the concentration used and the specific cellular context. For studies demanding high specificity, it is crucial to perform careful dose-response experiments and to include appropriate controls to assess any off-target effects on other neural cell types. The alternative gliotoxins, fluorocitrate and the fungal-derived gliotoxin, offer different mechanisms of action but also present their own challenges in terms of specificity and potential for off-target effects. The selection of a gliotoxin should be guided by the specific research question and a thorough understanding of its toxicological profile as outlined in this guide. Further research involving direct, side-by-side comparisons of these agents in well-defined in vitro and in vivo models is warranted to provide a more definitive understanding of their relative specificities.
References
Correlation of Plasma and Urinary L-2-Aminoadipic Acid Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-2-aminoadipic acid (L-2-AAA) levels in plasma and urine, supported by experimental data and detailed methodologies. L-2-AAA, an intermediate in the metabolism of the essential amino acid lysine (B10760008), is gaining attention as a potential biomarker for various metabolic and neurological disorders.[1][2] Understanding the relationship between its concentrations in plasma and urine is crucial for the development of non-invasive diagnostic and monitoring tools.
Quantitative Data Comparison
While a direct statistical correlation (e.g., Pearson's correlation coefficient) specifically for this compound between plasma and urine was not explicitly found in the reviewed literature, a general correlation for amino acid concentrations between these two biofluids has been reported with a Pearson's correlation coefficient of 0.538 (p < 0.0001).[3] The following tables summarize the reference ranges for this compound in healthy adult populations, providing a basis for comparison.
Table 1: Reference Ranges of this compound in Plasma [4]
| Population | Sample Size (n) | Age Range | Concentration Range (µmol/L) | Median (µmol/L) |
| Singaporean Adults | 60 | 20-60 years | Not Detected - 12 | 6 |
| Caucasian Adults (A) | Not Specified | >18 years | Not Detected - 6 | Not Reported |
| Caucasian Adults (B) | 280 | 17-65 years | 0 - 19 | 5 |
Table 2: Reference Ranges of this compound in Urine [4][5]
| Population | Age Group | Concentration Range (µmol/g creatinine) |
| Singaporean Adults | 20-60 years | Not Detected - 13 (Median: 7) |
| Labcorp Reference (>17 years) | >17 years | 0.5 - 146.7 |
Experimental Protocols
The following are detailed methodologies for the quantification of this compound in plasma and urine, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and sensitive technique for amino acid analysis.
Protocol 1: this compound Analysis in Human Plasma
This protocol is a synthesis of methodologies described for the analysis of amino acids in plasma.[6][7][8][9]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.
- Vortex the mixture for 30 seconds.
- Incubate at 4°C for 30 minutes to allow for protein precipitation.
- Centrifuge at 12,000 rpm for 5 minutes.
- Collect 50 µL of the supernatant.
- Dilute the supernatant with 450 µL of an internal standard solution prepared in the initial mobile phase.
- Vortex for 30 seconds before injection into the LC-MS/MS system.
2. Liquid Chromatography (LC):
- Column: A mixed-mode column, such as the Acclaim™ Trinity™, is suitable for separating a wide range of amino acids.
- Mobile Phase A: Ammonium (B1175870) formate (B1220265) in water (pH 2.8).
- Mobile Phase B: A mixture of ammonium formate in water and acetonitrile (B52724) (e.g., 80/20 v/v).
- Gradient Elution: A gradient from a low to a high percentage of mobile phase B is used to elute the amino acids based on their hydrophobicity. A typical run time is around 18 minutes.
- Column Temperature: 30°C.
- Injection Volume: 4 µL.
3. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the specific analyte and derivatization agent (if used).
- Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
- Source Parameters: Optimized settings for vaporizer temperature, transfer tube temperature, and source fragmentation are crucial for sensitivity.
Protocol 2: this compound Analysis in Human Urine
This protocol is based on established methods for urinary amino acid analysis.[2][10][11][12]
1. Sample Preparation:
- Collection: A first-morning or 24-hour urine sample is typically collected. Boric acid may be used as a preservative.
- Pre-treatment: Centrifuge the urine sample to remove any particulate matter.
- Dilution: Dilute the urine sample with deionized water or a specific buffer containing an internal standard. The dilution factor should be optimized based on the expected concentration range.
2. Liquid Chromatography (LC):
- Column: A C18 column (e.g., 4.6 i.d. × 150 mm, 5 µm) is commonly used.
- Mobile Phase A: 0.1% formic acid and 0.01% heptafluorobutyric acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A gradient elution is employed to separate the amino acids. For example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
- Flow Rate: 800 µL/min.
- Injection Volume: 2 µL.
3. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: ESI in negative ion mode has been shown to be effective for the detection of underivatized alpha-aminoadipic semialdehyde, a related compound, and can be adapted for L-2-AAA.[11]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used to quantify this compound by monitoring its specific precursor and product ions.
- Data Normalization: Urinary amino acid concentrations are typically normalized to the creatinine (B1669602) concentration of the sample and expressed as µmol/g creatinine.
Visualizations
Metabolic Pathway
The following diagram illustrates the position of this compound within the lysine degradation pathway.
Caption: Simplified schematic of the lysine degradation pathway.
Experimental Workflow
This diagram outlines the general workflow for the analysis of this compound in plasma and urine.
Caption: General workflow for L-2-AAA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. annals.edu.sg [annals.edu.sg]
- 5. labcorp.com [labcorp.com]
- 6. manuals.plus [manuals.plus]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 10. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics [mdpi.com]
- 11. Determination of urinary alpha-aminoadipic semialdehyde by LC-MS/MS in patients with congenital metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino Acids Quantitative by LC-MS/MS, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
L-2-Aminoadipic Acid: A Novel Therapeutic Candidate for Metabolic Diseases - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-2-aminoadipic acid (L-2-AAA) with established therapies for metabolic diseases, primarily focusing on type 2 diabetes and obesity. We will delve into its mechanism of action, present supporting experimental data, and provide detailed experimental protocols for key studies.
Executive Summary
This compound (L-2-AAA), an intermediate in lysine (B10760008) metabolism, has emerged as a promising therapeutic candidate for metabolic diseases.[1] Preclinical studies have demonstrated its potential to improve glucose homeostasis, reduce body weight, and enhance insulin (B600854) sensitivity.[1] This guide will compare the efficacy and mechanisms of L-2-AAA with two frontline treatments: metformin (B114582), a biguanide (B1667054) widely used for type 2 diabetes, and GLP-1 receptor agonists, a class of drugs effective for both diabetes and weight management.
Mechanism of Action: this compound
L-2-AAA exerts its therapeutic effects through a multi-faceted mechanism, primarily centered on enhancing energy expenditure and modulating insulin secretion. A key pathway involves the activation of the β3-adrenergic receptor (β3AR), which is predominantly expressed in adipose tissue.[2]
Signaling Pathway of this compound:
Caption: L-2-AAA signaling pathway in adipocytes and pancreatic β-cells.
Activation of β3AR by L-2-AAA stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL), promoting the breakdown of triglycerides (lipolysis).[2] Furthermore, PKA activation upregulates the expression of PGC-1α and uncoupling protein 1 (UCP1), key regulators of thermogenesis, leading to increased energy expenditure.[2] In addition to its effects on adipose tissue, L-2-AAA has been shown to directly stimulate insulin secretion from pancreatic β-cells.[1][3][4]
Comparison with Alternatives: Metformin and GLP-1 Receptor Agonists
Data Presentation
The following tables summarize the comparative efficacy of L-2-AAA, metformin, and a representative GLP-1 receptor agonist (Liraglutide) based on preclinical and clinical data. It is important to note that direct head-to-head clinical trials of L-2-AAA against these agents are not yet available.
| Parameter | This compound (in mice) | Metformin (in humans) | Liraglutide (in humans) |
| Primary Mechanism | β3AR agonism, increased energy expenditure, insulin secretagogue | Inhibition of hepatic gluconeogenesis, activation of AMPK | GLP-1 receptor agonism, delayed gastric emptying, increased satiety |
| Effect on Fasting Glucose | Significant reduction in both chow-fed and high-fat diet-fed mice.[1][3][4] | Reduction of ~2-4 mmol/L (36-72 mg/dL) | Reduction of ~1-2 mmol/L (18-36 mg/dL) |
| Effect on Body Weight | Significant reduction in diet-induced obese (DIO) mice.[2] | Neutral or modest weight loss (~1-3 kg) | Significant weight loss (~5-10% of initial body weight)[5] |
| Effect on Insulin Secretion | Direct stimulation of insulin secretion.[1][3][4] | No direct effect on insulin secretion | Glucose-dependent stimulation of insulin secretion |
| Effect on Lipids | Increased lipolysis.[2] | Modest improvement in lipid profile | Generally favorable effects on lipid profile |
| Primary Tissue of Action | Adipose tissue, Pancreas | Liver, Muscle, Gut | Gut, Brain, Pancreas |
Signaling Pathway Comparisons
Metformin Signaling Pathway:
Caption: Metformin's primary mechanism of action.
GLP-1 Receptor Agonist Signaling Pathway:
Caption: Mechanism of action of GLP-1 receptor agonists.
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol is based on the methodology described in Xu et al., 2019, Journal of Endocrinology.[2]
Objective: To assess the effect of L-2-AAA on body weight, fat mass, and glucose metabolism in a diet-induced obesity mouse model.
Experimental Workflow:
Caption: Workflow for in vivo L-2-AAA efficacy studies in mice.
Materials:
-
Male C57BL/6J mice (6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat) and standard chow diet
-
This compound (Sigma-Aldrich)
-
Metabolic cages for food and water intake monitoring
-
Glucometer and glucose test strips
-
Insulin (Humulin R)
-
Anesthetics and euthanasia reagents
Procedure:
-
Acclimatization: House mice in a temperature-controlled facility with a 12-hour light/dark cycle for one week with free access to food and water.
-
Diet Induction: Feed mice either a high-fat diet or a standard chow diet for a period of 8-12 weeks to induce obesity and insulin resistance in the HFD group.
-
Treatment Groups: Randomly assign mice to one of four groups: (1) Chow + Vehicle, (2) Chow + L-2-AAA, (3) HFD + Vehicle, (4) HFD + L-2-AAA.
-
L-2-AAA Administration: Administer L-2-AAA (typically 100-500 mg/kg body weight) daily via oral gavage or ad libitum in the drinking water for the duration of the study.
-
Monitoring: Measure body weight and food/water intake weekly.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose (2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer insulin (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Tissue Collection: At the end of the study, euthanize mice and collect blood and tissues (e.g., epididymal white adipose tissue, brown adipose tissue, liver, skeletal muscle) for further analysis.
In Vitro Insulin Secretion Assay
This protocol is adapted from methodologies used to assess insulin secretagogues.
Objective: To determine the direct effect of L-2-AAA on insulin secretion from pancreatic β-cell lines or isolated islets.
Procedure:
-
Cell Culture/Islet Isolation: Culture a pancreatic β-cell line (e.g., MIN6, INS-1) or isolate pancreatic islets from mice.
-
Pre-incubation: Pre-incubate cells/islets in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Incubate cells/islets with various concentrations of L-2-AAA in the presence of low and high glucose concentrations for 1-2 hours.
-
Supernatant Collection: Collect the supernatant to measure secreted insulin.
-
Insulin Measurement: Quantify insulin levels in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
Conclusion
This compound presents a novel and promising therapeutic avenue for the treatment of metabolic diseases. Its unique mechanism of action, centered on increasing energy expenditure through β3AR activation and stimulating insulin secretion, distinguishes it from existing therapies like metformin and GLP-1 receptor agonists. While direct comparative clinical data is still needed, the preclinical evidence strongly supports its potential to address key aspects of metabolic dysregulation, including hyperglycemia, obesity, and insulin resistance. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate the therapeutic potential of L-2-AAA in humans.
References
- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Unraveling the Metabolic Maze: L-2-Aminoadipic Acid's Impact on Cellular Pathways
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: L-2-aminoadipic acid (L-2-AAA), a key intermediate in the catabolism of the essential amino acid lysine (B10760008), has emerged from the shadows of intermediary metabolism to become a focal point in the study of metabolic diseases.[1][2] Once considered primarily a biomarker, recent evidence has illuminated its active role in modulating critical cellular pathways, particularly those governing glucose and lipid homeostasis. This guide provides a comparative analysis of the metabolic landscape in the presence and absence of elevated L-2-AAA, supported by experimental data and detailed methodologies, to empower researchers in their quest for novel therapeutic targets.
The Metabolic Ripple Effect of this compound
Elevated levels of L-2-AAA are increasingly correlated with a predisposition to type 2 diabetes, obesity, and atherosclerosis.[2][3] This association is not merely a passive correlation; L-2-AAA actively perturbs several key metabolic pathways.
Lysine Degradation and its Downstream Consequences
L-2-AAA is a pivotal metabolite in the mitochondrial pathway of lysine degradation.[4] Its accumulation, often due to genetic factors or metabolic dysregulation, can have significant downstream effects. The catabolism of L-2-AAA ultimately yields acetyl-CoA, which feeds into the tricarboxylic acid (TCA) cycle for energy production.[1][4] However, perturbations in this pathway can lead to a bottleneck, causing L-2-AAA to spill over and influence other metabolic networks.
Impact on Glucose Homeostasis and Insulin (B600854) Secretion
One of the most striking effects of L-2-AAA is its influence on glucose metabolism. Studies have shown that L-2-AAA can enhance insulin secretion from pancreatic β-cells.[5] This effect is particularly pronounced under hyperglycemic conditions.[1] In animal models, administration of L-2-AAA has been demonstrated to lower fasting plasma glucose levels.[5][6] This suggests a complex regulatory role for L-2-AAA in maintaining glucose balance, where it may act as both a sensor and an effector.
Modulation of Lipid Metabolism
Beyond its role in glucose regulation, L-2-AAA has been shown to significantly impact lipid metabolism. In adipocytes, L-2-AAA stimulates lipolysis and thermogenesis by activating β3-adrenergic receptor signaling.[1][6] This leads to the upregulation of key thermogenic genes such as PGC1α and UCP1, promoting energy expenditure.[6] Animal studies have revealed that elevated L-2-AAA levels can protect against diet-induced obesity and reduce fat accumulation.[6][7]
Comparative Metabolomics Data
The following tables summarize the quantitative changes observed in key metabolites and proteins in response to elevated this compound levels, as documented in various experimental models.
Table 1: Effect of L-2-AAA on Key Metabolic Parameters in Mouse Models
| Parameter | Model | Treatment | Change Compared to Control | Reference |
| Fasting Glucose | Diet-Induced Obesity Mice | L-2-AAA administration | Significantly reduced | [6] |
| Body Weight | Diet-Induced Obesity Mice | L-2-AAA administration | Significantly reduced | [6] |
| Fat Accumulation | Diet-Induced Obesity Mice | L-2-AAA administration | Decreased | [6] |
| Energy Expenditure | Dhtkd1-/- Mice (high L-2-AAA) | - | Increased | [6] |
| Insulin Secretion | Murine Islets | 30 μM L-2-AAA (low glucose) | Increased (2.8% vs 1.5% of total insulin) | [8] |
Table 2: Gene Expression Changes in Adipocytes Induced by L-2-AAA
| Gene | Function | Change in Expression | Signaling Pathway | Reference |
| PGC1α | Thermogenesis Regulator | Upregulated | β3-Adrenergic Receptor | [6] |
| UCP1 | Uncoupling Protein 1 (Thermogenesis) | Upregulated | β3-Adrenergic Receptor | [6] |
| HSL | Hormone-Sensitive Lipase (Lipolysis) | Enhanced Expression | β3-Adrenergic Receptor | [6] |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Metabolite Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation (Plasma):
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing internal standards (e.g., deuterated amino acids) for protein precipitation and metabolite extraction.
-
Vortex the mixture for 30 seconds and incubate at -20°C for 2 hours.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 2% B, ramp to 98% B over 15 minutes, hold for 3 minutes, and then re-equilibrate at 2% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes.
-
Data Acquisition: Acquire data in a data-dependent manner, selecting the top 5-10 most intense ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw data using software such as XCMS or Compound Discoverer for peak picking, alignment, and integration.
-
Identify metabolites by matching accurate mass and retention time to a reference library and confirming with MS/MS fragmentation patterns.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between experimental groups.
-
In Vitro Insulin Secretion Assay in Pancreatic Islets
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Culture the isolated islets in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator for 24 hours to allow recovery.
-
-
Insulin Secretion Assay:
-
Hand-pick islets of similar size and place them in groups of 5-10 into individual wells of a 24-well plate.
-
Pre-incubate the islets for 1 hour at 37°C in Krebs-Ringer Bicarbonate (KRB) buffer containing 2.5 mM glucose.
-
Remove the pre-incubation buffer and add fresh KRB buffer with low (2.5 mM) or high (16.7 mM) glucose, with or without L-2-AAA at the desired concentration (e.g., 30 µM).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the islets with acid-ethanol to determine the total insulin content.
-
Measure insulin concentrations in the supernatant and islet lysates using an ELISA kit.
-
Express secreted insulin as a percentage of the total insulin content.
-
Visualizing the Pathways
The following diagrams illustrate the key metabolic pathways affected by this compound and a typical experimental workflow for comparative metabolomics.
Caption: Metabolic pathways influenced by this compound.
Caption: Experimental workflow for comparative metabolomics.
Conclusion and Future Directions
The evidence presented in this guide underscores the growing importance of this compound as a bioactive molecule with profound effects on cellular metabolism. Its ability to modulate insulin secretion, stimulate lipolysis, and influence energy expenditure positions it as a promising area for therapeutic intervention in metabolic diseases. Future research should focus on elucidating the precise molecular mechanisms underlying L-2-AAA's effects, including the identification of its cellular receptors and downstream signaling targets. A deeper understanding of the regulation of the lysine degradation pathway and its interplay with other metabolic networks will be crucial for the development of novel strategies to combat the rising tide of metabolic disorders.
References
- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of alpha-aminoadipic acid (2-AAA) with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-2-Aminoadipic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
L-2-Aminoadipic acid is a crucial intermediate in various biological pathways and a valuable compound in biomedical research. While not classified as a hazardous waste by the Environmental Protection Agency (EPA), proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory guidelines.
Immediate Safety Precautions
Before handling this compound, it is essential to be aware of its potential hazards. It can cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | For powdered forms, a type N95 (US) dust mask or equivalent is recommended.[3] Use only in a well-ventilated area. |
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the understanding that it is a non-hazardous chemical waste. However, institutional and local regulations may vary, so it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Identification and Segregation
-
Hazard Determination: Confirm that the this compound waste is not mixed with any listed hazardous chemicals.[4][5] If it is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams, particularly from hazardous materials such as solvents, heavy metals, and reactive chemicals.
Step 2: Containerization
-
Choose an Appropriate Container: Use a clean, leak-proof container that is compatible with the chemical. Plastic containers are generally preferred for solid waste.
-
Labeling: Clearly label the waste container with the full chemical name ("this compound") and mark it as "Non-Hazardous Waste".[4][6] Include the accumulation start date.
Step 3: Storage
-
Designated Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
Secure Storage: Ensure the container is tightly sealed to prevent spills and stored in a cool, dry, and well-ventilated location away from incompatible substances.
Step 4: Disposal
-
Small Quantities of Aqueous Solutions: For very small quantities of dilute, pH-neutral aqueous solutions, disposal down the sanitary sewer may be permissible, but this requires written approval from your institution's EHS department.[4] Do not dispose of solid this compound down the drain.
-
Solid Waste: For solid this compound, arrange for pickup through your institution's chemical waste program.[4] Do not dispose of solid chemical waste in the regular trash.
-
Contact a Professional Service: For larger quantities or in the absence of an institutional waste program, contact a licensed professional waste disposal service.
Quantitative Data: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C6H11NO4[2][8] |
| Molecular Weight | 161.16 g/mol [2][8] |
| Appearance | White solid powder[2][3] |
| Melting Point | 203-206 °C (decomposes)[2][3] |
| Solubility in Water | 2.2 mg/mL[8] |
| pH | No information available[2] |
| Flash Point | Not applicable[3] |
Experimental Protocols
No specific experimental protocols were cited in the context of this compound disposal. The procedures outlined above are based on general laboratory chemical waste management guidelines.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. ≥98% (TLC), powder, glutamine synthetase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. III. Chemical Hygiene Plan continued [www1.psfc.mit.edu]
- 8. This compound | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling L-2-Aminoadipic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling L-2-Aminoadipic Acid, including operational and disposal plans to support your critical work.
This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Glasses or Goggles | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] Should include side shields for splash protection.[5] |
| Skin | Gloves | Appropriate protective gloves are required to prevent skin exposure.[3] Nitrile gloves are a suitable option.[5] |
| Body | Laboratory Coat | A lab coat should be worn to protect skin and street clothing.[5][6] |
| Respiratory | Dust Mask | A dust mask, such as a type N95 (US), is recommended, especially when handling the powder form. |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Use in a well-ventilated area to keep airborne concentrations low.[3]
-
Contaminated clothing should be removed and washed before reuse.[3]
Storage:
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible substances, such as strong oxidizing agents.[4]
Spill and Disposal Procedures
In the event of a spill or the need for disposal, the following steps should be taken.
Spill Response:
-
Immediate Action: Clean up spills immediately, observing all safety precautions.[3]
-
Containment: Sweep up or absorb the material.[3]
-
Collection: Place the spilled material into a suitable clean, dry, and closed container for disposal.[3]
-
Ventilation: Ensure the area is well-ventilated.[3]
Waste Disposal:
-
Dispose of this compound and its container in accordance with local, regional, and national regulations.[8]
-
It is recommended to contact a licensed professional waste disposal service.[8]
-
Do not dispose of with household garbage or allow it to reach the sewage system.[2]
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3] |
| Skin | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. This compound | CAS No: 1118-90-7 [aquigenbio.com]
- 8. isotope.com [isotope.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
